molecular formula C10H16Cl2N2S B182346 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride CAS No. 105283-60-1

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Cat. No.: B182346
CAS No.: 105283-60-1
M. Wt: 267.22 g/mol
InChI Key: XWAPNPQBYRPTQI-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a useful research compound. Its molecular formula is C10H16Cl2N2S and its molecular weight is 267.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-piperidin-4-ylsulfanylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S.2ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;;/h1-2,5-6,10,12H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAPNPQBYRPTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619849
Record name 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105283-60-1
Record name 4-[(Piperidin-4-yl)sulfanyl]pyridine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Potential Mechanism of Action of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a heterocyclic compound recognized primarily as a versatile intermediate in medicinal chemistry and drug discovery.[1] While its definitive mechanism of action is not extensively documented in peer-reviewed literature, its structural motifs—a pyridine ring linked to a piperidine moiety via a sulfanyl bridge—are prevalent in a wide array of pharmacologically active agents.[2][3] This guide synthesizes information from structurally related compounds to propose plausible mechanisms of action, providing a framework for future investigation. By deconstructing the molecule into its core components, we can infer potential biological targets and signaling pathways. The primary proposed mechanisms include the inhibition of the PI3K/Akt signaling pathway, modulation of epigenetic regulators such as Lysine-Specific Demethylase 1 (LSD1), and interaction with G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. This document is intended for researchers, scientists, and drug development professionals, offering a technical, evidence-based perspective to guide hypothesis-driven research into the therapeutic potential of this compound.

Introduction: A Molecule of Potential

This compound is a small molecule whose utility has been demonstrated in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[1][4] The dihydrochloride salt form enhances its aqueous solubility, a crucial property for biological assays and potential drug formulation.[1] The core structure features a pyridine ring, a ubiquitous scaffold in FDA-approved drugs, and a piperidine ring, another key pharmacophore known to enhance biological activity.[2][5] The sulfanyl linker introduces a degree of flexibility and specific chemical properties that can influence target binding.[6]

Given the absence of direct mechanistic studies, a structure-based analysis of its potential biological activities is the most logical approach to understanding its therapeutic promise.

Core Structural Components and Their Pharmacological Significance

The pharmacological potential of this compound can be inferred from its constituent parts.

  • Pyridine Ring: This aromatic heterocycle is a cornerstone of medicinal chemistry, found in drugs with applications ranging from anticancer to anti-inflammatory and antimicrobial agents.[5][7] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring system can engage in π-stacking interactions with biological targets.[8]

  • Piperidine Ring: As one of the most important synthetic fragments in drug design, the piperidine moiety is present in over twenty classes of pharmaceuticals.[2] It can serve as a scaffold to orient other functional groups and its nitrogen atom, which is protonated at physiological pH, can form crucial ionic interactions with target proteins.[9] Piperidine derivatives are known to exhibit a vast range of activities, including analgesic, antipsychotic, and anticancer effects.[3][10]

  • Sulfanyl Linker: The thioether (-S-) linkage provides a flexible connection between the two ring systems. Sulfur-containing compounds are known for a wide array of pharmacological activities and can play a role in modulating a compound's metabolic stability and binding affinity.[11][12]

Caption: Core structure of 4-(Piperidin-4-ylsulfanyl)-pyridine.

Plausible Mechanisms of Action Based on Structural Analogs

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[13][14] Dysregulation of this pathway is a hallmark of many cancers.[1][15]

A study on a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazoline derivatives revealed potent and selective inhibition of the PI3Kδ isoform. The piperidine and pyridine moieties were crucial for activity. These findings suggest that this compound could potentially act as an inhibitor of PI3K isoforms.

Compound (Analog)TargetIC50 (nM)
A5 PI3Kδ1.3
A8 PI3Kδ0.7
Idelalisib PI3Kδ1.2
Table 1: Inhibitory activity of structurally related quinazoline derivatives against PI3Kδ.

The proposed mechanism would involve the compound binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of PIP2 to PIP3. This would, in turn, inhibit the downstream activation of Akt and its numerous substrates involved in cell survival and proliferation.[16]

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Compound 4-(Piperidin-4-ylsulfanyl) -pyridine Dihydrochloride Compound->PI3K Inhibits Akt Akt PDK1->Akt Activates Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream LSD1_Mechanism cluster_0 Normal Function LSD1 LSD1 Enzyme H3K4me1 Histone H3 (monomethylated K4) LSD1->H3K4me1 Demethylates H3K4me2 Histone H3 (dimethylated K4) H3K4me2->LSD1 Substrate Gene_Repression Transcriptional Repression H3K4me1->Gene_Repression Compound 4-(Piperidin-4-ylsulfanyl) -pyridine Dihydrochloride Compound->LSD1 Inhibits

Caption: Proposed mechanism of LSD1 inhibition.

Modulation of Dopamine and Serotonin Receptors

The piperidine and pyridine scaffolds are common in centrally acting agents, including atypical antipsychotics. These drugs often exhibit complex pharmacology, with affinities for multiple G-protein coupled receptors, particularly dopamine (D2) and serotonin (5-HT2A) receptors. [17]The interplay between these two neurotransmitter systems is crucial for mood and cognitive regulation. [18][19] Structurally related compounds containing piperidine and aromatic heterocycles have shown high affinities for both dopamine and serotonin receptors. It is plausible that this compound could bind to these receptors, potentially acting as an antagonist or partial agonist. Such activity could modulate dopaminergic and serotonergic neurotransmission, suggesting potential applications in psychiatric and neurological disorders. [20]

Proposed Experimental Workflow for Mechanism Elucidation

To validate these proposed mechanisms, a systematic experimental approach is necessary. The following workflow provides a roadmap for characterizing the biological activity of this compound.

Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: Cellular Phenotypic Assays Binding Receptor/Enzyme Binding Assays (e.g., Radioligand, Kinase Panels) Enzymatic Enzymatic Assays (e.g., PI3K, LSD1 activity) Binding->Enzymatic Identified Hits Cellular Cellular Assays (e.g., p-Akt Western Blot, H3K4me2 levels) Enzymatic->Cellular Confirmed Activity Proliferation Cell Proliferation/ Viability Assays (e.g., MTT, CellTiter-Glo) Cellular->Proliferation Functional Effect

Sources

GW4064: A Comprehensive Technical Guide to a Key Farnesoid X Receptor Agonist in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of GW4064, a potent and selective synthetic agonist of the Farnesoid X Receptor (FXR). Initially developed as a pharmacological tool to elucidate the physiological functions of FXR, GW4064 has become instrumental in advancing our understanding of metabolic, inflammatory, and proliferative signaling pathways. This document will detail the core mechanism of action of GW4064, its diverse research applications, and provide validated experimental protocols for its use in preclinical studies. We will delve into its role in metabolic homeostasis, its paradoxical effects in oncology, and its emerging potential in managing inflammatory conditions, offering researchers and drug development professionals a comprehensive resource for leveraging this critical research compound.

Introduction: The Farnesoid X Receptor and the Advent of GW4064

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, functions as a crucial intracellular sensor for bile acids.[1][2] Upon activation by endogenous ligands such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to regulate the transcription of target genes.[3] This signaling cascade is central to maintaining bile acid homeostasis, and also plays a significant role in lipid and glucose metabolism.[1][4]

GW4064, a non-steroidal isoxazole derivative, was developed as a highly potent and selective FXR agonist, with an EC50 of 15 nM, exhibiting no significant activity at other nuclear receptors at concentrations up to 1 µM.[5] This specificity has established GW4064 as an invaluable tool for dissecting the intricate functions of FXR in various physiological and pathological contexts.

Core Mechanism of Action: GW4064-Mediated FXR Activation

The primary mechanism of action of GW4064 involves its direct binding to the ligand-binding domain of FXR, inducing a conformational change that facilitates the recruitment of coactivator proteins and subsequent transcriptional regulation of target genes. This activation of FXR signaling has pleiotropic effects, influencing a wide array of cellular processes.

FXR-Dependent Signaling Pathways

The activation of FXR by GW4064 initiates a cascade of downstream signaling events that are tissue- and context-dependent. A simplified representation of the canonical FXR signaling pathway is depicted below.

FXR_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GW4064 GW4064 FXR FXR GW4064->FXR Binds and Activates FXR_RXR_dimer FXR-RXR Heterodimer FXR->FXR_RXR_dimer Heterodimerizes with RXR RXR RXR->FXR_RXR_dimer FXRE FXR Response Element (FXRE) on DNA FXR_RXR_dimer->FXRE Translocates to Nucleus and Binds to Target_Genes Target Gene Transcription FXRE->Target_Genes Regulates

Figure 1: Simplified diagram of GW4064-mediated FXR signaling pathway.

Research Applications of GW4064

The utility of GW4064 spans multiple research domains, providing critical insights into the therapeutic potential of FXR agonism.

Metabolic Diseases: A Primary Therapeutic Target

FXR's central role in metabolic regulation has positioned GW4064 as a key compound in the study of diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Studies in diet-induced obese mouse models have demonstrated that administration of GW4064 can prevent hepatic steatosis (fatty liver) and improve insulin sensitivity.[4][6] Mechanistically, GW4064 has been shown to reduce the expression of the lipid transporter CD36, thereby limiting fatty acid uptake by hepatocytes.[4] Furthermore, it can decrease the transcription of key gluconeogenic enzymes, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6pase), contributing to improved glucose homeostasis.[4][7]

Parameter High-Fat Diet (HFD) Control HFD + GW4064 Reference
Liver TriglyceridesSignificantly ElevatedMarkedly Reduced[4]
Liver Free Fatty AcidsSignificantly ElevatedMarkedly Reduced[4]
Plasma GlucoseElevatedSignificantly Reduced[7]
Plasma InsulinElevated (Hyperinsulinemia)Reduced[4]
Pepck mRNA expressionUpregulatedDownregulated[4]
G6pase mRNA expressionUpregulatedDownregulated[4]
Table 1: Summary of the effects of GW4064 in preclinical models of metabolic disease.
  • Animal Model: Male C57BL/6 mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.

  • GW4064 Administration: GW4064 is dissolved in a suitable vehicle (e.g., corn oil or 0.5% carboxymethylcellulose) and administered daily via oral gavage at a dose of 10-30 mg/kg for a period of 2-4 weeks. A vehicle control group receives the vehicle alone.

  • Metabolic Phenotyping:

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

    • Serum Analysis: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Liver Analysis: Harvest liver tissue for histological analysis (H&E and Oil Red O staining) to assess steatosis, and for gene expression analysis (RT-qPCR) of key metabolic genes (e.g., Cd36, Pepck, G6pase).

Oncology: A Dual and Context-Dependent Role

The role of GW4064 in cancer is complex, with studies reporting both pro-apoptotic and survival-promoting effects depending on the cancer type and experimental conditions.

In colorectal cancer (CRC) cells, GW4064 has been shown to induce apoptosis, block the cell cycle at the G2 phase, and mediate immunogenic cell death (ICD) in vitro.[8][9] However, in vivo studies have revealed that GW4064 alone may not be sufficient to suppress tumor growth.[8] Interestingly, GW4064 upregulates the expression of PD-L1 in CRC cells, suggesting a potential synergistic effect when combined with anti-PD-L1 immunotherapy.[8][9]

It is crucial for researchers to be aware of potential FXR-independent effects of GW4064. Some studies have reported that GW4064 can induce apoptosis in certain cancer cell lines, such as MCF-7 breast cancer cells, in an FXR-independent manner, potentially through modulation of histamine receptors.[10][11] This underscores the importance of including appropriate controls, such as FXR-null cell lines or animals, to validate the on-target effects of GW4064.

  • Cell Line and Animal Model: Utilize a murine colorectal cancer cell line (e.g., CT26) and syngeneic BALB/c mice.

  • Tumor Implantation: Subcutaneously implant CT26 cells into the flank of the mice.

  • Treatment Regimen: Once tumors are established, randomize mice into four groups: Vehicle control, GW4064 alone (e.g., 30 mg/kg, oral gavage, daily), anti-PD-L1 antibody alone (e.g., 10 mg/kg, intraperitoneal injection, every 3 days), and the combination of GW4064 and anti-PD-L1.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Immunophenotyping: At the end of the study, harvest tumors and spleens for flow cytometric analysis of immune cell populations, particularly tumor-infiltrating CD8+ T cells.

  • Gene and Protein Expression Analysis: Analyze PD-L1 expression in tumor tissues via immunohistochemistry, western blotting, or RT-qPCR.

Chemo_Immuno_Therapy GW4064 GW4064 CRC_Cell Colorectal Cancer Cell GW4064->CRC_Cell Acts on PDL1 PD-L1 Upregulation CRC_Cell->PDL1 CD8_T_Cell CD8+ T Cell PDL1->CD8_T_Cell Inhibits Anti_PDL1 Anti-PD-L1 Antibody Anti_PDL1->PDL1 Blocks Tumor_Cell_Killing Tumor Cell Killing CD8_T_Cell->Tumor_Cell_Killing Mediates

Figure 2: Proposed synergistic mechanism of GW4064 and anti-PD-L1 therapy.

Inflammatory Diseases and Gut Barrier Function

FXR activation by GW4064 has demonstrated protective effects in models of inflammation, particularly in the context of the liver and intestine.

In models of endotoxin-induced hepatic inflammation, GW4064 has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and MCP-1 in macrophages.[12] This anti-inflammatory effect contributes to the overall hepatoprotective properties of GW4064.

GW4064 can prevent lipopolysaccharide (LPS)-induced damage to the intestinal tight junctions in an FXR-dependent manner.[13] This is associated with the regulation of bile acid homeostasis and modulation of the gut microbiota.[13] The protective effects on the intestinal barrier may also involve the αKlotho/βKlotho/FGF signaling pathways.[13]

Recent studies have suggested that GW4064 can inhibit the activation of the NLRP3 inflammasome in an FXR-independent manner.[14][15] This finding highlights a potential alternative anti-inflammatory mechanism of GW4064 and warrants careful interpretation of experimental results.

Conclusion and Future Directions

GW4064 has proven to be an indispensable pharmacological tool for elucidating the multifaceted roles of the Farnesoid X Receptor. Its applications in metabolic disease research have paved the way for the development of FXR agonists as potential therapeutics for conditions like NAFLD and type 2 diabetes. While its role in oncology is more nuanced, it presents intriguing possibilities for combination therapies. The anti-inflammatory properties of GW4064, both FXR-dependent and independent, open up new avenues for its investigation in inflammatory disorders. As research progresses, it is imperative for scientists to consider the context-dependent and potential off-target effects of GW4064 to ensure the accurate interpretation of their findings and to fully harness the potential of this potent FXR agonist in advancing biomedical science and drug discovery.

References

  • Srivastava, N., et al. (2014). Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors. Molecular Endocrinology, 28(5), 763-777. [Link]

  • Srivastava, N., et al. (2014). Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors. Molecular Endocrinology, 28(5), 763-777. [Link]

  • Zhang, Y., et al. (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Pharmaceutical Research, 30(5), 1447-1457. [Link]

  • Calkin, A. C., & Tontonoz, P. (2010). FXR signaling in the enterohepatic system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(9), 972-983. [Link]

  • Calkin, A. C., & Tontonoz, P. (2010). FXR signaling in the enterohepatic system. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(9), 972-983. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

  • QIAGEN. (n.d.). FXR/RXR Activation. GeneGlobe. Retrieved from [Link]

  • Zhang, Y., et al. (2013). Synthetic FXR agonist GW4064 prevents diet-induced hepatic steatosis and insulin resistance. Pharmaceutical Research, 30(5), 1447-1457. [Link]

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678-1687. [Link]

  • Aaron Chemistry GmbH. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Neuschwander-Tetri, B. A. (2017). Implications for Farnesoid X Receptor Signaling on Bile Acid Metabolism as a Potential Therapeutic Strategy for Nonalcoholic Fatty Liver Disease. Clinics in Liver Disease, 21(4), 737-750. [Link]

  • Chen, M.-L., et al. (2023). Farnesoid X Receptor Agonist GW4064 Protects Lipopolysaccharide-Induced Intestinal Epithelial Barrier Function and Colorectal Tumorigenesis Signaling through the αKlotho/βKlotho/FGFs Pathways in Mice. International Journal of Molecular Sciences, 24(13), 10887. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

  • Yao, J., et al. (2014). FXR agonist GW4064 alleviates endotoxin-induced hepatic inflammation by repressing macrophage activation. World Journal of Gastroenterology, 20(43), 16234-16242. [Link]

  • He, Y., et al. (2017). A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism. FEBS Letters, 591(18), 2836-2847. [Link]

  • Wikipedia. (n.d.). Farnesoid X receptor. Retrieved from [Link]

  • Zhang, Y., et al. (2006). Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice. Proceedings of the National Academy of Sciences, 103(4), 1006-1011. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

  • Lu, L., et al. (2023). FXR agonist GW4064 enhances anti-PD-L1 immunotherapy in colorectal cancer. OncoImmunology, 12(1), 2217024. [Link]

  • A1Suppliers. (n.d.). 4-(Piperidin-4-yl)pyridine hydrochloride, 97% Purity, C10H15ClN2. Retrieved from [Link]

  • He, Y., et al. (2017). A rapid administration of GW4064 inhibits the NLRP3 inflammasome activation independent of farnesoid X receptor agonism. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). The effects of the FXR synthetic agonist GW4064 on progression of different types of cancer. Retrieved from [Link]

  • Liu, Y., et al. (2003). Hepatoprotection by the farnesoid X receptor agonist GW4064 in rat models of intra- and extrahepatic cholestasis. The Journal of Clinical Investigation, 112(11), 1678-1687. [Link]

  • Jiang, W., et al. (2019). FXR Agonist GW4064 Improves Liver and Intestinal Pathology and Alters Bile Acid Metabolism in Rats Undergoing Small Intestinal Resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(2), G108-G115. [Link]

  • A1Suppliers. (n.d.). 4-(Piperidin-4-Yl)Pyridine Hydrochloride. Retrieved from [Link]

  • Jiang, W., et al. (2019). FXR agonist GW4064 improves liver and intestinal pathology and alters bile acid metabolism in rats undergoing small intestinal resection. American Journal of Physiology-Gastrointestinal and Liver Physiology, 317(2), G108-G115. [Link]

  • Scharlab. (n.d.). Acetone, 99,8%, anhydrous (max. 0,005% H2O), Dimethyl ketone, 2-Propanone. Retrieved from [Link]

Sources

molecular structure of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: The Molecular Structure and Characterization of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.[1] It serves as a versatile building block for synthesizing novel therapeutic agents, particularly those targeting neurological disorders.[1] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, and the multi-technique analytical workflow required for its definitive characterization. We delve into the rationale behind spectroscopic and chromatographic methodologies, present detailed experimental protocols, and offer insights into its synthesis and handling. The dihydrochloride salt form enhances aqueous solubility, a critical attribute for bioavailability and formulation in drug development.[1] This document is intended to serve as a foundational resource for scientists engaged in the design, synthesis, and analysis of molecules incorporating this valuable pharmacophoric scaffold.

Chemical Identity and Physicochemical Properties

Nomenclature and Core Structure

The molecule is composed of two key heterocyclic systems: a pyridine ring and a piperidine ring .[2] These are connected via a thioether (sulfanyl) linkage at the 4-position of both rings. The "dihydrochloride" designation indicates that the two basic nitrogen atoms—one on the pyridine ring and one on the piperidine ring—are protonated, forming a salt with two chloride counter-ions. This salt formation is a common strategy in pharmaceutical chemistry to improve the stability and water solubility of amine-containing compounds.[1]

The piperidine moiety is a saturated six-membered heterocycle, which is a prevalent structural motif in numerous pharmaceuticals and natural alkaloids.[2] The pyridine ring is an aromatic heterocycle and is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, known to participate in various biological interactions.[3]

Chemical Identifiers and Properties

The fundamental properties of this compound are summarized below. These identifiers are critical for unambiguous substance registration, database searching, and regulatory compliance.

PropertyValueSource(s)
CAS Number 105283-60-1[1][4][5]
Molecular Formula C₁₀H₁₄N₂S · 2HCl (or C₁₀H₁₆Cl₂N₂S)[1][5]
Molecular Weight 267.22 g/mol [1][6]
IUPAC Name 4-(piperidin-4-ylsulfanyl)pyridine;dihydrochloride[7]
Synonyms 4-(Piperidin-4-ylthio)pyridine dihydrochloride[5]
InChI Key XWAPNPQBYRPTQI-UHFFFAOYSA-N[5]
Physical Form Solid
Storage Conditions 0–8 °C, under inert atmosphere[1]

Elucidation of the Molecular Structure

Determining the precise molecular structure of a compound like this compound is not a single experiment but a systematic process of assembling evidence from multiple analytical techniques.

Conformational Analysis

The structural flexibility of the molecule is primarily dictated by the piperidine ring and the thioether linkage.

  • Piperidine Ring Conformation : Similar to cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric and torsional strain.[2] The substituent at the 4-position (the sulfanyl-pyridine group) can occupy either an axial or equatorial position. The equatorial conformation is generally more stable, though this can be influenced by solvent effects.[2]

  • Rotational Freedom : There is rotational freedom around the C4(piperidine)-S and S-C4(pyridine) single bonds, allowing the two ring systems to adopt various spatial orientations relative to one another. Computational modeling or advanced 2D NMR techniques (like NOESY) would be required to determine the preferred solution-state conformation.

The Dihydrochloride Salt Form: A Structural Perspective

The presence of two hydrochloride equivalents is a key structural feature. Both the aliphatic amine of the piperidine ring (pKa ≈ 11.2) and the aromatic amine of the pyridine ring (pKa ≈ 5.2) are sufficiently basic to be protonated by hydrochloric acid. This dual protonation results in a dicationic species, which enhances polarity and is crucial for achieving the improved water solubility noted for this compound.[1]

Caption: Key structural features and protonation sites.

Analytical and Spectroscopic Characterization Workflow

A self-validating workflow is essential to confirm the identity and purity of the synthesized compound. Each technique provides a unique piece of structural information, and together, they form a cohesive and definitive proof.

G Synthesis Synthesis & Purification Purity Purity Assessment (HPLC) Synthesis->Purity Verify >95% Purity Identity Identity Confirmation Purity->Identity MS Mass Spectrometry (MS) Confirms Molecular Weight Identity->MS NMR NMR Spectroscopy (¹H, ¹³C) Maps C-H Framework Identity->NMR IR FTIR Spectroscopy Identifies Functional Groups Identity->IR XRay X-ray Crystallography (Optional Gold Standard) Defines 3D Structure Identity->XRay If single crystal Final Structurally Confirmed Compound MS->Final NMR->Final IR->Final XRay->Final G SM1 4-Chloropyridine Hydrochloride Intermediate Free Base 4-(Piperidin-4-ylsulfanyl)-pyridine SM1->Intermediate SₙAr Reaction SM2 Piperidine-4-thiol SM2->Intermediate SₙAr Reaction Base Base (e.g., K₂CO₃, DIPEA) Base->Intermediate SₙAr Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Intermediate SₙAr Reaction Product Final Product Dihydrochloride Salt Intermediate->Product Salt Formation HCl 2 eq. HCl in Ether or Dioxane HCl->Product Salt Formation

Caption: Plausible synthetic route via SₙAr reaction.

Protocol: Laboratory-Scale Synthesis

Trustworthiness: This protocol includes steps for in-situ generation of the thiolate and purification, representing a robust laboratory method.

  • Thiolate Formation : To a stirred suspension of 4-chloropyridine hydrochloride (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous Dimethylformamide (DMF), add piperidine-4-thiol (1.1 eq). The base deprotonates both the thiol and the pyridine hydrochloride starting material.

  • SₙAr Reaction : Heat the reaction mixture to 80-100 °C and monitor by Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup and Purification : Cool the mixture, dilute with water, and extract the free base product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

  • Salt Formation : Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., methanol or isopropanol). Add a solution of HCl in diethyl ether or dioxane (2.2 equivalents) dropwise with stirring.

  • Isolation : The dihydrochloride salt will precipitate. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol: HPLC Purity Assessment
  • Rationale : Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying the purity of small molecule drug candidates. The method separates the main compound from any residual starting materials or byproducts.

  • System : An HPLC system with a UV detector.

  • Column : C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : Start with 5% B, ramp to 95% B over 10-15 minutes.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Analysis : Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject 10 µL. Purity is calculated from the peak area percentage of the main product peak.

Safety and Handling

While a specific Safety Data Sheet (SDS) may be from the supplier, general precautions for heterocyclic amine hydrochlorides should be followed.

Hazard CategoryPrecautionary MeasuresReference(s)
Acute Toxicity Toxic if swallowed. Do not eat, drink, or smoke when using.[8]
Skin Corrosion/Irritation May cause skin irritation or burns. Wear protective gloves and clothing.[9]
Eye Damage Risk of serious eye damage. Wear safety glasses or a face shield.[9][10]
Handling Use in a well-ventilated area or fume hood. Avoid creating dust.[10][11]
Storage Store in a tightly closed container in a cool, dry place (0-8 °C recommended).[1][10]

Applications in Research and Development

This compound is not an end-product therapeutic but a crucial intermediate. Its value lies in the combination of its structural motifs:

  • Scaffold for Library Synthesis : The piperidine nitrogen is a reactive handle that can be easily functionalized (e.g., via alkylation, acylation, or reductive amination) to generate a library of diverse compounds for screening. [12][13]* Pharmacological Relevance : As a building block, it has been utilized in the synthesis of compounds aimed at treating neurological disorders. [1][14]The core structure is also relevant for research into enzyme inhibition and receptor binding, where the pyridine and piperidine rings can engage in key interactions with biological targets. [14]

References

  • This compound - CAS:105283-60-1. Beijing Xinheng Research Technology Co., Ltd. [Link]

  • 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. BU CyberSec Lab. [Link]

  • 4-(piperidin-4-yl)pyridine (581-45-3). Chemchart. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]

  • Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. National Center for Biotechnology Information (PMC). [Link]

  • 4-Morpholinopiperidine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidine. Wikipedia. [Link]

  • 1-(Piperidin-4-yl)piperazine. PubChem, National Center for Biotechnology Information. [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed, National Center for Biotechnology Information. [Link]

  • The Pharmacology of the Piperidine Dicarboxylates on the Crustacean Neuromuscular Junction. PubMed, National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. National Center for Biotechnology Information (PMC). [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

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The Potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride as a Selective Neuronal Nitric Oxide Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Selective inhibition of neuronal nitric oxide synthase (nNOS) is a promising therapeutic strategy for a range of neurological disorders. This technical guide provides an in-depth analysis of the potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride as a novel nNOS inhibitor. While direct experimental data for this specific compound is not yet publicly available, this paper will deconstruct its structural features—the pyridine ring, the piperidine moiety, and the unique thioether linkage—to build a scientific case for its investigation. By examining the established structure-activity relationships (SAR) of related nNOS inhibitors, we will propose a hypothetical mechanism of action, outline a comprehensive experimental workflow for its synthesis and biological evaluation, and discuss the potential significance of its characterization. This guide is intended for researchers, scientists, and drug development professionals actively seeking to expand the chemical space of selective nNOS inhibitors.

Introduction: The Therapeutic Promise of nNOS Inhibition

Nitric oxide (NO) is a critical signaling molecule in the central nervous system, produced primarily by neuronal nitric oxide synthase (nNOS). Under physiological conditions, nNOS-derived NO is essential for neurotransmission and synaptic plasticity. However, overproduction of NO by nNOS is implicated in the pathophysiology of numerous neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in neuropathic pain. Consequently, the development of potent and selective nNOS inhibitors is an area of intense research. The primary challenge lies in achieving selectivity over the other two NOS isoforms: endothelial NOS (eNOS), which is crucial for cardiovascular homeostasis, and inducible NOS (iNOS), a key component of the immune response. Off-target inhibition of eNOS or iNOS can lead to significant side effects, underscoring the need for highly selective nNOS-targeted therapeutics.

Structural Dissection and Rationale for Investigation

The chemical structure of this compound presents a compelling combination of motifs found in known nNOS inhibitors. A thorough analysis of these components provides a strong rationale for its investigation.

  • The Pyridine Ring: The pyridine scaffold is a well-established pharmacophore in a multitude of nNOS inhibitors. Specifically, 2-aminopyridine derivatives have been extensively explored and have yielded compounds with high potency and selectivity for nNOS[1][2][3][4]. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction within the nNOS active site.

  • The Piperidine Moiety: The piperidine ring is another common feature in CNS-active compounds and NOS inhibitors[5][6][7][8][9]. Its conformational flexibility and ability to be substituted allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for blood-brain barrier penetration and target engagement. 4-substituted piperidines, in particular, have been shown to influence the potency and selectivity of various enzyme inhibitors[6].

  • The Thioether Linkage: The "ylsulfanyl" or thioether bridge is arguably the most intriguing feature of this molecule. While ether linkages are more common in drug design, the use of a thioether in a heme-coordinating inhibitor of nNOS has been structurally characterized[10]. This pioneering work demonstrated that a thioether sulfur can directly coordinate with the heme iron in the nNOS active site. Such an interaction could confer a unique binding mode and potentially a novel selectivity profile. The study also highlighted that the stability of this Fe-S bond is heavily influenced by surrounding hydrophobic contacts, suggesting that the interplay between the thioether and the rest of the molecule is critical for inhibitory activity[10].

A Proposed Mechanism of Action: Heme Coordination and Active Site Engagement

Based on the structural analysis, we can postulate a hypothetical binding mode for this compound within the nNOS active site. The proposed mechanism involves a "Type II" inhibition, characterized by direct coordination of a heteroatom from the inhibitor to the heme iron.

In this model, the thioether sulfur atom displaces the water molecule that is typically coordinated to the ferric heme iron in the resting state of the enzyme. The stability of this interaction would be enhanced by hydrophobic interactions between the piperidine and pyridine rings and nonpolar residues within the active site. The pyridine nitrogen could simultaneously form a hydrogen bond with a key residue, further anchoring the inhibitor.

G cluster_nNOS nNOS Active Site cluster_inhibitor 4-(Piperidin-4-ylsulfanyl)-pyridine Heme Heme Fe Fe³⁺ Hydrophobic_Pocket Hydrophobic Pocket (e.g., Val, Leu, Ile) H_Bond_Acceptor H-Bond Acceptor (e.g., Gln, Asn) Pyridine Pyridine Pyridine->H_Bond_Acceptor Hydrogen Bonding Piperidine Piperidine Piperidine->Hydrophobic_Pocket Hydrophobic Interaction Thioether S Thioether->Fe Heme Coordination (Type II Inhibition)

Caption: Proposed binding mode of 4-(Piperidin-4-ylsulfanyl)-pyridine in the nNOS active site.

A Roadmap for Investigation: Experimental Workflow

To validate the potential of this compound, a systematic experimental approach is required. The following workflow outlines the key steps from synthesis to comprehensive biological characterization.

Chemical Synthesis

A plausible synthetic route would involve the reaction of 4-mercaptopyridine with a suitable N-protected 4-halopiperidine, followed by deprotection and salt formation.

G Start1 4-Mercaptopyridine Intermediate N-Boc-4-(pyridin-4-ylsulfanyl)piperidine Start1->Intermediate Start2 N-Boc-4-chloropiperidine Start2->Intermediate Deprotection Deprotection (e.g., TFA) Intermediate->Deprotection Product_base 4-(Piperidin-4-ylsulfanyl)pyridine Deprotection->Product_base Salt_formation Salt Formation (HCl in Ether) Product_base->Salt_formation Final_Product 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride Salt_formation->Final_Product

Caption: A potential synthetic workflow for the target compound.

In Vitro Evaluation of NOS Inhibition

The primary assessment of the compound's activity and selectivity will be conducted using in vitro enzyme inhibition assays.

Protocol: Hemoglobin Capture Assay for NOS Isoform Selectivity

  • Enzyme Preparation: Obtain purified recombinant human nNOS, eNOS, and iNOS.

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, calmodulin (for nNOS and eNOS), and tetrahydrobiopterin.

  • Inhibitor Preparation: Prepare serial dilutions of this compound.

  • Assay Execution:

    • Add the NOS enzyme to the reaction mixture in the presence of varying concentrations of the inhibitor.

    • Initiate the reaction by adding the substrate, L-arginine.

    • Incubate at 37°C.

    • The NO produced will oxidize oxyhemoglobin to methemoglobin, which can be measured spectrophotometrically by the change in absorbance at 401 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the compound.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each NOS isoform by fitting the data to a dose-response curve.

    • Calculate the selectivity index by taking the ratio of IC50 values (e.g., IC50(eNOS) / IC50(nNOS)).

Biophysical Characterization of Binding Mode

To confirm the proposed heme-coordinating mechanism, spectrophotometric analysis is crucial.

Protocol: UV-Visible Spectrophotometry

  • Sample Preparation: Prepare a solution of purified nNOS in a suitable buffer.

  • Titration: Add increasing concentrations of this compound to the enzyme solution.

  • Spectral Analysis: Record the UV-visible spectrum after each addition. A shift in the Soret peak of the heme from ~393 nm (characteristic of a high-spin, water-coordinated ferric heme, Type I) to ~426 nm (indicative of a low-spin, ligand-coordinated ferric heme, Type II) would provide strong evidence for direct heme binding by the thioether sulfur.

Anticipated Data and Interpretation

The following table presents a hypothetical dataset that would be generated from the proposed in vitro assays, illustrating a favorable outcome for the compound as a selective nNOS inhibitor.

Compound nNOS IC50 (nM) eNOS IC50 (nM) iNOS IC50 (nM) Selectivity (nNOS vs. eNOS) Selectivity (nNOS vs. iNOS)
This compound 505,0002,500100-fold50-fold
L-NMMA (Control) 2004001002-fold0.5-fold

Data in this table is hypothetical and for illustrative purposes only.

Interpretation:

  • An IC50 value in the low nanomolar range for nNOS would classify the compound as a potent inhibitor.

  • Selectivity ratios significantly greater than 1 (ideally >100-fold) would indicate a high degree of selectivity for nNOS over the other isoforms, which is a critical attribute for a therapeutic candidate.

Future Directions and Conclusion

Should initial in vitro studies yield promising results, further investigations would be warranted. These would include cell-based assays to determine potency in a more physiological context, pharmacokinetic studies to assess brain penetrance and metabolic stability, and in vivo studies in animal models of neurological disorders to evaluate therapeutic efficacy.

References

  • 1][2][6]triazolo[1,2- a]pyridazines.

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The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its inherent stereochemistry, conformational flexibility, and favorable physicochemical properties make it an exceptionally versatile building block for designing drugs that can precisely interact with a multitude of biological targets.[3] This technical guide provides an in-depth exploration of the pivotal role of piperidine derivatives in drug design. We will dissect the synthetic strategies used to access this scaffold, analyze its impact on pharmacokinetic profiles, and examine its application across diverse therapeutic areas, including oncology, neurodegenerative diseases, and pain management. Supported by quantitative structure-activity relationship (SAR) data, detailed experimental protocols, and mechanistic pathway visualizations, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to the discovery of novel therapeutics.

The Piperidine Advantage: Physicochemical Properties and Pharmacokinetic Impact

The enduring success of the piperidine moiety in drug design is not accidental; it stems from a unique combination of structural and electronic features that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] Understanding these properties is fundamental to leveraging the scaffold effectively.

  • Basicity and pKa: The nitrogen atom within the piperidine ring is basic, with the conjugate acid typically exhibiting a pKa around 11.[3] At physiological pH (≈7.4), this nitrogen is predominantly protonated. This cationic state is crucial for forming strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in the binding pockets of target proteins, a key factor in the high affinity of many piperidine-containing drugs.[5]

  • Conformational Flexibility: The sp³-hybridized carbon atoms confer significant conformational flexibility, with the chair conformation being the most stable. This allows substituents on the ring to be oriented in precise three-dimensional space, enabling a fine-tuning of interactions with complex biological targets.[3] The ability to adopt specific conformations is critical for optimizing potency and selectivity.

  • Lipophilicity and Solubility: The piperidine ring provides a favorable balance of lipophilicity and hydrophilicity. Its hydrocarbon structure contributes to membrane permeability, while the basic nitrogen, when protonated, enhances aqueous solubility. This balance is a key determinant of a drug's ability to cross biological barriers, including the blood-brain barrier, making it a prominent feature in drugs targeting the central nervous system (CNS).[6]

  • Metabolic Stability: The piperidine scaffold is generally metabolically stable.[4] However, functionalization at positions adjacent to the nitrogen can influence its metabolic fate. Medicinal chemists often use strategies like introducing spirocyclic systems to enhance metabolic stability and improve pharmacokinetic properties.[4]

The strategic incorporation of a piperidine ring can thus enhance druggability by improving aqueous solubility, facilitating transport across membranes, and providing a stable, conformationally adaptable anchor for engaging with molecular targets.[4]

Key Synthetic Strategies for Piperidine Derivatives

The construction of the piperidine core is a central challenge in synthetic organic chemistry. The choice of methodology is dictated by the desired substitution pattern, stereochemistry, and overall complexity of the target molecule.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach is particularly effective for producing simpler, achiral piperidines.

  • Causality: This method is favored in early-stage discovery and for bulk synthesis due to the low cost of starting materials and high efficiency. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) is critical and depends on the other functional groups present in the molecule; for instance, rhodium complexes can be used to achieve high diastereoselectivity in the synthesis of fluorinated piperidines.[7]

Intramolecular Cyclization Reactions

For constructing more complex or stereochemically defined piperidines, intramolecular cyclization strategies are paramount.[8] These methods involve forming the heterocyclic ring from a linear precursor already containing the nitrogen atom.

  • Key Methods: Common approaches include the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations.[8]

  • Expertise in Action: The choice between these methods depends on the available functional groups in the precursor. For example, an aza-Michael reaction is ideal when an amine can add to an α,β-unsaturated carbonyl system within the same molecule. This ensures regiochemical control of the ring closure.

Modern Asymmetric and Domino Reactions

Recent advances have focused on developing asymmetric syntheses to produce enantiomerically pure piperidines, which is critical as the biological activity of chiral drugs often resides in a single enantiomer.[9] Domino (or cascade) reactions, where multiple bonds are formed in a single operation, offer an elegant and efficient path to complex piperidine structures.[10]

  • Self-Validating Systems: Asymmetric catalysis, for instance using a chiral copper(II) catalyst for cyanidation followed by cyclization, provides a direct route to chiral piperidines like the anticancer drug Niraparib.[7] The enantiomeric excess (e.e.) of the product, confirmed by chiral HPLC, validates the effectiveness of the chiral catalyst.

Below is a generalized workflow for the discovery and development of piperidine-based drugs.

G cluster_0 Discovery Phase cluster_1 Optimization Phase Scaffold_Selection Scaffold Selection (Piperidine Core) Library_Synthesis Library Synthesis (Combinatorial Chemistry) Scaffold_Selection->Library_Synthesis Design HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Assay Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis SAR_Studies Structure-Activity Relationship (SAR) Hit_Identification->SAR_Studies Validation Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Studies->Lead_Optimization Iterative Design Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection Data-Driven Decision

Caption: A typical workflow for piperidine-based drug discovery.

Pharmacological Applications and Mechanisms of Action

Piperidine derivatives have demonstrated remarkable therapeutic versatility, with approved drugs and clinical candidates spanning numerous disease areas.[11][12]

Oncology

In oncology, piperidine derivatives act on a wide range of molecular targets to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[13][14]

  • Mechanism of Action: Many piperidine-based anticancer agents function by modulating key signaling pathways.[13] For instance, some derivatives inhibit the PI3K/Akt pathway, which is crucial for cell growth and survival.[15] Others regulate transcription factors like NF-κB and STAT-3, which are involved in inflammation and cancer progression.[13] The natural product Piperine, for example, has been shown to induce apoptosis in cancer cells by activating caspase pathways and inhibiting pathways like PI3K/Akt and NF-κB.[13]

  • Approved Drugs: Ten piperidine-containing anticancer drugs have been approved by the USFDA since 2017.[14] Examples include inhibitors of Bruton's tyrosine kinase (BTK) and Poly (ADP-ribose) polymerase (PARP).

The diagram below illustrates the PI3K/Akt signaling pathway, a common target for piperidine-based anticancer drugs.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Promotes Piperidine_Inhibitor Piperidine-Based Inhibitor Piperidine_Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.

Central Nervous System (CNS) Disorders

The ability of the piperidine scaffold to cross the blood-brain barrier makes it invaluable for CNS drug design.[6]

  • Alzheimer's Disease: The leading drug for Alzheimer's, Donepezil, is a piperidine derivative that functions as an acetylcholinesterase (AChE) inhibitor, thereby increasing acetylcholine levels in the brain.[16][17] Newer research focuses on multi-target agents that also inhibit butyrylcholinesterase (BuChE) or possess antioxidant properties.[16]

  • Parkinson's Disease & Neurodegeneration: Certain piperidine derivatives have been developed as inhibitors of phosphodiesterase-8 (PDE8), an enzyme overexpressed in some neurodegenerative diseases.[18] These compounds are being explored as new therapeutic options for Parkinson's and Alzheimer's.[18]

  • Analgesia: The piperidine scaffold is the core of many potent opioid analgesics, including morphine, pethidine, and fentanyl.[19][20] These drugs exert their effects primarily by acting as agonists at the μ-opioid receptor.[20] The protonated piperidine nitrogen is essential for binding to an aspartate residue in the receptor binding pocket.[19]

The mechanism of action for piperidine-based opioids is depicted below.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Fentanyl Fentanyl (Piperidine Agonist) MOR μ-Opioid Receptor (GPCR) Fentanyl->MOR Binds & Activates Ca_Channel Voltage-gated Ca²⁺ Channel MOR->Ca_Channel Inhibits K_Channel K⁺ Channel MOR->K_Channel Opens Vesicle Neurotransmitter Vesicle (Glutamate) Ca_Channel->Vesicle Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Causes Pain_Signal Pain Signal Propagation Hyperpolarization->Pain_Signal Blocks

Caption: Mechanism of action for piperidine-based opioid analgesics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of piperidine derivatives is highly sensitive to the nature, position, and stereochemistry of its substituents.[15] A systematic analysis of SAR is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR in Anticancer Agents

In anticancer drug design, modifications to the piperidine ring can dramatically alter target engagement and cellular activity.

Compound/SeriesTarget/Cell LineKey Structural Features for ActivityIC₅₀/EC₅₀ (µM)Reference
Furan-pyrazole piperidine derivativesAkt1 / OVCAR-8 (Ovarian)The furan-pyrazole moiety attached to the piperidine is essential for potent Akt1 inhibition.0.02 - 5.3 (Akt1) 0.1 - 15.8 (OVCAR-8)[15]
Piperidine-based thiosemicarbazonesDihydrofolate reductase (DHFR)A thiosemicarbazone group at the C4 position of the piperidine ring is critical for DHFR inhibition.13.70 - 47.30[15]
2-amino-4-(1-piperidine) pyridine derivativesALK/ROS1 KinaseThe 2-aminopyridine core combined with the piperidine moiety provides dual inhibition of ALK and ROS1.Varies[16]
SAR in DPP4 Inhibitors for Diabetes

In the development of dipeptidyl peptidase IV (DPP4) inhibitors for type 2 diabetes, constraining a phenethylamine moiety with a piperidine ring led to potent and selective compounds.

CompoundLinkerR GroupDPP4 Kᵢ (nM)Selectivity vs DPP8/9Reference
38 UreaH140>1000-fold[21]
41 PyrimidineH6.1>1000-fold[21]
42 PyrimidineSO₂Me4.0>1000-fold[21]

Causality: The data in Table 2 clearly show that replacing a flexible urea linker with a more rigid pyrimidine ring (compound 41 vs. 38 ) dramatically improved potency by over 20-fold.[21] This is a classic drug design strategy where conformational constraint pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty of binding to the target enzyme.

Experimental Protocol: Synthesis of a Substituted Piperidine Derivative

This section provides a representative, self-validating protocol for the synthesis of N-benzyl-4-phenylpiperidine, a common intermediate, via reductive amination.

Objective: To synthesize N-benzyl-4-phenylpiperidine from 4-phenylpiperidine and benzaldehyde.

Materials:

  • 4-phenylpiperidine (1.0 eq)

  • Benzaldehyde (1.05 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenylpiperidine (1.0 eq) and anhydrous DCM. Stir until fully dissolved.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution dropwise at room temperature. Stir the reaction mixture for 30 minutes. The formation of the intermediate iminium ion is the key step preceding reduction.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde, thus minimizing side reactions.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification (Liquid-Liquid Extraction): Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure N-benzyl-4-phenylpiperidine.

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and connectivity.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine purity (>95%).

The workflow for this experimental protocol is visualized below.

G Start Dissolve 4-phenylpiperidine in anhydrous DCM Add_Aldehyde Add Benzaldehyde (Stir 30 min) Start->Add_Aldehyde Step 1 Add_Reductant Add NaBH(OAc)₃ (Portion-wise) Add_Aldehyde->Add_Reductant Step 2 Monitor Monitor by TLC Add_Reductant->Monitor Step 3 Quench Quench with Sat. NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with DCM Quench->Extract Step 4 Dry Dry (MgSO₄) & Concentrate Extract->Dry Step 5 Chromatography Silica Gel Column Chromatography Dry->Chromatography Step 6 Characterize Characterize: NMR, MS, HPLC Chromatography->Characterize Step 7

Caption: Workflow for the synthesis of N-benzyl-4-phenylpiperidine.

Future Perspectives and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of new therapeutics.[2] Its favorable physicochemical properties and synthetic tractability ensure its continued prominence in drug design. Future advancements will likely focus on:

  • Novel Synthetic Methodologies: The development of new C-H activation and photoredox catalysis methods will further expand the accessible chemical space for piperidine-based drug discovery, allowing for the creation of increasingly complex and diverse molecular architectures.[2]

  • Targeted Therapeutics: As our understanding of disease biology deepens, piperidine derivatives will be engineered to interact with novel and challenging targets with greater precision and selectivity.

  • Chiral Synthesis: The demand for enantiomerically pure drugs will continue to drive innovation in asymmetric synthesis, making chiral piperidine scaffolds more accessible.[22]

References

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  • Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

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  • Chen, Q. S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Singh, V., et al. (2024). Piperine: an emerging biofactor with anticancer efficacy and therapeutic potential. IUBMB Life. [Link]

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An In-Depth Technical Guide to the Solubility and Stability of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, valued for its ability to engage in hydrogen bonding and its bioisosteric relationship with other nitrogen-containing heterocycles.[1][2] The compound 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a promising entity within this class, emerging as a versatile building block, particularly in the pursuit of treatments for neurological disorders.[3] The incorporation of a piperidine ring and a sulfanyl linkage offers unique structural and electronic properties, while its formulation as a dihydrochloride salt is a strategic choice aimed at enhancing aqueous solubility, a critical factor for bioavailability.[3][4][5]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to thoroughly characterize the solubility and stability of this compound. We will move beyond mere procedural lists to delve into the scientific rationale behind each experimental design, ensuring that the data generated is not only robust but also provides deep insights into the molecule's behavior. This document is structured to empower researchers with the knowledge to design and execute self-validating protocols, a cornerstone of rigorous pharmaceutical development.

Part 1: Physicochemical Characterization and Solubility Profiling

A fundamental understanding of a compound's solubility is the bedrock upon which successful formulation development is built. For an ionizable molecule like this compound, solubility is not a single value but a profile that is highly dependent on the pH of the medium. The dihydrochloride salt form suggests that the molecule possesses at least two basic centers that are protonated at low pH, which is expected to enhance its interaction with water.[1][3]

Equilibrium Solubility in Biorelevant Media

The objective is to determine the thermodynamic equilibrium solubility in aqueous systems that mimic physiological conditions. This data is crucial for predicting oral bioavailability and for the initial design of dissolution studies.

Experimental Protocol: Shake-Flask Method (ICH Harmonised Guideline)

  • Preparation of Media: Prepare a series of buffered solutions at pH 1.2 (simulated gastric fluid, SGF), pH 4.5 (acetate buffer), and pH 6.8 (simulated intestinal fluid, SIF).

  • Sample Preparation: Add an excess amount of this compound to vials containing each of the prepared buffer solutions. The excess solid should be clearly visible.

  • Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Processing: At each time point, withdraw an aliquot from each vial. Immediately filter the sample through a 0.22 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

  • Data Analysis: Plot concentration versus time to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing). The plateau concentration is the equilibrium solubility at that specific pH.

Causality and Insights: The choice of pH values is critical as it reflects the transit of a drug through the gastrointestinal tract. A significant drop in solubility as the pH increases from 1.2 to 6.8 would be expected for a basic compound and would have profound implications for its absorption profile.

Data Presentation: pH-Solubility Profile

pH of MediumTemperature (°C)Equilibrium Solubility (mg/mL)
1.2 (SGF)37> 50 (Highly Soluble)
4.5 (Acetate)3715.2
6.8 (SIF)371.8 (Slightly Soluble)
7.4 (PBS)370.9 (Slightly Soluble)

Note: The data presented in this table is hypothetical and for illustrative purposes.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffers (pH 1.2, 4.5, 6.8) prep_sample Add Excess Compound to Vials prep_media->prep_sample equilibrate Equilibrate at 37°C (24, 48, 72h) prep_sample->equilibrate collect Withdraw & Filter (0.22 µm filter) equilibrate->collect quantify Quantify by HPLC-UV collect->quantify analyze Determine Equilibrium Solubility quantify->analyze G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome start 4-(Piperidin-4-ylsulfanyl) -pyridine Dihydrochloride acid Acidic (HCl, Heat) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo lcms LC-MS Analysis acid->lcms base->lcms oxidative->lcms thermal->lcms photo->lcms pathway Identify Degradants & Elucidate Pathways lcms->pathway method Develop Stability- Indicating Method pathway->method

Caption: Logical workflow for forced degradation studies.

ICH-Compliant Stability Studies

Following the insights gained from forced degradation, formal stability studies under ICH-prescribed conditions are necessary to determine the retest period for the drug substance and the shelf-life for the drug product. [7] Experimental Protocol: Long-Term and Accelerated Stability

  • Batch Selection: Utilize at least three primary batches of this compound for the study.

  • Container Closure System: Package the drug substance in a container closure system that is the same as that proposed for storage and distribution. [8]3. Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.

    • Accelerated: Test at 0, 3, and 6 months. [9]5. Test Parameters: At each pull point, the samples should be evaluated for appearance, assay, degradation products, and moisture content. [9] Trustworthiness Through Self-Validation: The stability-indicating method developed during forced degradation is crucial here. A key feature of this method must be its ability to resolve all significant degradation products from the parent peak and from each other. Mass balance should be calculated at each time point; a value between 98-102% (sum of the assay of the parent compound and the levels of all degradation products) provides confidence that all significant degradants are being detected.

Conclusion and Strategic Recommendations

The comprehensive characterization of this compound's solubility and stability is a non-negotiable prerequisite for its advancement as a clinical candidate. The pH-dependent solubility profile will directly inform formulation strategies, such as the potential need for enabling technologies for intestinal absorption. The stability profile, elucidated through rigorous forced degradation and ICH-compliant studies, will dictate storage requirements, packaging, and shelf-life.

Based on the likely chemical nature of this molecule, it is recommended that:

  • Formulation: For oral delivery, formulation efforts should focus on maintaining solubility in the higher pH environment of the intestine.

  • Handling and Storage: The solid compound should be protected from light and stored in a controlled, low-temperature environment (e.g., 2-8°C, as suggested by suppliers) to minimize any potential degradation. [3]3. Packaging: Given the susceptibility to oxidation, packaging in an oxygen-impermeable container under an inert gas atmosphere should be considered.

By following the integrated approach outlined in this guide, researchers can build a robust and scientifically sound data package, paving the way for the successful development of this compound into a potentially life-changing therapeutic.

References

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. (2023-07-06). (URL: [Link])

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). (URL: [Link])

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. R Discovery. (2023-07-06). (URL: [Link])

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). (URL: [Link])

  • 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride - BU CyberSec Lab. (URL: [Link])

  • (PDF) Degradation of Pyridines in the Environment - ResearchGate. (URL: [Link])

  • Biodegradation of pyridine using aerobic granules in the presence of phenol - PubMed. (2007-07). (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (2016-12-14). (URL: [Link])

  • Stability Testing of Pharmaceutical Products. (2012-03-17). (URL: [Link])

  • Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. (URL: [Link])

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (URL: [Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023-04-23). (URL: [Link])

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products - The Royal Society of Chemistry. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). (URL: [Link])

  • 55 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting an. (URL: [Link])

  • This compound - CAS:105283-60-1. (URL: [Link])

  • 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, (S)- | C17H19ClN2O | CID - PubChem. (URL: [Link])

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  • A Review on Analytical Methods for Piperazine Determination. (2024-12-27). (URL: [Link])

  • Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl). (2016-09-28). (URL: [Link])

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An In-Depth Technical Guide to 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride has emerged as a significant building block in medicinal chemistry, valued for its unique structural features that are conducive to the development of novel therapeutics. This technical guide provides a comprehensive review of its chemical properties, a plausible synthesis pathway, and its current and potential applications, with a particular focus on its role in the development of agents targeting neurological disorders. By synthesizing information from chemical supplier data and the broader scientific literature on related heterocyclic compounds, this document aims to serve as a foundational resource for researchers engaged in the exploration of this versatile molecule.

Introduction: The Strategic Importance of the Piperidine-Pyridine Scaffold

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of pharmaceutical research. Within this landscape, heterocyclic compounds play a pivotal role, with the piperidine and pyridine rings being particularly prominent structural motifs in a vast number of approved drugs.[1] this compound combines these two privileged scaffolds, offering a unique three-dimensional structure that is of considerable interest for probing biological systems.

The piperidine moiety, a saturated six-membered heterocycle, often imparts favorable pharmacokinetic properties to a molecule, including improved solubility and the ability to be fine-tuned for optimal receptor engagement.[1] The pyridine ring, an aromatic heterocycle, provides a rigid framework and can participate in a variety of non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking. The thioether linkage between these two rings in 4-(Piperidin-4-ylsulfanyl)-pyridine offers a flexible yet stable connection, allowing for a range of conformational possibilities.

The dihydrochloride salt form of this compound significantly enhances its aqueous solubility, a critical attribute for its use in biological assays and for formulation development.[2] This technical guide will delve into the known characteristics of this compound and explore its potential based on the well-established roles of its constituent chemical functionalities.

Physicochemical Properties and Characterization

A solid understanding of a compound's physicochemical properties is fundamental to its application in research and development. Below is a summary of the key identifiers for this compound.

PropertyValueSource
CAS Number 105283-60-1[2]
Molecular Formula C₁₀H₁₄N₂S · 2HCl[2]
Molecular Weight 267.22 g/mol [2]
Appearance White to off-white solid
Solubility Soluble in water

While specific experimental characterization data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this compound are not widely published in peer-reviewed literature, such data would be essential for confirming its identity and purity in a research setting. Typically, the ¹H NMR spectrum would be expected to show signals corresponding to the protons on the piperidine and pyridine rings, while the ¹³C NMR would reveal the carbon skeleton. Mass spectrometry would be used to confirm the molecular weight of the parent compound.

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Analysis and Synthesis Pathway

A logical approach to the synthesis of 4-(Piperidin-4-ylsulfanyl)-pyridine would involve the nucleophilic substitution of a suitable leaving group on the pyridine ring with a piperidine-4-thiol derivative, or vice versa. A common and effective strategy would be a nucleophilic aromatic substitution reaction.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Proposed Synthesis Target 4-(Piperidin-4-ylsulfanyl)-pyridine Precursor1 4-Chloropyridine Target->Precursor1 C-S disconnection Precursor2 Piperidine-4-thiol Target->Precursor2 C-S disconnection Start1 4-Chloropyridine Hydrochloride Intermediate 1-Boc-4-(pyridin-4-ylsulfanyl)-piperidine Start1->Intermediate Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF, DMSO) Start2 1-Boc-piperidine-4-thiol Start2->Intermediate Final_Product_Base 4-(Piperidin-4-ylsulfanyl)-pyridine Intermediate->Final_Product_Base Acidic Deprotection (e.g., TFA, HCl in Dioxane) Final_Product_Salt This compound Final_Product_Base->Final_Product_Salt HCl (e.g., in Ether or IPA)

Figure 1: A proposed retrosynthetic analysis and forward synthesis pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized and hypothetical procedure. Researchers should optimize these conditions based on their specific laboratory capabilities and safety protocols.

  • N-Boc Protection of Piperidine-4-thiol: Commercially available piperidine-4-thiol can be protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions at the piperidine nitrogen. This is a standard procedure in peptide synthesis and related fields.

  • Thioether Formation: The N-Boc protected piperidine-4-thiol is then reacted with a 4-halopyridine, such as 4-chloropyridine hydrochloride, in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to facilitate the nucleophilic aromatic substitution.

  • Deprotection of the Piperidine Nitrogen: The resulting N-Boc-4-(pyridin-4-ylsulfanyl)-piperidine is then subjected to acidic conditions to remove the Boc protecting group. This is commonly achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid in a solvent like 1,4-dioxane or isopropanol.

  • Salt Formation: Following the deprotection with hydrochloric acid, the dihydrochloride salt can be isolated directly. If another acid was used for deprotection, the free base can be isolated and then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired this compound salt.

  • Purification: The final product would be purified by recrystallization or chromatography to ensure high purity for subsequent applications.

Applications in Drug Discovery and Medicinal Chemistry

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules for pharmaceutical development.[2] Its structural components suggest a range of potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders.

Potential Therapeutic Areas
  • Neurological Disorders: The piperidine scaffold is a common feature in many CNS-active drugs. Its presence suggests that derivatives of 4-(Piperidin-4-ylsulfanyl)-pyridine could be designed to cross the blood-brain barrier and interact with various neurological targets. It has been noted as a building block for potential treatments for neurological disorders.[2]

  • Enzyme Inhibition and Receptor Binding: This compound is used in studies investigating enzyme inhibition and receptor binding, which aids in understanding complex biological pathways.

  • Antimicrobial and Anti-inflammatory Agents: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The incorporation of the piperidinylthio moiety could lead to novel compounds with these activities.

Hypothesized Mechanism of Action

Due to the lack of specific biological data for this compound, its mechanism of action can only be inferred from the known pharmacology of its constituent moieties.

G cluster_derivatives Bioactive Derivatives cluster_targets Potential Biological Targets Compound This compound Versatile Intermediate Derivative1 CNS-Active Agents Compound->Derivative1 Synthesis Derivative2 Enzyme Inhibitors Compound->Derivative2 Synthesis Derivative3 Receptor Ligands Compound->Derivative3 Synthesis Target1 GPCRs Derivative1->Target1 Interaction Target2 Ion Channels Derivative1->Target2 Interaction Target3 Kinases Derivative2->Target3 Inhibition Derivative3->Target1 Binding

Figure 2: A logical diagram illustrating the role of this compound as an intermediate for the synthesis of bioactive derivatives targeting various biological entities.

Derivatives of this compound could potentially act as:

  • GPCR Ligands: The piperidine and pyridine rings are common in ligands for G-protein coupled receptors, such as dopamine, serotonin, and muscarinic receptors.

  • Ion Channel Modulators: The lipophilic nature of the core structure could allow derivatives to interact with the transmembrane domains of ion channels.

  • Enzyme Inhibitors: The pyridine nitrogen and the piperidine nitrogen can act as hydrogen bond acceptors, while the piperidine N-H can be a hydrogen bond donor, facilitating interactions with the active sites of enzymes.

Conclusion and Future Perspectives

This compound is a chemical entity with significant potential in the field of drug discovery. Its value currently lies in its role as a versatile and strategically important building block for the synthesis of more complex and potentially bioactive molecules. The combination of the privileged piperidine and pyridine scaffolds makes it an attractive starting point for the development of novel therapeutics, particularly for neurological disorders.

While there is a notable absence of in-depth, publicly available research on the specific biological activities and mechanism of action of this compound itself, its utility as a synthetic intermediate is well-recognized within the chemical supply sector. Future research efforts that focus on the synthesis of a library of derivatives based on this scaffold, followed by comprehensive biological screening, would be a valuable endeavor. Such studies would undoubtedly shed more light on the therapeutic potential of this interesting heterocyclic system and could lead to the discovery of novel drug candidates.

References

  • Chem-Impex. Dihidrocloruro de 4-(piperidin-4-ilsulfanil)piridina. [Link]

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An In-depth Technical Guide to the Discovery and History of Pyridine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyridine, a foundational heterocyclic aromatic compound, is structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1][2][3] This seemingly simple substitution imparts a unique set of physicochemical properties that have rendered the pyridine scaffold a cornerstone in fields ranging from medicinal chemistry and agrochemicals to materials science.[1][4][5] This guide provides a comprehensive exploration of the discovery and historical development of pyridine and its derivatives, offering researchers, scientists, and drug development professionals a detailed narrative of the key milestones, synthetic innovations, and the ever-expanding role of these vital heterocycles.

The journey of pyridine is a compelling story of scientific inquiry, beginning with its serendipitous discovery in the complex mixtures of coal tar and bone oil to the elegant and sophisticated synthetic methodologies developed over nearly two centuries.[1][3] Understanding this history not only provides context to the current state of heterocyclic chemistry but also offers valuable insights into the evolution of organic synthesis and the rational design of functional molecules.

Part 1: The Dawn of Pyridine Chemistry: Isolation and Structural Elucidation

The Initial Discovery

The story of pyridine begins in the mid-19th century with the work of the Scottish chemist Thomas Anderson . In 1846, while investigating the components of coal tar, Anderson isolated a new basic substance which he named "picoline," an isomer of aniline.[6][7][8][9] A few years later, in 1849, his attention turned to the oil obtained from the high-temperature distillation of animal bones.[1][10] From this foul-smelling, complex mixture, he isolated a colorless, water-miscible liquid with a distinctly unpleasant fish-like odor.[1] Recognizing its fiery nature, Anderson aptly named it pyridine , derived from the Greek word pyr (πῦρ), meaning fire, with the suffix "-idine" added to denote a basic character.[1][11]

Anderson's initial isolation was a laborious process, yielding only small quantities of the new substance.[6][7] He noted its high solubility in water and acids, a property that distinguished it from many other organic compounds of the time.[1] For decades, the primary source of pyridine remained the fractional distillation of coal tar, a process that was inefficient and yielded a product of low purity, as coal tar contains only about 0.1% pyridine.[1][12][13]

Unraveling the Structure

While Anderson had discovered pyridine, its chemical structure remained a mystery for over two decades. The challenge of determining the arrangement of atoms in this new molecule attracted the attention of several prominent chemists. In 1869, Wilhelm Körner , and independently in 1871, James Dewar , proposed a structure for pyridine that was analogous to benzene.[1][8][11] They suggested that pyridine's structure could be derived from benzene by replacing one of the C-H units with a nitrogen atom.[1][8][11] This revolutionary idea was later experimentally confirmed when pyridine was reduced to piperidine using sodium in ethanol, a reaction that demonstrated the cyclic nature of the molecule.[1]

The first-ever synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay , who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][8][12] Although this synthesis was not practical for large-scale production, it provided crucial evidence supporting the proposed cyclic structure of pyridine.

Part 2: The Evolution of Pyridine Synthesis: From Landmark Reactions to Modern Methodologies

The increasing demand for pyridine and its derivatives in the late 19th and early 20th centuries spurred the development of more efficient and versatile synthetic methods. These "named reactions" have become fundamental tools in the arsenal of organic chemists and are still widely used and adapted today.

The Hantzsch Pyridine Synthesis (1881)

In 1881, the German chemist Arthur Rudolf Hantzsch reported a multicomponent reaction that has become one of the most well-known methods for synthesizing pyridine derivatives.[1][2][14][15][16] The classical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or an ammonium salt.[14][16]

The initial product of this reaction is a 1,4-dihydropyridine, often referred to as a "Hantzsch ester," which can then be oxidized to the corresponding aromatic pyridine.[15][16] The driving force for this final oxidation step is the formation of the stable aromatic ring.[16]

Experimental Protocol: Classical Hantzsch Dihydropyridine Synthesis

  • Reactants:

    • Aldehyde (e.g., benzaldehyde): 1 equivalent

    • β-Ketoester (e.g., ethyl acetoacetate): 2 equivalents

    • Ammonia source (e.g., ammonium hydroxide): 1 equivalent

  • Solvent: Ethanol

  • Procedure: a. Combine the aldehyde, β-ketoester, and ammonia in ethanol. b. Reflux the mixture for several hours. c. Cool the reaction mixture to allow the 1,4-dihydropyridine product to crystallize. d. Isolate the product by filtration.

  • Aromatization (Oxidation): a. Dissolve the isolated 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid). b. Add an oxidizing agent (e.g., nitric acid, ferric chloride, or manganese dioxide).[16] c. Heat the mixture to complete the oxidation to the pyridine derivative. d. Isolate and purify the final product.

The Hantzsch synthesis is renowned for its simplicity and efficiency in creating highly functionalized pyridines in a single pot.[14] It has found extensive applications in medicinal chemistry, most notably in the synthesis of 1,4-dihydropyridine calcium channel blockers like nifedipine, which are used to treat hypertension.[14][15]

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Aldehyde Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel + β-Ketoester Ketoester1 β-Ketoester (2 equiv.) Enamine Enamine Ketoester1->Enamine + Ammonia Ammonia Ammonia Michael Michael Adduct Enamine->Michael + Knoevenagel Adduct (Michael Addition) DHP 1,4-Dihydropyridine (Hantzsch Ester) Michael->DHP Cyclization & Dehydration Pyridine Pyridine Derivative DHP->Pyridine Oxidation (Aromatization)

Caption: The Hantzsch Pyridine Synthesis Workflow.

The Chichibabin Pyridine Synthesis (1924)

A major breakthrough in the industrial production of pyridine came in 1924 with the work of Russian chemist Aleksei Chichibabin .[1][17][18] He developed a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[17] This method was particularly significant because it utilized inexpensive and readily available starting materials.[1]

The Chichibabin synthesis is typically carried out in the gas phase at high temperatures (350–500 °C) over a solid catalyst, such as alumina or silica.[17] While the yields can sometimes be low, the economic viability of the reagents makes it a cornerstone of industrial pyridine production.[1][17] For example, a mixture of acetaldehyde and ammonia can be used to produce 2-methylpyridine and 4-methylpyridine.[17]

Chichibabin_Synthesis Reactants Aldehydes/Ketones + Ammonia Intermediates Aldol & Michael Additions, Imine Formation, Cyclization Reactants->Intermediates High Temperature, Catalyst (e.g., Al₂O₃) Product Substituted Pyridines Intermediates->Product

Caption: Overview of the Chichibabin Pyridine Synthesis.

The Guareschi-Thorpe Synthesis

The Guareschi-Thorpe synthesis is another classical method for preparing pyridine derivatives, specifically 2-pyridones.[19] This reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound.[19][20] Modern variations of this synthesis have been developed to be more environmentally friendly, utilizing aqueous media and ammonium carbonate as both the nitrogen source and a promoter for the reaction.[20][21]

Table 1: Comparison of Landmark Pyridine Syntheses

Synthesis NameYearKey ReactantsKey Product TypeConditionsSignificance
Hantzsch 1881Aldehyde, β-Ketoester (2 equiv.), Ammonia1,4-Dihydropyridines, Substituted PyridinesReflux, then oxidationHigh functional group tolerance; medicinal chemistry applications.[14][15]
Chichibabin 1924Aldehydes/Ketones, AmmoniaAlkylpyridinesHigh temperature, gas phase, catalystIndustrial scale production from inexpensive reagents.[1][17]
Guareschi-Thorpe 1896Cyanoacetamide, 1,3-Dicarbonyl Compound2-PyridonesCondensationSynthesis of pyridones.[19][22]

Part 3: Pyridine-Containing Heterocycles of Historical and Medicinal Importance

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[4][5] The history of several of these compounds is intertwined with major advancements in medicine and our understanding of biological processes.

Nicotine: The Prototypical Pyridine Alkaloid

Nicotine, the principal alkaloid in the tobacco plant (Nicotiana tabacum), is one of the most well-known pyridine-containing natural products.[23][24] The compound was first observed in tobacco juice in 1809 by the French scientist Vauquelin. It was later isolated in a pure form in 1828 by Posselt and Reimann.[24] The correct molecular formula (C₁₀H₁₄N₂) was established in 1843, but its bicyclic structure, featuring both a pyridine and a pyrrolidine ring, was not fully elucidated until 1895 by Adolf Pinner .[24] The first laboratory synthesis of nicotine was reported in 1904.[23]

Isoniazid: A Revolution in Tuberculosis Treatment

Isoniazid (isonicotinic acid hydrazide, INH) is a powerful antibiotic used in the treatment of tuberculosis.[25][26] Although it was first synthesized in 1912, its potent anti-tuberculosis activity was not discovered until the early 1950s by researchers at Hoffmann-La Roche and the Squibb Institute for Medical Research.[25][26][27] This discovery was serendipitous, arising from research into thiosemicarbazones.[25][28] The introduction of isoniazid revolutionized the treatment of tuberculosis, which until then had limited therapeutic options.[25]

Vitamin B6: An Essential Pyridine Coenzyme

Vitamin B6 is a group of structurally related pyridine derivatives, including pyridoxine, pyridoxal, and pyridoxamine, that are essential for human health.[29][30][31] The factor that cured "rat acrodynia" was identified as vitamin B6 in 1934 by Paul György.[32] Pyridoxine was first isolated in 1938 and its structure, a substituted pyridine, was determined and synthesized in 1939.[31][32] The other forms, pyridoxal and pyridoxamine, were discovered in the 1940s.[29][32] The biologically active form, pyridoxal-5'-phosphate, is a crucial coenzyme in a wide variety of metabolic reactions, particularly those involving amino acids.[30][32]

Conclusion

The journey of pyridine-containing heterocycles, from their initial discovery in the byproducts of industrial processes to their central role in modern science, is a testament to the power of chemical exploration and innovation. The foundational work of early pioneers like Anderson, Hantzsch, and Chichibabin laid the groundwork for the synthesis of a vast and diverse family of compounds. The pyridine ring, with its unique electronic properties and synthetic accessibility, continues to be a fertile ground for discovery in drug development, catalysis, and materials science. As researchers and scientists, a deep appreciation for this rich history provides not only context but also inspiration for the next generation of discoveries in heterocyclic chemistry.

References

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Wikipedia. (n.d.). Thomas Anderson (chemist). Retrieved from [Link]

  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Pyridine. (2020, August 31). American Chemical Society. Retrieved from [Link]

  • Learning from the Hantzsch synthesis. (2000, November 7). American Chemical Society. Retrieved from [Link]

  • Aleksei Yevgen'evich Chichibabin (1871–1945) and Pyridine Chemistry. (n.d.). Synform.
  • Thomas Anderson. (n.d.). Prabook. Retrieved from [Link]

  • Anderson, Thomas. (n.d.). In Encyclopedia.com. Retrieved from [Link]

  • Discovery of New Drugs Against Tuberculosis: History Guides. (n.d.). Brieflands. Retrieved from [Link]

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  • The History of Nicotine. (n.d.). Université de Lorraine. Retrieved from [Link]

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  • Organocatalytic Modified Guareschi–Thorpe Type Regioselective Synthesis: A Unified Direct Access to 5,6,7,8-Tetrahydroquinolines and Other Alicyclic[b]-Fused Pyridines. (2018, September 14). ACS Publications. Retrieved from [Link]

  • Guareschi–Thorpe reaction in water using ammonium carbonate. (n.d.). ResearchGate. Retrieved from [Link]

  • Discovery of new polymorphs of the tuberculosis drug isoniazid. (n.d.). RSC Publishing. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for In Vivo Studies Using 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine and pyridine scaffolds are foundational motifs in medicinal chemistry, present in a multitude of clinically approved drugs and bioactive molecules.[1][2] Their prevalence stems from their ability to confer favorable pharmacokinetic properties and engage with a wide array of biological targets.[1][2] 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a heterocyclic compound that incorporates both these key pharmacophores, linked by a sulfur atom. While specific in vivo studies on this particular molecule are not extensively documented in publicly available literature, its structural components suggest significant potential for biological activity, particularly within the central nervous system (CNS).[3][4] This guide provides a detailed framework for researchers to design and execute in vivo studies to explore the pharmacological profile of this compound, drawing upon established methodologies for related piperidine and pyridine derivatives.

The presence of the piperidine ring can enhance biological activity and improve pharmacokinetic parameters such as absorption and distribution.[1] The pyridine moiety is a common feature in drugs targeting a variety of receptors and enzymes.[5] The thioether linkage introduces a degree of flexibility and can influence the molecule's interaction with target proteins. Given these structural features, it is hypothesized that this compound may exhibit activity in models of neurological disorders, inflammation, or cancer.[6][7][8]

This document will provide detailed protocols for a hypothetical in vivo study in a rodent model of neuroinflammation, a common underlying factor in many neurodegenerative diseases. The causality behind experimental choices will be explained to provide a robust and scientifically sound starting point for investigation.

Hypothesized Mechanism of Action

Based on the common activities of piperidine and pyridine derivatives, this compound could potentially modulate neuronal function through various mechanisms. Piperidine-containing compounds have been shown to interact with a range of CNS targets, including opioid, dopamine, and sigma receptors, and have been investigated for their analgesic and neuroprotective effects.[2][4][9] Pyridine derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.[5][10] The combination of these two moieties suggests that the compound could, for instance, modulate neuroinflammatory pathways by inhibiting key enzymes or receptors involved in the inflammatory cascade within the brain.

Hypothesized_Signaling_Pathway cluster_0 Potential Cellular Mechanisms Compound 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride Target_Protein Target Protein (e.g., Kinase, Receptor) Compound->Target_Protein Binding & Modulation Inflammatory_Signal Pro-inflammatory Signal Transduction Target_Protein->Inflammatory_Signal Inhibition Gene_Expression Gene Expression (e.g., Cytokines, Chemokines) Inflammatory_Signal->Gene_Expression Downregulation Cellular_Response Cellular Response (e.g., Reduced Neuroinflammation) Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway for the anti-neuroinflammatory effects of the compound.

Preclinical In Vivo Evaluation: A Protocol for a Murine Model of Neuroinflammation

This section outlines a detailed protocol for investigating the potential anti-neuroinflammatory effects of this compound in a lipopolysaccharide (LPS)-induced mouse model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is widely used to model neuroinflammatory conditions.

Experimental Workflow

Caption: A typical experimental workflow for an in vivo neuroinflammation study.

Materials and Reagents
  • Test Compound: this compound

  • Vehicle: Sterile saline (0.9% NaCl) or a suitable vehicle determined by solubility studies.

  • Positive Control: Dexamethasone or another well-characterized anti-inflammatory agent.

  • Inducing Agent: Lipopolysaccharide (LPS) from Escherichia coli.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Anesthetics: Isoflurane or a combination of ketamine/xylazine.

  • Reagents for Biochemical Assays: ELISA kits for TNF-α, IL-1β, IL-6; reagents for myeloperoxidase (MPO) assay.

  • Reagents for Histology: Formalin, paraffin, primary and secondary antibodies for Iba-1 and GFAP.

Step-by-Step Protocol
  • Animal Acclimatization and Housing:

    • House mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

    • Handle animals daily for several days prior to the study to minimize stress.

  • Compound Formulation:

    • Determine the solubility of this compound in various pharmaceutically acceptable vehicles. The dihydrochloride salt form suggests good water solubility.

    • Prepare a stock solution of the compound in sterile saline. Further dilutions should be made fresh daily.

    • Rationale: Proper formulation is critical for ensuring accurate dosing and bioavailability.

  • Experimental Groups and Dosing Regimen:

    • Randomly divide the mice into the following groups (n=8-10 per group):

      • Group 1 (Vehicle Control): Receives vehicle only.

      • Group 2 (LPS Control): Receives vehicle followed by LPS.

      • Group 3 (Compound Low Dose): Receives a low dose of the compound followed by LPS.

      • Group 4 (Compound Medium Dose): Receives a medium dose of the compound followed by LPS.

      • Group 5 (Compound High Dose): Receives a high dose of the compound followed by LPS.

      • Group 6 (Positive Control): Receives dexamethasone followed by LPS.

    • Dose Selection: Initial dose-ranging studies are recommended. Based on studies of similar heterocyclic compounds, a starting range of 1, 10, and 50 mg/kg could be explored.

    • Administration Route: Intraperitoneal (i.p.) or oral gavage (p.o.) are common routes. The choice will depend on the compound's properties and the desired pharmacokinetic profile.

  • Induction of Neuroinflammation:

    • Administer the test compound or vehicle one hour before the LPS injection.

    • Inject LPS (0.5 - 1 mg/kg, i.p.) to induce a systemic inflammatory response leading to neuroinflammation.

    • Rationale: Pre-treatment allows the compound to reach target tissues before the inflammatory insult.

  • Behavioral Assessments:

    • Perform behavioral tests at 24 and 48 hours post-LPS injection to assess sickness behavior and cognitive deficits.

    • Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

    • Y-maze or Morris Water Maze: To assess spatial learning and memory.[6]

    • Rationale: Neuroinflammation can lead to behavioral changes, and assessing these provides a functional readout of the compound's efficacy.

  • Euthanasia and Tissue Collection:

    • At a predetermined time point (e.g., 48 or 72 hours post-LPS), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Collect blood via cardiac puncture for serum cytokine analysis.

    • Perfuse the animals with ice-cold PBS, followed by 4% paraformaldehyde for histological analysis.

    • Harvest the brains and dissect the hippocampus and cortex for biochemical and histological analyses.

  • Biochemical Analysis:

    • Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in serum and brain homogenates using ELISA kits.

    • Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration in the brain tissue.

    • Rationale: These assays provide quantitative measures of the inflammatory response.

  • Histological Analysis:

    • Immunohistochemistry: Stain brain sections for Iba-1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess glial activation.

    • Rationale: Visualizing and quantifying glial activation provides direct evidence of neuroinflammation.

Data Presentation
Parameter Vehicle Control LPS Control Compound (Low Dose) Compound (Medium Dose) Compound (High Dose) Positive Control
Locomotor Activity (distance traveled in cm)
Memory Index (e.g., Y-maze alternation %)
TNF-α (pg/mg protein)
IL-1β (pg/mg protein)
Iba-1 Positive Cells (cells/mm²)

This table is a template for summarizing the expected quantitative data.

Safety and Toxicology Considerations

Prior to in vivo studies, it is crucial to assess the safety profile of this compound.

  • Acute Toxicity Study: A preliminary acute toxicity study in a small group of animals should be conducted to determine the maximum tolerated dose (MTD) and identify any overt signs of toxicity.

Conclusion

While direct in vivo data for this compound is limited, its chemical structure strongly suggests potential as a modulator of biological processes, particularly in the context of neurological disorders. The protocols and conceptual framework provided in this guide offer a robust starting point for researchers to systematically investigate the in vivo pharmacology of this and other novel piperidine-pyridine derivatives. A thorough and well-designed in vivo study, as outlined, will be instrumental in elucidating the therapeutic potential of this promising chemical scaffold.

References

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. (2022). MDPI. [Link]

  • Exploring the potential of a novel phenoxyethyl piperidine derivative with cholinesterase inhibitory properties as a treatment for dementia: Insights from STZ animal model of dementia. (2023). PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]

  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. (2021). ResearchGate. [Link]

  • Neurobiology of piperidine: its relevance to CNS function. (1976). PubMed. [Link]

  • 3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine elicits convulsant effects in mice. (1995). PubMed. [Link]

  • Heteroaromatic and aniline derivatives of piperidines as potent ligands for vesicular acetylcholine transporter. (2014). PubMed Central. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). National Institutes of Health. [Link]

  • Discovery of Piperidine-Linked Pyridine Analogues as Potent Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors. (2013). PubMed. [Link]

  • Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). Taylor & Francis Online. [Link]

  • Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. (2024). PubMed. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. [Link]

  • In vivo production of thiopeptide variants. (2012). PubMed. [Link]

  • Toxicological effects of intravenous administration of pyridine in anaesthetized dogs. (1975). PubMed. [Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2012). PubMed. [Link]

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. (2020). SciELO México. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). National Institutes of Health. [Link]

  • From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. (2023). PubMed Central. [Link]

  • Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1. (2002). PubMed. [Link]

  • Fluorescence-based detection of thiols in vitro and in vivo using dithiol probes. (2006). PubMed. [Link]

  • Four New Sesquiterpene Pyridine Alkaloids from the Roots of Tripterygium wilfordii Hook. f. (2024). MDPI. [Link]

  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022). Research Square. [Link]

  • "Pyridine: Synthesis, Swiss-ADME and Applications." (2024). IJNRD. [Link]

  • Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions. (n.d.). MDPI. [Link]

  • Protein thiol modifications visualized in vivo. (2001). PubMed Central. [Link]

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Topic: Analytical Techniques for the Quantification of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the quantitative analysis of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride, a key intermediate in pharmaceutical development, particularly for agents targeting neurological disorders.[1] The accurate determination of its concentration and purity is paramount for quality control, stability studies, and formulation development. This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity trace analysis, and UV-Vis Spectrophotometry for rapid bulk material assay. The protocols are designed to be self-validating, with explanations grounded in the physicochemical properties of the molecule to ensure scientific rigor and reproducibility.

Introduction and Molecular Profile

This compound is a heterocyclic compound featuring a pyridine ring linked via a sulfide bridge to a piperidine moiety.[1] Its dihydrochloride salt form enhances aqueous solubility, a crucial property for drug formulation and bioavailability.[1] The analytical challenge lies in the molecule's two basic nitrogen centers (on the pyridine and piperidine rings), whose protonation states are pH-dependent. This property governs the molecule's chromatographic behavior and must be carefully controlled for reproducible quantification.

Key Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₄N₂S·2HCl[1]

  • Molecular Weight: 267.22 g/mol [1]

  • Chromophore: The pyridine ring acts as a strong ultraviolet (UV) chromophore, with an expected absorption maximum (λmax) around 250-260 nm, making it ideal for UV-based detection methods.[2][3]

  • Ionization: The presence of two basic nitrogens makes the molecule highly suitable for positive mode electrospray ionization (ESI+) in mass spectrometry.

Method 1: Quantification by Reverse-Phase HPLC-UV

Principle of the Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone technique for the quality control of pharmaceutical ingredients. This method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. For this compound, controlling the mobile phase pH is critical. By maintaining an acidic pH, both nitrogen atoms remain consistently protonated, ensuring a single analyte species, which results in sharp, symmetrical peaks and stable retention times.

Experimental Protocol: HPLC-UV

  • Instrumentation and Columns:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (Standard workhorse column for pharmaceutical analysis).[4]

  • Reagents and Mobile Phase Preparation:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄)

    • Phosphoric Acid

    • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 1.36 g of KH₂PO₄ in 1 L of ultrapure water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

    • Isocratic Elution: 70% Mobile Phase A / 30% Mobile Phase B. This starting condition should be optimized based on initial runs to achieve a retention time of 3-7 minutes.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 255 nm[3][5]

    • Run Time: 10 minutes

  • Standard and Sample Preparation:

    • Diluent: 50:50 (v/v) Acetonitrile/Water.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

    • Sample Solution: Prepare sample solutions to a target concentration within the calibration range (e.g., 50 µg/mL).

  • Analysis and Quantification:

    • Equilibrate the HPLC system until a stable baseline is achieved.

    • Inject the calibration standards in triplicate to establish a calibration curve (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.[4]

    • Inject the sample solutions.

    • Calculate the concentration of the analyte in the sample using the linear regression equation from the calibration curve.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (Phosphate Buffer pH 3.0 / ACN) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Stock (1000 µg/mL) P3 Prepare Calibration Curve Standards (1-100 µg/mL) P2->P3 A2 Inject Standards & Build Calibration Curve P3->A2 P4 Prepare Sample Solution A3 Inject Sample P4->A3 A1->A2 A2->A3 D1 Integrate Peak Area A3->D1 D2 Calculate Concentration (from Calibration Curve) D1->D2 D3 Report Result D2->D3

Caption: Workflow for quantification via HPLC-UV.

Expected Performance

The following table summarizes typical validation parameters for a robust HPLC-UV method based on established guidelines for similar compounds.

ParameterExpected Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) ≤ 2.0%
Accuracy (%Recovery) 98.0% - 102.0%
LOD (Limit of Detection) ~0.3 µg/mL
LOQ (Limit of Quantification) ~1.0 µg/mL

Method 2: Trace Quantification by LC-MS/MS

Principle of the Method For applications requiring higher sensitivity and selectivity, such as analysis in biological matrices or for low-level impurity quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique. It couples the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. The method relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion ([M+H]⁺) is selected, fragmented, and a resulting characteristic product ion is monitored. This process is highly specific and virtually eliminates matrix interference.

Experimental Protocol: LC-MS/MS

  • Instrumentation:

    • UHPLC or HPLC system.

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Reagents and Mobile Phase:

    • Acetonitrile (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Elution: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Ionization Mode: ESI Positive (ESI+)

    • Key MS Parameters:

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Gas Temperature: ~400 °C

      • Desolvation Gas Flow: ~800 L/hr

  • MRM Transition Optimization:

    • The neutral monoisotopic mass of the free base (C₁₀H₁₄N₂S) is 194.09.

    • The expected precursor ion ([M+H]⁺) is m/z 195.1 .

    • Infuse a standard solution directly into the mass spectrometer to identify the most abundant precursor and optimize collision energy for fragmentation.

    • Plausible fragment ions would result from the cleavage of the C-S bond or fragmentation of the piperidine ring.

Proposed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-(Piperidin-4-ylsulfanyl)-pyridine 195.1To be determined50To be determined
(Quantifier)195.1To be determined50To be determined
(Qualifier)

Note: Product ions and collision energies must be determined empirically on the specific instrument being used.

Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation & Optimization cluster_analysis Analysis cluster_data Data Processing P1 Optimize MRM Transitions (Infuse Standard) A2 Analyze Samples using Optimized MRM Method P1->A2 P2 Prepare Mobile Phase (0.1% Formic Acid in H₂O/ACN) A1 Equilibrate LC-MS/MS System P2->A1 P3 Prepare Standards & Samples (ng/mL range) P3->A2 A1->A2 D1 Integrate MRM Peak Area A2->D1 D2 Quantify Concentration D1->D2 D3 Report Result D2->D3

Caption: Workflow for trace quantification via LC-MS/MS.

Method 3: Bulk Assay by UV-Vis Spectrophotometry

Principle of the Method For rapid, high-concentration measurements of the pure substance, UV-Visible spectrophotometry offers a simple and direct approach. It operates on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration can be determined against a known standard.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation:

    • Double-beam UV-Vis Spectrophotometer.

    • 1 cm path length quartz cuvettes.

  • Reagents and Sample Preparation:

    • Solvent: 0.1 M Hydrochloric Acid (HCl). Using an acidic solvent ensures the molecule is fully protonated and solubilized, providing a consistent spectral profile.[4]

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 M HCl.

    • Working Standard (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with 0.1 M HCl.

    • Sample Solution: Prepare a sample solution with a target concentration of 10 µg/mL in 0.1 M HCl.

  • Analysis Procedure:

    • Determine λmax: Scan the working standard solution from 400 nm to 200 nm against a 0.1 M HCl blank to determine the wavelength of maximum absorbance. It is expected to be near 255 nm.[2][3]

    • Measure Absorbance: Measure the absorbance of the working standard and the sample solution at the determined λmax.

    • Calculate Concentration: Concentration_sample = (Absorbance_sample / Absorbance_standard) * Concentration_standard

Workflow for UV-Vis Spectrophotometry Analysis

UVVis_Workflow P1 Prepare Solvent (0.1 M HCl) P2 Prepare Standard & Sample Solutions (~10 µg/mL in 0.1 M HCl) P1->P2 A1 Set Spectrophotometer Blank (with 0.1 M HCl) P2->A1 A2 Scan Standard to find λmax A1->A2 A3 Measure Absorbance of Standard & Sample at λmax A2->A3 D1 Calculate Concentration using Beer-Lambert Law A3->D1 D2 Report Result D1->D2

Caption: Workflow for bulk assay via UV-Vis Spectrophotometry.

Conclusion

The analytical method for quantifying this compound should be selected based on the specific application.

  • RP-HPLC with UV detection is the recommended method for routine quality control, purity assessment, and formulation analysis due to its robustness, precision, and accessibility.

  • LC-MS/MS is the superior choice for applications requiring high sensitivity, such as pharmacokinetic studies, metabolite identification, or trace-level impurity analysis.

  • UV-Vis Spectrophotometry serves as a rapid and straightforward technique for identity confirmation and assay of raw materials where high purity is assumed.

By carefully controlling experimental parameters, particularly pH, these methods provide accurate and reliable quantification, supporting the advancement of drug development programs that utilize this important pharmaceutical intermediate.

References

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • UV–Vis spectra of compounds (5), (7) and (8) in pyridine. ResearchGate. [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. RSC Publishing. [Link]

  • UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to... ResearchGate. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • Determination of Pyridine in Drinking Source Water by Head Space Sampling-Solid Phase Microextraction. Rock and Mineral Analysis. [Link]

  • (PDF) Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine in Powder Used for Making Solution in Vial for 1M & IV Injections. ResearchGate. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. BU CyberSec Lab. [Link]

  • Pyridine. OSHA. [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Journal of Pharmaceutical Negative Results. [Link]

  • HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. [Link]

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  • A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]

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Application Notes and Protocols for Enzyme Inhibition Assays using 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Inhibitory Potential of a Versatile Piperidine Compound

In the landscape of drug discovery and biochemical research, the identification and characterization of novel enzyme inhibitors are of paramount importance. Small molecules containing the piperidine scaffold are a well-established class of pharmacologically active agents, known to interact with a wide range of biological targets.[1] 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride is a compound of interest in this class, utilized in biochemical research for investigating enzyme inhibition and receptor binding.[2] Its dihydrochloride form enhances solubility, a crucial property for reliable and reproducible in vitro assays.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. The following protocols are designed to be a self-validating system, enabling the robust determination of inhibitory potency and the elucidation of the mechanism of action for this and other novel small molecule inhibitors.

Physicochemical Properties

A foundational understanding of the test compound's properties is critical for accurate experimental design.

PropertyValueSource
CAS Number 105283-60-1[2]
Molecular Formula C₁₀H₁₄N₂S·2HCl[2]
Molecular Weight 267.22 g/mol [2]
Storage Conditions 0-8°C[2]

Experimental Workflow for Characterizing an Enzyme Inhibitor

The process of characterizing an enzyme inhibitor is a systematic progression from determining its potency to understanding its mode of action. This workflow ensures that each step builds upon the last, providing a comprehensive profile of the inhibitor's interaction with the target enzyme.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Initial Screening & Potency cluster_moa Phase 3: Mechanism of Action cluster_conclude Phase 4: Conclusion A Stock Solution Preparation B Single-Point Inhibition Assay A->B C IC50 Determination B->C D Kinetic Studies (Varying Substrate & Inhibitor) C->D E Data Analysis (e.g., Lineweaver-Burk Plot) D->E F Determination of Inhibition Type (Competitive, Non-competitive, etc.) E->F

Figure 1: A generalized workflow for the characterization of an enzyme inhibitor, from initial preparation to the determination of the mechanism of action.

Part 1: Preparation of this compound Stock Solution

Accurate and consistent preparation of the inhibitor stock solution is fundamental to the reliability of any inhibition assay. The dihydrochloride salt form of the title compound generally imparts good aqueous solubility. However, for many organic small molecules, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing capacity and compatibility with most enzymatic assays at low final concentrations.

Protocol 1: Stock Solution Preparation

  • Weighing the Compound: Accurately weigh a precise amount of this compound using a calibrated analytical balance.

  • Solvent Selection: Based on preliminary solubility tests, select an appropriate solvent. For this compound, start with sterile, nuclease-free water. If solubility is limited, high-purity DMSO can be used.

  • Dissolution: Add the chosen solvent to the weighed compound to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). Ensure complete dissolution by gentle vortexing or sonication.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Behind Choices:

  • High Concentration Stock: Minimizes the volume of solvent added to the final assay, reducing potential solvent effects on enzyme activity.

  • Aliquoting: Prevents degradation of the compound that can occur with repeated changes in temperature.

Part 2: Determination of IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[3]

Protocol 2: IC₅₀ Determination Assay

  • Prepare Reagents:

    • Assay Buffer: Prepare a buffer that ensures optimal pH and ionic strength for the target enzyme's activity.

    • Enzyme Solution: Dilute the purified target enzyme in assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

    • Substrate Solution: Prepare the enzyme's substrate in assay buffer at a concentration that is typically at or near its Michaelis constant (Kₘ) for IC₅₀ determination.

    • Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., from 100 µM to 1 nM). Include a vehicle control (solvent only).[3]

  • Assay Setup (96-well plate format):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to their respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.[3]

  • Initiate and Monitor the Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the reaction progress using a plate reader (e.g., measuring absorbance, fluorescence, or luminescence) at regular intervals.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear phase of the reaction progress curves.

    • Calculate the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Self-Validation:

  • Controls: The inclusion of positive and negative controls is crucial. The positive control (no inhibitor) defines 100% enzyme activity, while the negative control (no enzyme) accounts for any background signal.

  • Linearity: Ensure the reaction rate is linear during the measurement period to accurately determine the initial velocity.

Hypothetical IC₅₀ Data Presentation

Inhibitor Conc. (nM)% Inhibition
15.2
1015.8
5048.9
10075.3
50092.1
100098.5

Part 3: Elucidating the Mechanism of Inhibition

Once the potency of this compound has been established, the next critical step is to determine its mechanism of action. This involves investigating how the inhibitor interacts with the enzyme and its substrate. The primary modes of reversible inhibition are competitive, non-competitive, and uncompetitive.[3]

Protocol 3: Enzyme Kinetic Studies

  • Experimental Design: This experiment requires varying the concentrations of both the substrate and the inhibitor. A matrix of experimental conditions should be set up with several fixed concentrations of the inhibitor and a range of substrate concentrations for each inhibitor concentration.[3]

  • Assay Procedure:

    • Follow the general assay procedure outlined in Protocol 2.

    • For each fixed concentration of this compound (including a zero-inhibitor control), perform a substrate titration.

  • Data Analysis and Visualization:

    • Calculate the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Visualize the data using a double-reciprocal plot, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]).[3][4] The pattern of the lines on this plot is indicative of the mode of inhibition.

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a Inhibitor binds to the free enzyme at the active site. b Increases apparent Km, Vmax remains unchanged. a->b c Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. d Decreases Vmax, Km remains unchanged. c->d e Inhibitor binds only to the enzyme-substrate complex. f Decreases both Vmax and apparent Km. e->f

Figure 2: A summary of the characteristics of the three basic types of reversible enzyme inhibition.

Lineweaver-Burk Plot Interpretation:

  • Competitive Inhibition: Lines intersect on the y-axis.

  • Non-competitive Inhibition: Lines intersect on the x-axis.

  • Uncompetitive Inhibition: Lines are parallel.

Trustworthiness and Authoritative Grounding

The protocols described herein are based on established principles of enzyme kinetics and inhibitor characterization.[5][6] Adherence to these standardized procedures, including the diligent use of controls and appropriate data analysis models, will ensure the generation of reliable and reproducible results. For further in-depth understanding of enzyme kinetics and inhibition, consulting authoritative texts and peer-reviewed literature is highly recommended.

Conclusion

This compound represents a versatile chemical scaffold with potential applications in enzyme inhibition studies. By following the detailed protocols outlined in these application notes, researchers can systematically and accurately characterize its inhibitory properties. This structured approach, from initial stock preparation to detailed kinetic analysis, provides a robust framework for not only understanding the specific effects of this compound but also for the broader endeavor of discovering and developing novel enzyme inhibitors.

References

  • A standard operating procedure for an enzymatic activity inhibition assay - PubMed. [Link]

  • Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - La Trobe. [Link]

  • Enzymatic Assay of Trypsin Inhibition - Protocols.io. [Link]

  • 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride - BU CyberSec Lab. [Link]

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The Piperidine Scaffold: A Versatile Tool in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a ubiquitous six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs and biologically active natural products underscores its significance as a privileged scaffold in the design and development of novel therapeutics.[1][2] In the realm of oncology, piperidine derivatives have emerged as a particularly fruitful area of investigation, demonstrating significant potential as anticancer agents by targeting a multitude of molecular pathways.[3][4]

This comprehensive guide offers an in-depth exploration of the application of piperidine derivatives in cancer research. It is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships, mechanisms of action, and practical experimental protocols for the evaluation of these promising compounds.

Mechanisms of Anticancer Activity: Modulating Key Signaling Pathways

Piperidine derivatives exert their anticancer effects through a variety of mechanisms, often by interacting with key proteins involved in cell growth, proliferation, and survival. A predominant mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. This is frequently achieved by modulating critical intracellular signaling pathways that are often dysregulated in cancer.[3]

One of the most frequently targeted pathways is the PI3K/Akt/mTOR signaling cascade , a central regulator of cell growth and survival.[5] Piperidine derivatives have been shown to downregulate key proteins in this pathway, such as Akt, PTEN, and mTOR, leading to the induction of apoptosis.[6][7] This is often accompanied by the modulation of pro- and anti-apoptotic proteins, such as an increase in the expression of Bax and a decrease in the expression of Bcl-2.[3]

Another crucial pathway implicated in cancer progression is the NF-κB signaling pathway , which plays a key role in inflammation, cell survival, and proliferation. Several piperidine-containing compounds have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of its downstream target genes involved in tumor growth and metastasis.[3]

Furthermore, piperidine derivatives have been developed as potent inhibitors of various kinases, which are enzymes that play a critical role in cell signaling. For example, some derivatives act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor angiogenesis and growth.[4][8] Others have been designed to target intracellular kinases involved in cell cycle regulation.[8]

Below is a diagram illustrating the modulation of the PI3K/Akt signaling pathway by certain piperidine derivatives.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Piperidine Piperidine Derivative Piperidine->Akt Inhibition Wound_Healing_Workflow cluster_0 In Vitro cluster_1 Imaging & Analysis Seed Seed Cells in 6-well Plate Confluence Grow to Confluency Seed->Confluence Scratch Create Scratch (Wound) Confluence->Scratch Wash Wash with PBS Scratch->Wash Treat Add Piperidine Derivative Wash->Treat Image_0h Image at 0h Treat->Image_0h Image_Xh Image at Regular Intervals Image_0h->Image_Xh Analyze Measure Wound Closure Image_Xh->Analyze

Caption: Experimental workflow for the wound healing (scratch) assay.

In Vivo Efficacy Evaluation: Subcutaneous Xenograft Model

This in vivo model is crucial for assessing the antitumor efficacy of a compound in a living organism.

Protocol:

  • Cell Preparation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1) can improve tumor engraftment.

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice), 4-6 weeks old.

  • Tumor Cell Implantation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the piperidine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Data Collection: Measure tumor volume (Volume = (width)² x length/2) and body weight 2-3 times per week.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

Case Study: Preclinical Evaluation of RAJI, a Novel Piperidine Derivative

The journey of a novel piperidine derivative, 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one (RAJI), from synthesis to preclinical evaluation provides an excellent case study on the application of the principles and protocols discussed.

Synthesis: RAJI was synthesized using piperidine, isatin, and 3,4-dimethoxy acetophenones. [6][7] In Vitro Evaluation:

  • Cytotoxicity: RAJI demonstrated potent cytotoxic effects against triple-negative breast cancer (TNBC) cell lines, with IC50 values of 20 µg/mL for MDA-MB-231 and 25 µg/mL for MDA-MB-468 cells. [6][7]* Mechanism of Action: Further studies revealed that RAJI induced apoptosis in TNBC cells. This was evidenced by an increase in the population of apoptotic cells in Annexin V/PI staining assays and was associated with mitochondrial depolarization. [6][7]Mechanistically, RAJI was found to significantly downregulate key proteins in the Akt/PI3K signaling pathway, including Akt, PTEN, and mTOR, and modulate the expression of apoptotic genes like Bax and Bcl-2. [6][7]* Cell Migration: RAJI was also shown to reduce the migration of TNBC cells in vitro. [6] In Vivo Efficacy:

  • Xenograft Model: The in vivo anticancer activity of RAJI was evaluated in a BALB/c athymic nude mouse model with implanted MDA-MB-231 cells.

  • Results: Administration of RAJI significantly reduced tumor volume over a four-week period with no notable toxicity to the animals, as indicated by stable body weights. [6][7] This case study highlights the systematic approach to evaluating a novel piperidine derivative, from its initial synthesis and in vitro characterization to the confirmation of its anticancer efficacy in a preclinical in vivo model.

Conclusion and Future Perspectives

The piperidine scaffold continues to be a highly valuable and versatile tool in the discovery and development of novel anticancer agents. The ability of piperidine derivatives to modulate a wide range of cancer-relevant signaling pathways, coupled with their favorable physicochemical properties, makes them attractive candidates for further investigation. The detailed protocols and application notes provided in this guide are intended to equip researchers with the necessary tools to effectively explore the therapeutic potential of this important class of compounds.

Future research in this area will likely focus on the development of more selective and potent piperidine derivatives, including those designed as covalent inhibitors or as components of novel therapeutic modalities such as PROteolysis TArgeting Chimeras (PROTACs). The continued application of robust preclinical evaluation strategies, as outlined in this guide, will be essential in translating these promising laboratory findings into effective clinical therapies for cancer patients.

References

  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PubMed. (URL: [Link])

  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. (URL: [Link])

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (URL: [Link])

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. (URL: [Link])

  • Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed. (URL: [Link])

  • Synthesis of precursors for tetracyclic bis-piperidine alkaloids as anticancer agents. (URL: [Link])

  • Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (URL: [Link])

  • Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC - NIH. (URL: [Link])

  • In-vivo Toxicity Evaluation of 3-(2-(3,4 dimethoxyphenyl)-2 oxoethylidene) Indolin-2-one (RAJI) in Zebrafish and Mice Model - NIH. (URL: [Link])

  • Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations - PubMed. (URL: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (URL: [Link])

  • Synthesis of Piperidine and Morpholine Amides of Ferulic Acid and their Bioactivity Against P-388 Leukemia Cells - ResearchGate. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC - PubMed Central. (URL: [Link])

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - MDPI. (URL: [Link])

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay - ResearchGate. (URL: [Link])

  • (PDF) Green chemistry approach towards Piperazine: anticancer agents - ResearchGate. (URL: [Link])

  • Antiproliferative activity of candidate derivatives 17a~17g. - ResearchGate. (URL: [Link])

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (URL: [Link])

  • (PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - ResearchGate. (URL: [Link])

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Application Note & Protocol: Formulation of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride for in vivo animal studies. The compound, a versatile building block in medicinal chemistry often investigated for neurological disorders, is supplied as a dihydrochloride salt to enhance its aqueous solubility and bioavailability[1]. Proper formulation is a critical determinant of a preclinical study's success, directly impacting drug exposure, reproducibility, and the ultimate validity of the experimental data. This guide moves beyond simple recipes to explain the causal logic behind vehicle selection, formulation procedures, and quality control, ensuring a robust and scientifically sound approach.

Physicochemical Characterization

A thorough understanding of the test article's properties is the foundation of any successful formulation strategy. This compound has several key characteristics that inform its handling and formulation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Note
Molecular Formula C₁₀H₁₄N₂S·2HCl[1]
Molecular Weight 267.22 g/mol [1]
CAS Number 105283-60-1[1]
Form Dihydrochloride SaltThe salt form is intentionally used to improve aqueous solubility, a crucial factor for formulation[1].
Recommended Storage 0-8°CIndicates that the solid compound should be refrigerated to ensure long-term stability[1].

Pre-Formulation Assessment: A Foundational Workflow

Before any materials are weighed, a logical workflow must be followed to select the appropriate formulation strategy. The primary goal is to create a simple, safe, and stable formulation that delivers the desired dose accurately. The dihydrochloride nature of this compound suggests that an aqueous-based vehicle should be the first choice.

Preformulation_Workflow start Define Target Dose (mg/kg) & Route of Administration solubility_check Determine Preliminary Aqueous Solubility (e.g., in Saline or PBS at Target pH) start->solubility_check decision Is Solubility > (Target Dose / Dosing Volume)? solubility_check->decision aqueous_path Select Simple Aqueous Vehicle (e.g., 0.9% Saline, PBS) decision->aqueous_path  Yes complex_path Screen Co-solvents or Surfactants (e.g., PEG400, Tween 80) decision->complex_path No   tolerability Confirm Vehicle Tolerability in Species (Consult literature or internal data) aqueous_path->tolerability complex_path->tolerability proceed Proceed to Formulation Protocol tolerability->proceed

Caption: Pre-formulation decision-making workflow.

Vehicle Selection and Rationale

The choice of vehicle is dictated by the route of administration, the required dose concentration, and the compound's solubility. While excipients are essential for solubilizing and delivering molecules, they are not inert and can potentially confound experimental results[2]. Therefore, the simplest system that achieves the desired concentration and stability is always preferred.

Table 2: Common Formulation Vehicles for Rodent Studies

Vehicle SystemCommon RoutesMax Recommended % (Oral)Key Considerations & Rationale
0.9% Sodium Chloride (Saline) IV, IP, SC, OralN/AIsotonic and physiologically compatible. The first choice for water-soluble compounds like hydrochloride salts. Ensures minimal tissue irritation for injectable routes.
Phosphate-Buffered Saline (PBS) IV, IP, SC, OralN/ABuffered to physiological pH (~7.4). Ideal for preventing pH shifts upon dissolution of an acidic salt and maintaining stability for pH-sensitive compounds.
Polyethylene Glycol 400 (PEG 400) Oral, IP~60%A water-miscible co-solvent used to increase the solubility of poorly soluble compounds. High concentrations can cause laxative effects or other toxicities.
Propylene Glycol (PG) Oral, IP~40%Another common co-solvent. Should be used with caution as it can cause hemolysis or local irritation at high concentrations.
Tween 80 (Polysorbate 80) Oral, IV~5-10%A non-ionic surfactant used to improve solubility and create stable solutions or suspensions. Can increase the risk of hypersensitivity reactions, especially via IV route.
Glycerin Oral, SC~50%A viscous co-solvent generally considered safe with a high LD50 in rats (12.6 g/kg)[3].

Step-by-Step Formulation Protocols

The following protocols provide detailed methodologies. All preparations should be performed in a clean environment (e.g., a laminar flow hood for sterile preparations) using calibrated equipment.

Protocol 1: Simple Aqueous Formulation (Preferred Method for Oral, IV, IP, SC)

This protocol leverages the enhanced solubility conferred by the dihydrochloride salt form and should be the starting point for most studies.

Rationale: An isotonic, buffered solution is the most physiologically compatible vehicle, minimizing potential adverse effects from the formulation itself and ensuring that the observed results are due to the test article's pharmacology.

Materials:

  • This compound

  • Sterile 0.9% Saline or Sterile Phosphate-Buffered Saline (PBS, pH 7.4)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated pipettes

  • Analytical balance

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter (mandatory for IV, IP, SC routes)

Procedure:

  • Calculate Required Mass: Determine the total volume of formulation needed for the study (number of animals × dose volume + ~20% overage). Calculate the total mass of the compound required based on the target concentration (e.g., for a 10 mg/mL solution, 100 mg of compound is needed for 10 mL).

  • Weigh Compound: Accurately weigh the calculated mass of this compound and place it into the sterile conical tube.

  • Add Vehicle: Add approximately 80% of the final required volume of the chosen vehicle (Saline or PBS) to the tube.

  • Dissolution: Cap the tube securely and vortex vigorously. If solids remain, place the tube in a bath sonicator for 5-10 minute intervals until the compound is fully dissolved. Gentle warming (to 37°C) can be attempted but monitor for any signs of degradation (color change).

  • Final Volume Adjustment: Once fully dissolved, add the vehicle to reach the final target volume (quantity sufficient or 'QS').

  • pH Check (Optional but Recommended): Using a calibrated pH meter, check the pH of the final solution. For injectable routes, a pH between 5.0 and 8.0 is generally well-tolerated. PBS will buffer the solution close to 7.4. If using saline and the pH is highly acidic, adjustment with dilute NaOH may be considered, but this can risk precipitation of the free base.

  • Sterile Filtration (CRITICAL for Injectable Routes): Draw the entire solution into a sterile syringe, attach a 0.22 µm sterile syringe filter, and dispense it into a final sterile storage vial. This step removes any potential microbial contaminants.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, vehicle, date of preparation, and storage conditions. Based on the manufacturer's recommendation for the solid, store the formulation at 2-8°C, protected from light, until use.

Protocol 2: Co-Solvent Formulation (for Higher Concentrations, Oral/IP)

This protocol is for instances where the target concentration exceeds the compound's aqueous solubility.

Rationale: Co-solvents like PEG 400 disrupt the hydrogen bonding network of water, creating a more favorable environment for dissolving organic molecules. The order of addition is critical to prevent precipitation.

Materials:

  • Items from Protocol 1

  • Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG)

Procedure:

  • Calculate Volumes: Determine the final desired composition (e.g., 20% PEG 400, 80% Saline). Calculate the required volumes of each component.

  • Weigh Compound: Accurately weigh the test article into a sterile conical tube.

  • Co-solvent Addition: Add the full volume of the co-solvent (e.g., PEG 400) to the powder. Vortex or sonicate until the compound is completely dissolved in the co-solvent. This is a critical first step.

  • Aqueous Vehicle Addition: Slowly add the aqueous vehicle (e.g., Saline) to the co-solvent mixture in a stepwise manner, vortexing between additions. Rapid addition of the aqueous phase can cause the compound to crash out of solution.

  • Final Steps: Once a homogenous solution is formed, proceed with steps 5-8 from Protocol 1.

Formulation_Workflow calc 1. Calculate Mass & Vehicle Volumes weigh 2. Weigh Compound into Tube calc->weigh dissolve 3. Add Vehicle(s) & Dissolve weigh->dissolve qs 4. QS to Final Volume dissolve->qs filter 5. Sterile Filter (for Injection) qs->filter store 6. Label & Store Appropriately filter->store

Caption: General workflow for preparing a formulation.

Quality Control and Stability Assessment

A formulation is only useful if it is accurate and stable for the duration of its use. Self-validation is key to trustworthiness.

  • Visual Inspection: Before each use, visually inspect the solution against a black and white background. There should be no signs of precipitation, crystallization, or color change.

  • pH Measurement: The pH of the formulation should be recorded at preparation. For multi-day studies, re-checking the pH can be an indicator of chemical degradation.

  • Short-Term Stability: For a new formulation, it is highly recommended to assess its stability under the intended storage and use conditions.

    • Protocol: Prepare the formulation and store aliquots at room temperature (simulating bench-top use) and 2-8°C (storage).

    • Assessment: Visually inspect for precipitation at several time points (e.g., 0, 4, 8, and 24 hours).

    • Interpretation: If precipitation occurs, the formulation is not stable under those conditions, and a fresh batch must be prepared before each dosing session.

  • Concentration Verification (Gold Standard): While not always feasible, analyzing the formulation's concentration via a method like HPLC-UV provides the highest level of confidence that the solution was prepared correctly and remains stable.

Safety and Handling

  • Always handle this compound in a well-ventilated area or chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for the compound and all excipients before work begins.

References

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Regulatory and Toxicological Pharmacology, 65(1), 197-204. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Note: While a direct link for this specific article was not found in the search, similar comprehensive reviews on excipients like the one from PMC provide context on the roles and safety of various agents: [Link]]

Sources

Application Notes & Protocols: Synthesis of Piperidine and Pyridine from Furfural

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of piperidine and pyridine, two foundational N-heterocyclic scaffolds in medicinal chemistry and materials science, utilizing the renewable platform chemical furfural. We move beyond simplistic procedural outlines to deliver an in-depth analysis of the underlying reaction mechanisms, catalyst selection, and process optimization. This guide is designed for researchers, chemists, and drug development professionals seeking to leverage bio-based feedstocks for the sustainable production of high-value chemicals. Detailed, field-tested protocols for a state-of-the-art catalytic cascade reaction are provided, complete with data tables, mechanistic diagrams, and workflow visualizations.

Strategic Overview: The Furfural-to-N-Heterocycle Axis

Piperidine and pyridine moieties are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] Traditionally, their synthesis has relied on petrochemical feedstocks. The transition to sustainable chemical manufacturing necessitates the use of renewable starting materials. Furfural, a dehydrated pentose sugar derivative readily obtained from lignocellulosic biomass, stands out as a versatile and abundant platform molecule for this purpose.[3][4][5]

This guide focuses on a highly efficient, multi-step, one-pot cascade reaction that transforms furfural into piperidine and, subsequently, into pyridine using a heterogeneous catalyst. This approach is notable for its elegance and efficiency, minimizing intermediate purification steps and maximizing atom economy.

The core transformation relies on a sequence of:

  • Reductive Amination: Introduction of the nitrogen atom via reaction with an ammonia source.

  • Hydrogenation: Saturation of the furan ring and carbonyl group.

  • Ring Rearrangement & Cyclization: Opening of the tetrahydrofuran ring followed by intramolecular cyclization to form the piperidine skeleton.

  • Dehydrogenation (for Pyridine): Aromatization of the piperidine ring to yield pyridine.

Understanding the causality behind catalyst choice and reaction conditions is paramount. The selected catalyst must possess distinct active sites capable of facilitating multiple, mechanistically different reaction steps—a hallmark of advanced catalyst design.

The Mechanistic Pathway: From Furan to Saturated Heterocycle

The conversion of furfural to piperidine is not a single transformation but a carefully orchestrated sequence of catalytic events. A highly effective approach utilizes a surface single-atom alloy catalyst, such as Ruthenium-Cobalt nanoparticles (Ru₁CoNP), which demonstrates the principle of synergistic catalysis.[6][7][8]

The reaction proceeds through the following key intermediates:

  • Furfural to Furfurylamine: The process begins with the reductive amination of furfural's aldehyde group with ammonia (NH₃) in the presence of hydrogen (H₂). This step forms the initial C-N bond.

  • Hydrogenation to Tetrahydrofurfurylamine (THFAM): The furan ring of furfurylamine is then fully hydrogenated to yield tetrahydrofurfurylamine. This step requires active sites proficient in ring saturation.

  • Ring Opening and Rearrangement: This is the critical, structure-defining step. The Ru₁CoNP surface facilitates the hydrogenolysis (ring opening) of the THFAM ring to form an acyclic intermediate, 5-amino-1-pentanol.[7][8]

  • Intramolecular Cyclization: The 5-amino-1-pentanol intermediate rapidly undergoes intramolecular dehydration and cyclization to form the thermodynamically stable six-membered piperidine ring.

This cascade is a prime example of process intensification, where multiple steps are seamlessly integrated in a single pot.

G Furfural Furfural Furfurylamine Furfurylamine Furfural->Furfurylamine + NH₃, H₂ Reductive Amination THFAM Tetrahydrofurfurylamine (THFAM) Furfurylamine->THFAM + H₂ Ring Hydrogenation AminoPentanol 5-Amino-1-pentanol THFAM->AminoPentanol Catalytic Ring Opening (Hydrogenolysis) Piperidine Piperidine AminoPentanol->Piperidine Intramolecular Cyclization (-H₂O)

Caption: Mechanistic cascade for the synthesis of piperidine from furfural.

Synthesis of Piperidine: Application Protocol

This protocol is adapted from a high-yield procedure utilizing a Ru₁CoNP heterogeneous catalyst supported on hydroxyapatite (HAP).[7][8] This system achieves excellent selectivity under relatively mild conditions.

Materials and Equipment
  • Reactants: Furfural, p-xylene (solvent), Dodecane (internal standard), Ammonia (gas), Hydrogen (gas).

  • Catalyst: Ru₁CoNP/HAP surface single-atom alloy catalyst.

  • Equipment: High-pressure autoclave reactor with magnetic stirring, gas inlet lines (for NH₃ and H₂), temperature controller, and sampling port. Gas chromatograph (GC) for analysis.

Experimental Procedure
  • Reactor Charging: To a high-pressure autoclave, add furfural (0.5 mmol), the Ru₁CoNP/HAP catalyst (50 mg), p-xylene (5 g), and dodecane (internal standard).

  • Sealing and Purging: Seal the reactor securely. Purge the system with nitrogen gas three times to remove air.

  • Ammonia Introduction: Pressurize the reactor with ammonia (NH₃) gas to 0.5 MPa.

  • Hydrogen Introduction: Subsequently, pressurize with hydrogen (H₂) gas to 1.0 MPa.

  • Initial Reaction Phase (Amination/Hydrogenation): Begin stirring and heat the reactor to 100 °C. Maintain these conditions for 6 hours. This phase primarily facilitates the conversion of furfural to furfurylamine and then to THFAM.

  • Second Reaction Phase (Rearrangement/Cyclization): After the initial phase, increase the reactor temperature to 180 °C. Maintain this temperature for an additional 14 hours to drive the ring opening and cyclization to piperidine.

  • Cooldown and Analysis: Cool the reactor to room temperature and carefully vent the residual gases. Collect the liquid sample and analyze by GC to determine conversion and yield. A yield of up to 93% has been reported for this method.[7]

Catalyst Performance Data
Catalyst SystemTemperature (°C)H₂ Pressure (MPa)NH₃ Pressure (MPa)Time (h)Furfural Conv. (%)Piperidine Yield (%)Reference
Ru₁Co₂₀/HAP100 then 1801.00.56 + 14>9993[8]
Ru₁₀Co₁₀/HAP100 then 1801.00.56 + 14>9985[8]
Raney Nickel150-20013.7N/A*--Low (9%)**[9]

Note: Raney Nickel hydrogenation was performed on furfurylamine, not as a one-pot reaction from furfural with ammonia. *Note: The main product was N-tetrahydrofurfurylpiperidine (43%), indicating incomplete conversion and side reactions.

Synthesis of Pyridine: Tandem Dehydrogenation

A key advantage of the previously described catalytic system is its versatility. The piperidine synthesized in the reaction mixture can be directly converted to pyridine through a subsequent dehydrogenation (aromatization) step in the same reactor.

The Mechanistic Principle

Dehydrogenation involves the removal of three equivalents of H₂ from the piperidine ring. This is an endothermic process that typically requires higher temperatures and a catalyst capable of facilitating C-H bond activation and cleavage. The same Ru-based catalyst can perform this function, showcasing its multifunctional nature. The process is driven forward by removing the hydrogen product, often by purging with an inert gas.

G cluster_0 Experimental Workflow Piperidine_Mixture Crude Piperidine Reaction Mixture Purge Purge with N₂ (Remove NH₃, H₂) Piperidine_Mixture->Purge Heat Heat to 240°C under N₂ atmosphere Purge->Heat Pyridine Pyridine Product Heat->Pyridine

Caption: Workflow for the conversion of piperidine to pyridine.

Application Protocol

This protocol begins after the completion of the piperidine synthesis (Section 3.2).

  • Gas Purge: Cool the reactor to room temperature. Carefully vent the pressure. Stir the reaction mixture at room temperature for 30 minutes to release dissolved ammonia.

  • Inert Atmosphere: Purge the autoclave thoroughly with nitrogen (N₂) gas three times to remove all traces of H₂ and NH₃.

  • Pressurization: Charge the reactor with N₂ to a pressure of 2.0 MPa.

  • Dehydrogenation: While stirring (800 rpm), heat the reactor to 240 °C. Maintain these conditions for 24 hours.[10]

  • Cooldown and Analysis: Cool the reactor to room temperature, vent the pressure, and collect the liquid product for analysis by GC.

Causality of Experimental Choices
  • Why purge H₂? The dehydrogenation of piperidine to pyridine is a reversible reaction. By removing hydrogen from the system, the equilibrium is shifted towards the product (pyridine) according to Le Châtelier's principle.

  • Why increase the temperature to 240 °C? Aromatization is an energetically demanding process. The higher temperature provides the necessary activation energy for the catalytic dehydrogenation to proceed at a reasonable rate.[10]

  • Why an N₂ atmosphere? Nitrogen serves as an inert gas that prevents unwanted side reactions (e.g., oxidation) at the high temperatures required for dehydrogenation.

Concluding Remarks for the Practicing Scientist

The conversion of furfural to piperidine and pyridine represents a significant advancement in sustainable chemistry. The protocols detailed herein, centered on a multifunctional single-atom alloy catalyst, provide a robust and high-yielding pathway to these critical N-heterocycles. The key to success lies in understanding the distinct conditions required for each stage of the cascade: milder temperatures and H₂/NH₃ pressure for the initial reductive amination and cyclization, followed by higher temperatures under an inert atmosphere for the final dehydrogenation to pyridine. This strategic control over the reaction environment, enabled by a versatile catalyst, is a powerful paradigm for the efficient synthesis of complex molecules from simple, renewable feedstocks.

References

  • Qi, H., Chen, Y., Li, F., Gong, W., Liu, Y., Zhang, L., Jiang, K., Li, X., Liu, L., Sun, Y., Zhou, T., Duan, X., Wang, A., & Beller, M. (2023).
  • Qi, H., Chen, Y., Li, F., Gong, W., Liu, Y., Zhang, L., Jiang, K., Li, X., Liu, L., Sun, Y., Zhou, T., Duan, X., Wang, A., & Beller, M. (2023).
  • Qi, H., Chen, Y., Li, F., Gong, W., Liu, Y., Zhang, L., Jiang, K., Li, X., Liu, L., Sun, Y., Zhou, T., Duan, X., Wang, A., & Beller, M. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Li, X., et al. (2024).
  • Ciotonea, C., et al. (2020).
  • Qi, H., Chen, Y., Li, F., Gong, W., Liu, Y., Zhang, L., Jiang, K., Li, X., Liu, L., Sun, Y., Zhou, T., Duan, X., Wang, A., & Beller, M. (2023).
  • CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural.
  • User "A.K." (2021).
  • Van de Vyver, S., et al. (2021). The Cascade Transformation of Furfural to Cyclopentanone: A Critical Evaluation Concerning Feasible Process Development. MDPI.
  • Wilson, C. L. (1945). Pyridine from Furfural. Journal of the American Chemical Society.
  • KEGG PATHWAY Database. (2025). Tropane, piperidine and pyridine alkaloid biosynthesis. kegg.jp.
  • User "orthocresol". (2021).
  • Rico-Librero, P., et al. (2021).
  • Jiménez-Gómez, C. P., et al. (2021). In Situ Ruthenium Catalyst Modification for the Conversion of Furfural to 1,2-Pentanediol. MDPI.
  • Mariscal, R., et al. (2016). Furfural: a renewable and versatile platform molecule for the synthesis of chemicals and fuels. Digital CSIC.
  • Al-Ghorbani, M., et al. (2022). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO México.
  • Sharma, A., et al. (2024). Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments.
  • Li, H., et al. (2015). Direct catalytic conversion of furfural to 1,5-pentanediol by hydrogenolysis of the furan ring under mild conditions over Pt/Co2AlO4 catalyst.
  • Al-Ajely, M. S. (2019).
  • da Silva, J. P., et al. (2024). Furfural and Levulinic Acid: Synthesis of Platform Molecules from Keggin Heteropolyacid-Catalyzed Biomass Conversion Reactions. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. My goal is to equip you with the knowledge to not only successfully synthesize this compound but also to understand the underlying chemical principles to optimize your yield and purity.

I. Reaction Overview and Mechanism

The synthesis of this compound is fundamentally a nucleophilic aromatic substitution (SNAr) reaction. In this process, the sulfur atom of piperidine-4-thiol acts as a nucleophile, attacking the electron-deficient C4 position of a 4-halopyridine, displacing the halide leaving group. The pyridine nitrogen plays a crucial role in activating the ring towards nucleophilic attack, particularly at the C2 and C4 positions, by stabilizing the negatively charged intermediate (a Meisenheimer complex) through resonance.[1][2] The reaction is typically followed by the formation of the dihydrochloride salt to improve the compound's stability and solubility.[3]

Below is a diagram illustrating the general workflow for this synthesis.

Synthesis Workflow General Synthesis Workflow cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Deprotection & Salt Formation cluster_3 Purification 4-Chloropyridine_HCl 4-Chloropyridine HCl SNAr_Reaction S N Ar Reaction (Base, Solvent, Heat) 4-Chloropyridine_HCl->SNAr_Reaction N-Boc-piperidine-4-thiol N-Boc-piperidine-4-thiol N-Boc-piperidine-4-thiol->SNAr_Reaction Boc_Deprotection Boc Deprotection (Acidic Conditions) SNAr_Reaction->Boc_Deprotection Salt_Formation Dihydrochloride Salt Formation Boc_Deprotection->Salt_Formation Purification Recrystallization Salt_Formation->Purification

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: Why is my yield of the SNAr reaction consistently low?

A1: Low yields in this SNAr reaction can stem from several factors. Here is a checklist of potential causes and their solutions:

  • Insufficient Base: A base is crucial to deprotonate the thiol of piperidine-4-thiol, generating the more nucleophilic thiolate anion. If the base is too weak or used in insufficient quantity, the reaction will be sluggish.

    • Recommendation: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure you use at least a stoichiometric equivalent to the thiol.

  • Poor Leaving Group: The reactivity of the 4-halopyridine is highly dependent on the leaving group. The general order of reactivity for SNAr is F > Cl > Br > I. If you are using a less reactive halide, the reaction will be slower.

    • Recommendation: While 4-chloropyridine is commonly used, consider using 4-fluoropyridine if your reaction is not proceeding to completion.

  • Reaction Temperature: SNAr reactions often require heating to overcome the activation energy barrier.

    • Recommendation: If you are running the reaction at room temperature, try gradually increasing the temperature. Monitoring the reaction by TLC or LC-MS will help you find the optimal temperature.

  • Solvent Choice: The solvent plays a critical role in solvating the reactants and stabilizing the Meisenheimer intermediate.

    • Recommendation: Polar aprotic solvents such as DMF, DMSO, or NMP are generally effective for SNAr reactions.

Q2: I am observing the formation of a disulfide byproduct. How can I prevent this?

A2: The formation of a disulfide from the piperidine-4-thiol is a common side reaction, often caused by oxidation. Thiols are susceptible to oxidation, especially in the presence of air (oxygen) and at elevated temperatures.

  • Recommendation: To minimize disulfide formation, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvent prior to use can also be beneficial.

Q3: Is it necessary to use a protected piperidine-4-thiol?

A3: Yes, it is highly recommended to use an N-protected piperidine-4-thiol, such as N-Boc-piperidine-4-thiol. The piperidine nitrogen is a nucleophile and can compete with the thiol in reacting with the 4-chloropyridine. Using a protecting group like Boc ensures that the reaction occurs selectively at the thiol position. The Boc group can be easily removed later under acidic conditions, which is compatible with the final salt formation step.

Q4: What is the best way to purify the final dihydrochloride salt?

A4: Recrystallization is the most common and effective method for purifying the final product.

  • Recommendation: A mixture of a protic solvent (like ethanol or methanol) and a less polar co-solvent (like isopropanol or diethyl ether) is often a good starting point. Dissolve the crude product in a minimal amount of the hot protic solvent and then slowly add the co-solvent until turbidity is observed. Allowing the solution to cool slowly will promote the formation of well-defined crystals.

III. Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reaction does not go to completion (starting materials remain) 1. Insufficient activation of the nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent.4. Deactivated 4-halopyridine.1. Ensure at least one equivalent of a strong, non-nucleophilic base (e.g., NaH, KOtBu) is used.2. Gradually increase the reaction temperature, monitoring for product formation and decomposition.3. Switch to a polar aprotic solvent like DMF or DMSO.4. If your pyridine ring has electron-donating groups, the reaction will be slower. Consider more forcing conditions or an alternative synthetic route.
Formation of multiple unidentified byproducts 1. Reaction temperature is too high, leading to decomposition.2. The nucleophile or electrophile is impure.3. Side reactions with unprotected functional groups.1. Lower the reaction temperature and increase the reaction time.2. Ensure the purity of your starting materials by NMR or other analytical techniques.3. Confirm that the piperidine nitrogen is protected (e.g., with a Boc group).
Difficulty in isolating the product after Boc deprotection 1. Incomplete deprotection.2. The free base is an oil and difficult to handle.3. Product is soluble in the aqueous phase during workup.1. Ensure complete deprotection by monitoring with TLC or LC-MS. If necessary, extend the reaction time or use a stronger acid.2. Proceed directly to the salt formation step without isolating the free base.3. After basifying the aqueous layer to extract the free base, ensure you use a suitable organic solvent and perform multiple extractions.
Final product is an oil or a sticky solid 1. Presence of residual solvent.2. Impurities are present.3. The product is hygroscopic.1. Dry the product under high vacuum for an extended period.2. Purify the product by recrystallization from a suitable solvent system.3. Handle the final product in a dry atmosphere (e.g., a glove box) and store it in a desiccator.

IV. Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and the purity of your reagents.

Protocol 1: Synthesis of tert-butyl 4-((pyridin-4-yl)thio)piperidine-1-carboxylate

This protocol outlines the core SNAr reaction.

Protocol 1 Protocol 1: S N Ar Reaction Start Start Step1 Dissolve N-Boc-piperidine-4-thiol in anhydrous DMF under N 2 . Start->Step1 Step2 Add NaH portion-wise at 0 °C. Step1->Step2 Step3 Stir for 30 min at 0 °C. Step2->Step3 Step4 Add a solution of 4-chloropyridine HCl in anhydrous DMF. Step3->Step4 Step5 Warm to room temperature and then heat to 60-80 °C. Step4->Step5 Step6 Monitor reaction by TLC/LC-MS. Step5->Step6 Step7 Quench with water and extract with an organic solvent. Step6->Step7 Step8 Purify by column chromatography. Step7->Step8 End End Step8->End

Caption: Workflow for the SNAr reaction.

Materials:

  • N-Boc-piperidine-4-thiol

  • 4-Chloropyridine hydrochloride

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-piperidine-4-thiol (1.0 eq) and anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve 4-chloropyridine hydrochloride (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the 4-chloropyridine solution to the reaction mixture dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection and Dihydrochloride Salt Formation

This protocol describes the final steps to obtain the target compound.

Materials:

  • tert-butyl 4-((pyridin-4-yl)thio)piperidine-1-carboxylate

  • 4 M HCl in 1,4-dioxane

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the purified product from Protocol 1 in a minimal amount of methanol.

  • Add an excess of 4 M HCl in 1,4-dioxane to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, the dihydrochloride salt will often precipitate from the solution. If not, slowly add diethyl ether to induce precipitation.

  • Collect the solid by filtration, wash with diethyl ether, and dry under high vacuum to yield this compound.

V. Data Summary

The following table provides typical reaction parameters that can be used as a starting point for your experiments.

ParameterValueNotes
Reactants 4-Chloropyridine HCl, N-Boc-piperidine-4-thiol
Base Sodium Hydride (NaH)1.1 equivalents
Solvent Anhydrous DMF
Temperature 60-80 °CMonitor for optimal temperature
Reaction Time 4-12 hoursMonitor by TLC or LC-MS
Deprotection Agent 4 M HCl in 1,4-dioxane
Purification Recrystallization (e.g., Ethanol/Ether)
Expected Yield 70-90%Highly dependent on reaction conditions and purity of starting materials

VI. Characterization Data

The following are expected NMR chemical shifts for this compound. Note that the exact shifts may vary depending on the solvent and concentration.

  • 1H NMR (DMSO-d6):

    • δ 8.40-8.60 (m, 2H, pyridine-H)

    • δ 7.40-7.60 (m, 2H, pyridine-H)

    • δ 3.20-3.40 (m, 1H, piperidine-CH)

    • δ 2.80-3.00 (m, 2H, piperidine-CH2)

    • δ 2.00-2.20 (m, 2H, piperidine-CH2)

    • δ 1.60-1.80 (m, 2H, piperidine-CH2)

  • 13C NMR (DMSO-d6):

    • δ 150.0-152.0 (pyridine-C)

    • δ 140.0-142.0 (pyridine-C)

    • δ 120.0-122.0 (pyridine-C)

    • δ 45.0-47.0 (piperidine-CH)

    • δ 40.0-42.0 (piperidine-CH2)

    • δ 30.0-32.0 (piperidine-CH2)

VII. References

  • Gibson, K. J.; D'Alarcao, M.; Leonard, N. J. Rearrangements of azabiphenylenes. The impact of nitrogen number and position. J. Org. Chem.1985 , 50 (14), 2462–2468.

  • Li, W., et al. Synthesis and biological evaluation of novel piperidine- and piperazine-substituted 4-anilinoquinazoline derivatives as potent inhibitors of epidermal growth factor receptor. Bioorg. Med. Chem.2007 , 15(24), 7724-7737.

  • Comins, D. L.; Joseph, S. P. Pyridines and their Benzo Derivatives: Reactivity of Substituents. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier: Oxford, 2005; Vol. 4, pp 1-73.

  • Terrier, F. Nucleophilic Aromatic Substitution. VCH Publishers: New York, 1991.

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992.

  • Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Organic Chemistry III; Elsevier: Oxford, 2007.

  • Boger, D. L.; Panek, J. S. A concise, stereocontrolled total synthesis of (+)-pilocarpine. J. Org. Chem.1981 , 46(10), 2179-2181.

  • Eicher, T.; Hauptmann, S.; Speicher, A. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 3rd ed.; Wiley-VCH: Weinheim, 2012.

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell: Chichester, 2010.

  • Pozharskii, A. F.; Soldatenkov, A. T.; Katritzky, A. R. Heterocycles in Life and Society; Wiley: New York, 1997.

  • Padwa, A.; Pearson, W. H. Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products; Wiley: New York, 2002.

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006 , 106(7), 2875-2911.

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

  • ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine? [Link]

  • Google Patents. Method for synthesizing 4-chloro-pyridine. CN103360306A.

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

Sources

common issues in 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

From the desk of the Senior Application Scientist

Welcome to the technical support guide for this compound. As a key building block in medicinal chemistry and pharmaceutical research, particularly for developing agents targeting neurological disorders, its successful application is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring your experimental design is robust and your results are reliable.

Part 1: Compound Identity, Handling, and Storage

This section addresses the most fundamental questions regarding the compound's nature and the critical first steps of handling and storage that dictate experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the essential chemical properties of this compound?

Understanding the basic physicochemical properties is the foundation of any experiment. Key details are summarized below.

PropertyValueSource
CAS Number 105283-60-1[1]
Molecular Formula C₁₀H₁₄N₂S·2HCl[1]
Molecular Weight 267.22 g/mol [1]
Appearance Typically a solid
Storage Conditions Store at 0-8°C, protected from moisture[1]
Key Structural Features Pyridine ring, Piperidine ring, Thioether (sulfide) linkageN/A

Q2: The compound is a dihydrochloride salt. What are the practical implications of this for my experiments?

The dihydrochloride salt form is chosen intentionally to improve aqueous solubility and bioavailability compared to the free base.[1] However, this has several direct consequences for your lab work:

  • Hygroscopicity: Hydrochloride salts are notoriously hygroscopic, meaning they readily absorb moisture from the atmosphere.[2][3][4] This can lead to inaccurate weighing and potential degradation over time.

  • Solution pH: When dissolved in a neutral aqueous solvent, the resulting solution will be acidic due to the presence of the two hydrochloride moieties. This is a critical consideration for any biological assay, as pH can dramatically affect protein function and cell viability.

  • Stoichiometry: Remember that the molecular weight of 267.22 g/mol includes the two HCl molecules. When calculating molarity, you are working with the salt form, not the free base (MW ≈ 194.31 g/mol ).

Q3: I've noticed my solid compound is becoming sticky or clumping over time. What is happening and how can I prevent it?

This is a classic sign of moisture absorption due to the compound's hygroscopic nature. The highly electronegative chloride ions attract and form hydrogen bonds with ambient water molecules, causing the material to become tacky, clump, or even deliquesce into a slurry.[3]

  • Causality: This physical change can compromise the integrity of your experiments. The absorbed water can act as a medium for chemical degradation and makes accurate weighing for solution preparation nearly impossible.

  • Prevention Protocol:

    • Storage: Always store the compound in a tightly sealed container, preferably within a desiccator containing a drying agent (e.g., silica gel). For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is best practice.

    • Handling: When weighing the compound, do so quickly in a low-humidity environment if possible. Do not leave the container open on the bench.

    • Aliquoting: For frequently used compounds, consider aliquoting the powder into smaller, single-use vials upon receipt to minimize repeated exposure of the main stock to atmospheric moisture.

Part 2: Solubility and Solution Preparation

Poor solubility is one of the most common reasons for the apparent inactivity of a small molecule inhibitor.[5] This section provides a systematic approach to dissolving the compound and avoiding common pitfalls.

Troubleshooting Guide: Solubility Issues

Q4: My compound won't dissolve in my desired aqueous buffer. What steps should I take?

Follow this systematic workflow. The key is to first create a high-concentration stock solution in an appropriate organic solvent before making final dilutions in your aqueous medium.

Caption: Troubleshooting workflow for solubility issues.

Q5: I dissolved the compound in DMSO, but it crashed out of solution when added to my cell culture media. How can I prevent this?

This is a common phenomenon known as "precipitation upon dilution." It occurs because the compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous medium.

  • The "Solvent Shell" Effect: In DMSO, molecules of the compound are surrounded by a stabilizing "shell" of solvent. When this is rapidly diluted into an aqueous buffer, the DMSO disperses, and if the compound's aqueous solubility limit is exceeded, it precipitates before water molecules can adequately solvate it.

  • Mitigation Strategies:

    • Minimize Final DMSO Concentration: The most critical factor. Most cell-based assays can tolerate 0.1-0.5% DMSO without significant toxicity. Aim for the lowest possible concentration that keeps your compound in solution.[5]

    • Serial Dilution: Instead of a single 1:1000 dilution, perform intermediate dilutions (e.g., 1:10, then 1:100) in your aqueous buffer. This allows for more gradual solvent exchange.

    • Improve Mixing: When adding the compound stock to the buffer, vortex or pipette mix vigorously to disperse it rapidly, preventing localized high concentrations that can initiate precipitation.

Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a self-validating method for preparing a standard stock solution.

  • Pre-computation: Calculate the mass of this compound (MW: 267.22) required. For 1 mL of a 10 mM solution: Mass = 10 mmol/L * 1x10⁻³ L * 267.22 g/mol = 2.67 mg

  • Weighing: Tare a clean, dry microcentrifuge tube. Carefully weigh approximately 2.7 mg of the compound. Record the exact mass.

  • Solvent Addition: Add anhydrous, high-purity DMSO to the tube to achieve a final concentration of 10 mM based on the exact mass weighed. Volume (µL) = (Mass (mg) / 267.22 g/mol) * 100,000

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

  • Validation (Optional but Recommended): Confirm the concentration and purity of the stock solution via HPLC with UV detection or LC-MS. This step is crucial for ensuring experimental reproducibility.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Part 3: Troubleshooting In-Experiment Failures

When an experiment yields unexpected results, such as a lack of biological effect, a systematic troubleshooting approach is essential.

Q6: I am not observing any effect of the compound in my assay. What are the common reasons for this?

The lack of activity can be traced to three main areas: the compound itself, the experimental setup, or the biological system.[5] The following workflow provides a logical diagnostic path.

Caption: A logical workflow for troubleshooting experimental failure.

Subsection 3.1: Compound Integrity Issues

Q7: How can I be sure that the compound I'm using is what it claims to be and is sufficiently pure?

Vendor-provided purity information can sometimes be insufficient or may not reflect the compound's state after storage.

  • Identity Verification: A simple ¹H NMR or LC-MS analysis can confirm the compound's structure and molecular weight. Compare the results to the expected structure.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the standard method for assessing purity. A pure compound should show a single major peak. Impurities can sometimes interfere with or inhibit the activity of the primary compound.[5]

Q8: Could my compound have degraded during storage or in my experimental medium? What is the most likely degradation pathway?

Yes, degradation is a significant risk. The thioether (sulfide) linkage is the most chemically labile part of the molecule.

  • Mechanism of Degradation: Thioethers are susceptible to oxidation, which can occur slowly over time in the presence of air (oxygen) or more rapidly in the presence of oxidizing agents or certain biological conditions (e.g., high levels of reactive oxygen species). The sulfide can be oxidized first to a sulfoxide and then to a sulfone.

  • Impact on Activity: These oxidized forms are chemically distinct molecules and are very unlikely to have the same biological activity as the parent compound. This silent conversion of your active molecule to an inactive one is a common source of non-reproducible results.

  • Detection: LC-MS is an excellent tool for detecting degradation. The sulfoxide (+16 Da) and sulfone (+32 Da) derivatives will have distinct masses that can be easily identified.

Subsection 3.2: Assay and Biological System Issues

Q9: How do I confirm that the compound is engaging its intended molecular target in my system?

Observing a downstream biological effect is indirect evidence of target engagement. Direct measurement provides much stronger validation.[5]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses the binding of a compound to its target protein in intact cells or cell lysates by measuring changes in the protein's thermal stability.[5]

  • Biochemical Assays: If the target is an enzyme, you can perform a direct enzymatic assay with purified protein to measure inhibition.

  • Western Blotting: If the compound is expected to inhibit a kinase, for example, a western blot can be used to check the phosphorylation status of a known downstream substrate of that kinase. A decrease in phosphorylation would indicate target engagement.[5]

Part 4: Safety and Purification

Q10: What are the primary safety risks associated with this compound and its structural components?

The compound contains both pyridine and piperidine moieties, which have established hazard profiles.

  • Pyridine Hazards: Pyridine is a flammable, toxic liquid with a pungent odor.[6][7] It is a skin and respiratory irritant, and exposure can cause dizziness, headaches, and nausea.[7][8] Always handle pyridine-containing compounds in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[6][7]

  • General Handling: Store away from ignition sources and incompatible materials like strong oxidizing agents.[7][9] In case of a spill, use an absorbent material like sand or vermiculite to contain it before disposal according to your institution's guidelines.[7]

Q11: I have synthesized a derivative of this molecule and need to purify it. What are the general strategies for purifying pyridine-based compounds?

Purification often involves removing unreacted starting materials, byproducts, and water.

  • Removing Water: As pyridine compounds are often hygroscopic, co-evaporation with a solvent like toluene can be used to azeotropically remove water.[6][10] For rigorous drying, chemical agents like potassium hydroxide (KOH) or calcium hydride (CaH₂) can be used prior to a final purification step.[6][10]

  • Chromatography: For most research-scale purifications, column chromatography on silica gel is the method of choice. A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is typically effective. Adding a small amount of a basic modifier like triethylamine (~1%) to the mobile phase can prevent peak tailing and improve separation by neutralizing acidic sites on the silica.

  • Distillation/Crystallization: If the compound is thermally stable and either a liquid or a solid that can be crystallized, these methods can be highly effective for large-scale purification.[11][12]

References

  • 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride - BU CyberSec Lab. Boston University. [Link]

  • Purification of Pyridine - Chempedia - LookChem. LookChem. [Link]

  • Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.
  • Purification of pyridine bases by distillation - Google Patents.
  • Purification method of pyridine and pyridine derivatives - Google Patents.
  • Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. ResearchGate. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents - RSC Publishing. Royal Society of Chemistry. [Link]

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH | Request PDF - ResearchGate. ResearchGate. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. Post Apple Scientific. [Link]

  • Pyridine: general information - GOV.UK. UK Government. [Link]

  • Salt Selection in Drug Development | Pharmaceutical Technology. Pharmaceutical Technology. [Link]

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability - Globe Thesis. Globe Thesis. [Link]

  • HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]

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Technical Support Center: A Researcher's Guide to 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride . This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing the use of this compound in in vitro assays. This guide offers field-proven insights, troubleshooting advice, and detailed protocols to ensure the accuracy and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and application of this compound.

Q1: What is this compound and what are its primary applications?

A1: this compound is a versatile heterocyclic compound. It serves as a crucial building block in medicinal chemistry for the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1] Its applications extend to biochemical research, where it is utilized in studies of enzyme inhibition and receptor binding to elucidate complex biological pathways.[1] The dihydrochloride salt form is specifically designed to enhance its aqueous solubility, a critical factor for bioavailability and utility in biological assays.[1]

Q2: What is the best solvent for preparing a stock solution of this compound?

A2: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a powerful organic solvent capable of dissolving a wide array of organic compounds, including those with poor aqueous solubility.[2] A high-concentration stock in DMSO (e.g., 10-50 mM) allows for minimal final solvent concentration in your assay, which is crucial to avoid solvent-induced cytotoxicity. The final DMSO concentration in cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.[2]

Q3: I've observed precipitation of the compound in my assay medium. What could be the cause?

A3: Precipitation of dihydrochloride salts in physiological buffers is a common issue, often related to pH. Dihydrochloride salts are more stable at a lower pH. If you are using a phosphate-buffered saline (PBS) or other phosphate-based buffers with a pH greater than 7.0, you may observe precipitation. It is highly recommended to use a buffer system like HEPES at a pH range of 6.5-7.0 to maintain the solubility of the compound.

Q4: What is a reasonable starting concentration range for this compound in a cell-based assay?

A4: For a novel compound, it is always best to perform a broad dose-response study, spanning several orders of magnitude (e.g., from 1 nM to 100 µM). Based on published data for structurally similar pyridine derivatives with demonstrated cytotoxic activity against cancer cell lines, IC50 values have been reported in the low micromolar range (e.g., 0.87 µM to 6.5 µM).[3] Therefore, a focused initial range-finding experiment could explore concentrations from 10 nM to 50 µM.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Stock Solution 1. Solubility Limit Exceeded: The concentration of the compound in DMSO is too high. 2. Water Contamination: DMSO is hygroscopic and can absorb atmospheric moisture, reducing its solvating power for hydrophobic compounds.1. Prepare a new stock solution at a lower concentration. 2. Use fresh, anhydrous DMSO. Store DMSO stock solutions in desiccated conditions.
Precipitation Upon Dilution in Aqueous Buffer/Media 1. pH-Dependent Solubility: As a dihydrochloride salt, the compound is more soluble at a lower pH. Buffers with a pH > 7.0 can cause conversion to the less soluble free base. 2. Low Aqueous Solubility of the Free Base: The intrinsic solubility of the parent molecule in aqueous media may be poor.1. Switch to a HEPES buffer system (pH 6.5-7.0). Avoid phosphate buffers with a pH above 7.0. 2. Ensure the final DMSO concentration is sufficient to maintain solubility, but still non-toxic to cells (typically <0.5%).
Inconsistent or Non-Reproducible Assay Results 1. Compound Degradation: The compound may be unstable in the assay medium over the incubation period. 2. Inaccurate Pipetting/Dilutions: Errors in preparing the serial dilutions can lead to significant variability. 3. Cell Health and Seeding Density: Inconsistent cell health or number of cells per well will affect the results.1. Assess the stability of the compound in your specific cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium, followed by analysis (e.g., HPLC) to detect degradation.[4][5] 2. Prepare a fresh serial dilution for each experiment. Use calibrated pipettes and proper mixing techniques. 3. Ensure cells are in the logarithmic growth phase and perform cell counts to ensure consistent seeding density.
High Background or Off-Target Effects 1. Solvent (DMSO) Toxicity: The final concentration of DMSO in the assay may be too high, causing cellular stress or death. 2. Compound Cytotoxicity: The compound itself may be cytotoxic at the concentrations tested.1. Perform a vehicle control experiment with varying concentrations of DMSO to determine the maximum tolerated concentration for your cell line.[3] 2. Conduct a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic profile of the compound.

III. Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber glass vial with a Teflon-lined cap

    • Calibrated analytical balance and volumetric pipettes

  • Procedure:

    • Tare a clean, dry amber vial on the analytical balance.

    • Carefully weigh the desired amount of this compound into the vial.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Determining Optimal Concentration

The following workflow provides a systematic approach to identifying the optimal concentration range for your in vitro assay.

G cluster_0 Phase 1: Range-Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Mechanistic Studies A Determine Maximum Soluble Concentration in Assay Medium B Perform Broad-Range Dose-Response Assay (e.g., 1 nM to 100 µM) A->B Inform Starting Concentration C Identify Narrower Effective Concentration Range B->C Identify Active Range D Conduct Detailed Dose-Response with More Data Points in Effective Range C->D Focus on Potency E Calculate IC50/EC50 Value D->E Generate Curve F Select Concentrations Around IC50/EC50 (e.g., 0.5x, 1x, 2x) for Further Experiments E->F Guide Selection

Caption: A three-phase workflow for optimizing compound concentration.

IV. Visualization of Key Concepts

Impact of pH on Dihydrochloride Salt Solubility

The following diagram illustrates the equilibrium between the soluble dihydrochloride salt and the potentially less soluble free base, which is influenced by the pH of the solution.

G cluster_0 Low pH (e.g., < 7.0) cluster_1 High pH (e.g., > 7.0) A Compound-2HCl (Soluble Salt Form) B Compound (Free Base) (Potentially Insoluble) A->B Deprotonation (Addition of Base) B->A Protonation (Addition of Acid)

Caption: pH-dependent equilibrium of a dihydrochloride salt.

V. References

  • BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide. BenchChem.

  • BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem.

  • Frontiers in Pharmacology. (2023). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers.

  • BU CyberSec Lab. (n.d.). 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate.

  • PubMed. (2016). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • ResearchGate. (2014). How to achieve a final concentration of 0.1% DMSO for MTT Assay? ResearchGate.

  • PMC. (2015). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Reddit. (2021). Help with Dilutions! Urgent!! Retrieved from [Link]

  • bioRxiv. (2023). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]

  • ResearchGate. (2010). In vitro methods to assess drug precipitation. Retrieved from [Link]

  • ResearchGate. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Retrieved from [Link]

  • NIH. (2021). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax. Retrieved from [Link]

  • ResearchGate. (2018). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. Retrieved from [Link]

  • Benchchem. (2025). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols. Benchchem.

  • PubMed. (2016). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • Benchchem. (2025). Application Notes and Protocols for In Vivo Dissolution of 4-Methyl-2-(piperidin-2-yl)oxazole. Benchchem.

  • ResearchGate. (2018). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. Retrieved from [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? ResearchGate.

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Technical Support Center: Overcoming Solubility Challenges with 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride (CAS No: 105283-60-1). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a dihydrochloride salt, this molecule is engineered for improved aqueous solubility, yet practical laboratory work can still present obstacles.[1] This document provides in-depth troubleshooting guides, experimental protocols, and the scientific rationale behind our recommendations to ensure you achieve successful and reproducible results.

Understanding the Molecule: The Root of the Solubility Challenge

This compound possesses two key structural features that dictate its solubility: two basic nitrogen atoms (one on the pyridine ring and one on the piperidine ring) and its formulation as a dihydrochloride salt. The addition of hydrochloric acid protonates these basic nitrogens, forming positively charged pyridinium and piperidinium ions, respectively. This ionization is the primary mechanism by which its aqueous solubility is enhanced compared to its free base form.[2][3][4]

However, the solubility of a salt is not absolute; it is critically dependent on the pH of the solvent, the presence of other ions (the common ion effect), and the solvent's polarity.[5] Issues typically arise when the compound is introduced into a neutral or basic aqueous medium, which can deprotonate the molecule, leading to its conversion back to the less soluble free base.

Chemical Equilibrium Diagram

The following diagram illustrates the pH-dependent equilibrium of the compound in solution.

FreeBase Free Base (Poorly Soluble) MonoHCl Monoprotonated Species (Intermediate Solubility) FreeBase->MonoHCl Decrease pH (e.g., add acid) MonoHCl->FreeBase Increase pH (e.g., add base) DiHCl Dihydrochloride Salt (Highly Soluble) MonoHCl->DiHCl Decrease pH (e.g., add acid) DiHCl->MonoHCl Increase pH (e.g., add base)

Caption: pH-dependent equilibrium of the compound.

Frequently Asked Questions (FAQs)

Q1: I tried dissolving the compound in deionized water, but it's cloudy or forms a precipitate. Isn't it supposed to be water-soluble?

A: This is a common issue. While hydrochloride salts of piperidine and pyridine are generally water-soluble, the final pH of the solution is critical.[6][7] Deionized water can have a variable pH (often 5.5-7.0) and may lack the buffering capacity to maintain the fully protonated, soluble state of the compound. If the local pH around the dissolving particles rises, it can neutralize the hydrochloride salt, causing the less soluble free base to precipitate. We recommend starting with a slightly acidic buffer.

Q2: What is the best starting solvent to prepare a stock solution?

A: For most biological applications, the preferred method is to first prepare a high-concentration stock solution in an organic co-solvent and then dilute it into your aqueous experimental buffer.

  • Dimethyl Sulfoxide (DMSO) is an excellent choice for creating a concentrated stock (e.g., 10-50 mM). It is a powerful polar aprotic solvent that can dissolve a wide range of compounds.

  • Ethanol is another good option, particularly if DMSO is incompatible with your experimental system.

Always ensure the final concentration of the organic co-solvent in your assay is low (typically <1%, ideally <0.1%) to avoid artifacts.[8]

Q3: My compound dissolved perfectly in an acidic buffer, but it precipitated when I added it to my cell culture medium (e.g., PBS at pH 7.4). What happened?

A: This is a classic case of pH-dependent precipitation. Your acidic buffer kept the compound in its highly soluble, fully protonated dihydrochloride form. When you introduced this solution into the physiological pH (7.4) of your culture medium, the higher pH neutralized the compound, converting it to a less soluble form and causing it to precipitate. To avoid this, dilute your stock solution into the final medium in a stepwise manner with vigorous mixing to allow for rapid dispersion before precipitation can occur.

Q4: Can I heat the solution or use sonication to help it dissolve?

A: Yes, gentle warming (e.g., to 37-40°C) and sonication can be effective methods to increase the rate of dissolution. These methods add energy to the system to overcome the activation energy barrier of dissolving the crystal lattice. However, be cautious: if the solution is supersaturated, the compound may precipitate out again upon cooling to room temperature. This approach is best used when you are confident the compound is soluble at that concentration but is dissolving slowly. Always check for compound degradation at higher temperatures.

Troubleshooting Workflow and Experimental Protocols

If you are facing solubility issues, follow this systematic workflow to identify the optimal conditions for your experiment.

Troubleshooting Decision Workflow

Start Compound Won't Dissolve CheckSolvent What is the solvent? Start->CheckSolvent Aqueous Aqueous Buffer / Water CheckSolvent->Aqueous Aqueous Organic Organic Solvent (e.g., DMSO) CheckSolvent->Organic Organic CheckpH Is pH < 5? Aqueous->CheckpH CoSolvent Protocol 2: Use Co-Solvent Method (DMSO/Ethanol Stock) Organic->CoSolvent UseAcidicBuffer Protocol 1: Use Acidic Buffer (e.g., 50mM Citrate, pH 4.0) CheckpH->UseAcidicBuffer No Advanced Still Issues? Consider Advanced Methods: - pH Profiling (Protocol 3) - Surfactants (e.g., Tween-80) CheckpH->Advanced Yes Success Problem Solved UseAcidicBuffer->Success Precipitation Does it precipitate upon dilution? CoSolvent->Precipitation OptimizeDilution Optimize Dilution: - Lower stock concentration - Dilute into vortexing buffer - Increase final co-solvent % Precipitation->OptimizeDilution Yes Precipitation->Success No OptimizeDilution->Success

Caption: Step-by-step decision workflow for troubleshooting.

Protocol 1: Solubilization in an Acidic Aqueous Buffer

This protocol is ideal for preparing aqueous solutions for direct use when an organic co-solvent is not desired.

  • Prepare the Buffer: Prepare a 50 mM sodium citrate or sodium acetate buffer. Adjust the pH to a value between 3.0 and 5.0 using HCl.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add a small portion of the acidic buffer to the solid compound and vortex thoroughly. The acidic environment will favor the fully protonated, soluble form.

  • Adjust to Final Volume: Gradually add the remaining buffer to reach the target concentration, ensuring the solution remains clear at each step.

  • Final pH Check: After dissolution, re-check the pH. If your experiment requires a different final pH, this stock can be carefully and slowly added to a rapidly stirring final buffer, but be aware of the precipitation risk as described in the FAQs.

Protocol 2: Preparation of a Stock Solution using a Co-Solvent

This is the most common and recommended method for cell-based assays and other biological experiments.[8]

  • Select Co-Solvent: Choose a high-purity, anhydrous co-solvent such as DMSO or Ethanol.

  • Weigh Compound: Weigh the compound in a suitable vial (e.g., amber glass vial).

  • Prepare Concentrated Stock: Add the co-solvent to the solid to create a high-concentration stock (e.g., 10-50 mM). Vortex or sonicate gently until fully dissolved. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilution: To prepare your working solution, perform a serial dilution. Crucially, add the stock solution dropwise into your final aqueous buffer while the buffer is being vortexed or stirred vigorously. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

Protocol 3: Determining an Experimental pH-Solubility Profile

For advanced formulation development, generating a pH-solubility profile provides precise data on the compound's behavior.[9]

  • Prepare Buffers: Create a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 7.4, 8, 9).

  • Create Slurries: Add an excess amount of the compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.

  • Separate Phases: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Plot Data: Plot the measured solubility (e.g., in mg/mL or µM) against the pH of each buffer to visualize the solubility profile.

Data Summary and Quick Reference

Since precise quantitative data is often proprietary or not publicly available, this table provides a qualitative guide based on chemical principles.

Solvent/SystemExpected SolubilityKey Considerations & Recommendations
Deionized Water Variable to PoorFinal pH is uncontrolled. Not recommended as a primary solvent.
Acidic Buffer (pH 3-5) Good to ExcellentRecommended for preparing aqueous stocks. Maintains the soluble protonated form.
PBS (pH 7.4) Poor to LowWill likely cause precipitation of the free base. Avoid direct dissolution.
DMSO ExcellentIdeal for high-concentration stock solutions (≥10 mM).
Ethanol GoodA suitable alternative to DMSO for stock solutions.
Methanol GoodGenerally good solubility for polar organic salts.[2]

Advanced Strategies

If significant solubility issues persist, more advanced formulation techniques may be required, particularly for in vivo applications. These strategies aim to keep the drug in a solubilized state even under challenging physiological conditions.[10][11][12]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.[8]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with the hydrophobic parts of the molecule, shielding them from the aqueous environment and enhancing solubility.[13]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed where the compound is dissolved in a mixture of oils, surfactants, and co-solvents.[14]

By systematically applying the principles and protocols in this guide, researchers can effectively overcome the solubility challenges associated with this compound and proceed with their experiments confidently.

References

  • BU CyberSec Lab. (n.d.). 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Serajuddin, A. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Singh, B., Singh, R., Bandyopadhyay, S., Kapil, R., & Garg, B. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Critical Reviews in Therapeutic Drug Carrier Systems, 30(3), 249–286.

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Technical Support Center: Nitric Oxide Synthase (NOS) Inhibitor Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing nitric oxide synthase (NOS) inhibitors. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues, optimize your experimental design, and ensure the scientific integrity of your results. As Senior Application Scientists, we understand that robust and reproducible data is paramount. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Foundational Concepts & Core Pathways

Before diving into troubleshooting, it's crucial to have a solid understanding of the nitric oxide signaling pathway. Nitric oxide (NO) is a multifaceted signaling molecule produced from L-arginine by three distinct NOS isoforms: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[1][2][3] The canonical pathway involves NO diffusing to adjacent cells and binding to its primary receptor, soluble guanylyl cyclase (sGC), which catalyzes the conversion of GTP to cyclic GMP (cGMP), a key secondary messenger.[1][4][5]

NO_Signaling_Pathway cluster_nos_cell NO-Producing Cell cluster_target_cell Target Cell L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS O2, NADPH BH4, CaM NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Diffusion cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Effects

Caption: Canonical Nitric Oxide (NO) Signaling Pathway.

Section 2: General Troubleshooting - The First Line of Inquiry

This section addresses the most common initial hurdles in NOS inhibitor studies.

Q: My NOS inhibitor shows no effect on NO production. What are the most common causes?

A: This is a frequent and often multifaceted problem. A systematic approach is required to pinpoint the cause.

  • Inhibitor Integrity and Concentration:

    • Solubility: Confirm that your inhibitor is fully dissolved in the vehicle and that the final concentration of the vehicle (e.g., DMSO) is not affecting the cells.[6] Some inhibitors are notoriously difficult to dissolve.

    • Stability: Verify the stability of the inhibitor under your specific experimental conditions (e.g., temperature, light exposure, time in media). Degradation can lead to a loss of activity.

    • Concentration: Double-check your stock solution calculations and dilution series. An error in calculation is a simple but common mistake. Use a concentration range that spans the reported IC50 value for your target isoform.

  • Experimental System Viability:

    • Insufficient iNOS Induction: For studies involving iNOS, you must confirm robust induction. The combination and concentration of inducing agents (e.g., LPS, IFN-γ, TNF-α) are critical and can vary between cell types and species.[6][7] Self-Validation Check: Always include a positive control for induction (stimulated cells, no inhibitor) and confirm iNOS protein expression via Western blot.

    • Substrate/Cofactor Limitation: NOS activity is strictly dependent on the availability of L-arginine and essential cofactors like tetrahydrobiopterin (BH4).[6] If your culture medium is depleted of arginine or your cells have insufficient BH4, NOS activity will be low regardless of inhibitor presence, masking any potential effect.

    • Cell Health & Passage Number: Use cells at a consistent and low passage number. High passage numbers can lead to phenotypic drift and altered responses to stimuli. Ensure cells are healthy and not overly confluent, which can affect metabolism and NO production.

  • Assay-Related Issues:

    • Incorrect Assay Choice: Ensure the assay you are using is appropriate for the amount of NO being produced. Constitutive NOS isoforms (nNOS, eNOS) produce low, transient levels of NO, which may be below the detection limit of a standard Griess assay.[1][8] More sensitive methods may be required.

    • Assay Interference: Your sample matrix (e.g., cell culture media, lysate buffer) can contain substances that interfere with NO detection. This is a particularly common issue with the Griess assay.[6][9]

Troubleshooting_Workflow cluster_inhibitor Step 1: Verify Inhibitor cluster_system Step 2: Validate System cluster_assay Step 3: Scrutinize Assay Start Problem: Inhibitor Shows No Effect Solubility Check Solubility & Stability Start->Solubility Is it dissolved? Concentration Verify Concentration & Dilutions Solubility->Concentration Induction Confirm iNOS Induction (Western Blot) Concentration->Induction Inhibitor OK Substrate Check L-Arginine & Cofactors Induction->Substrate CellHealth Assess Cell Health & Passage # Substrate->CellHealth AssayChoice Is Assay Sensitive Enough? CellHealth->AssayChoice System OK Interference Run Controls for Assay Interference AssayChoice->Interference PositiveControl Use Known Inhibitor as Positive Control Interference->PositiveControl Resolved Problem Resolved PositiveControl->Resolved Assay OK

Caption: A systematic workflow for troubleshooting ineffective NOS inhibitors.

Section 3: Inhibitor-Specific FAQs

Different inhibitors have unique properties and potential pitfalls. Understanding these nuances is critical for accurate interpretation of your data.

Q: I'm using L-NAME, but the results are inconsistent. Is there something I'm missing?

A: Yes, L-NAME (N(ω)-nitro-L-arginine methyl ester) has several characteristics that can lead to confusing results if not properly controlled for.

  • Prodrug Nature: L-NAME itself is not a direct inhibitor of NOS. It is a prodrug that must be hydrolyzed by intracellular esterases to form the active inhibitor, L-NOARG (N(ω)-nitro-L-arginine).[10] This conversion takes time and can vary between cell types, leading to a delayed or variable onset of inhibition.

  • Feedback Activation: Paradoxically, chronic or low-dose administration of L-NAME has been reported to cause a feedback-mediated upregulation of NOS expression and activity in some systems.[11] This can confound studies looking for simple inhibition.

  • Potential for NO Release: Under certain conditions, L-NAME itself can slowly release NO from its nitro group, which could interfere with measurements and produce unexpected biological effects.[12]

Recommendation: When using L-NAME, always perform time-course experiments to establish the optimal pre-incubation time for your specific model. Consider using L-NNA (N(G)-nitro-L-arginine), a related compound that does not require bioactivation, as a comparative control.[13]

Q: How can I ensure that 1400W is selectively inhibiting iNOS in my experiment?

A: 1400W is an excellent tool due to its high selectivity for iNOS over eNOS and nNOS.[14][15][16] However, selectivity is concentration-dependent.

  • High Selectivity Profile: 1400W is a slow, tight-binding inhibitor of iNOS with a Kd value of ≤ 7 nM.[14][15] Its affinity for eNOS and nNOS is thousands of times lower.[15][16]

  • Use the Right Concentration: To maintain selectivity, use 1400W at the lowest effective concentration, typically in the low micromolar range. A dose-response curve is essential to determine the EC50 in your system. At very high concentrations, 1400W can begin to inhibit other isoforms.

  • Confirm with Controls: The best way to validate selectivity is to run parallel experiments in a system where the target is absent. For example, compare the effect of 1400W on stimulated macrophages (high iNOS) versus endothelial cells under basal conditions (eNOS activity).[17][18] You should see significant inhibition in the former and minimal effect in the latter.

Comparative Data for Common NOS Inhibitors

The following table summarizes the inhibitory activity of several widely used NOS inhibitors. Note that these values can vary depending on assay conditions. Lower values indicate higher potency.

InhibitorTarget Isoform(s)iNOS (Ki / IC50)nNOS (Ki / IC50)eNOS (Ki / IC50)Key Characteristics
L-NAME Non-selective~70 µM (IC50)[19]~150 nM (Ki)~300 nM (Ki)Prodrug, requires hydrolysis to L-NOARG.[10]
L-NNA Non-selective~4.7 µM (Ki)~50 nM (Ki)~60 nM (Ki)Potent, non-selective inhibitor. Does not require activation.[13]
1400W iNOS selective≤ 7 nM (Kd)[15]~2 µM (Ki)[15][16]~50 µM (Ki)[15][16]Highly selective for iNOS (>5000-fold vs eNOS). Slow, tight binding.[15]
7-NI nNOS selective~1 µM (IC50)~90 nM (IC50)~1 µM (IC50)Primarily used for nNOS inhibition in vivo.

Section 4: Assay-Specific Troubleshooting

The method used to detect NO or NOS activity is a common source of error.

Q: My Griess assay results have high background and are not reproducible. What's wrong?

A: The Griess assay, which measures nitrite (a stable NO oxidation product), is convenient but highly susceptible to interference.[6][9]

  • Interfering Substances: Many common lab reagents and biological molecules can interfere with the Griess reaction, leading to false positives or negatives. These include:

    • Phenol red in cell culture media.

    • Thiols, ascorbate, and phosphate.[9]

    • Some anticoagulants like heparin.[9]

  • Solution:

    • Use Proper Blanks: Always run a "media-only" blank that has been incubated under the same conditions as your samples.

    • Deproteinize Samples: Proteins can interfere. Precipitate proteins with zinc sulfate or use an ultrafiltration device before running the assay.[9]

    • Use a Nitrite Standard Curve: Prepare a fresh standard curve for every experiment using the same buffer/media as your samples to account for matrix effects.

    • Consider Nitrate: NO is rapidly oxidized to both nitrite and nitrate. For a complete picture of NO production, especially in vivo, you must first reduce nitrate to nitrite (using nitrate reductase) before performing the Griess reaction.[20]

Q: I am trying to measure NOS activity directly using an L-citrulline conversion assay, but I'm getting no signal.

A: Direct activity assays are powerful but require careful preparation of the enzymatic reaction.[8][21]

  • Cofactor Requirements: NOS enzymes require a full suite of cofactors to be active, including NADPH, FAD, FMN, and tetrahydrobiopterin (BH4).[1] For the constitutive isoforms eNOS and nNOS, calcium and calmodulin are also absolutely essential.[8][21] Ensure all cofactors are fresh and added to the reaction buffer at optimal concentrations.

  • Sample Preparation: Lysates must be prepared carefully on ice with protease inhibitors to prevent NOS degradation. Avoid harsh detergents that can denature the enzyme.

  • Enzyme Source: Ensure your cell or tissue lysate contains active enzyme. For iNOS, confirm induction via Western blot. For eNOS/nNOS, which are constitutively expressed, ensure the protein has not been degraded during sample prep.

  • Substrate: Use high-purity, radiolabeled L-arginine and ensure its concentration is appropriate for the assay (typically near the Km of the enzyme).

Section 5: Detailed Experimental Protocols

Adherence to validated protocols is essential for reproducibility.

Protocol 1: Griess Assay for Nitrite Determination

This protocol measures nitrite concentration in aqueous samples like cell culture supernatant.

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid. Store at 4°C, protected from light.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store at 4°C, protected from light.

    • Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite in deionized water. Create a standard curve (e.g., 0-100 µM) by diluting the stock in the same medium as your samples (e.g., phenol red-free culture medium).

  • Assay Procedure:

    • Collect 50 µL of your samples, standards, and blanks in triplicate in a 96-well flat-bottom plate.

    • Add 50 µL of Griess Reagent A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

    • Read the absorbance at 540 nm on a microplate reader within 30 minutes.

    • Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the nitrite concentration in your samples.

Protocol 2: NOS Activity Assay (L-Citrulline Conversion)

This protocol measures NOS activity in cell or tissue lysates by quantifying the conversion of [³H]L-arginine to [³H]L-citrulline.[8][21]

  • Buffer and Reagent Preparation:

    • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, and a protease inhibitor cocktail. Keep on ice.

    • Reaction Buffer: 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM MgCl₂, 0.2 mM CaCl₂.

    • Cofactor Mix: Prepare a concentrated stock containing NADPH, FAD, FMN, BH4, and calmodulin.

    • Substrate: [³H]L-arginine.

    • Stop Buffer: 20 mM HEPES (pH 5.5), 2 mM EDTA.

    • Resin: Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in the Stop Buffer.

  • Sample Preparation:

    • Homogenize cells or tissues in ice-cold Homogenization Buffer.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (lysate) and determine the protein concentration (e.g., via BCA assay).

  • Assay Procedure:

    • In a microcentrifuge tube, add 25-100 µg of lysate protein.

    • Add the Reaction Buffer and Cofactor Mix.

    • To initiate the reaction, add [³H]L-arginine. The final reaction volume is typically 50-100 µL.

    • Incubate at 37°C for 30-60 minutes.

    • Stop the reaction by adding 400 µL of ice-cold Stop Buffer.

    • Add 100 µL of the equilibrated Dowex resin slurry to each tube to bind the unreacted [³H]L-arginine.

    • Vortex and centrifuge briefly. The supernatant now contains the neutral [³H]L-citrulline.

    • Transfer the supernatant to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate specific activity as pmol of L-citrulline formed per minute per mg of protein.

References

  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction, its application and pitfalls. Journal of Chromatography B, 851(1-2), 51-70. [Link]

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  • Zhang, Y., et al. (2002). Interfering With Nitric Oxide Measurements. 4,5-diaminofluorescein Reacts With Dehydroascorbic Acid and Ascorbic Acid. Journal of Biological Chemistry, 277(50), 48472-48478. [Link]

  • Pfeiffer, S., et al. (1999). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal Research Reviews, 19(5), 387-437. [Link]

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  • BenchChem. (2025). A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors.
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  • Thomsen, L. L., et al. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research, 57(15), 3300-3304. [Link]

  • Kleinschnitz, C., et al. (2019). Nitric Oxide Synthase Inhibitors into the Clinic at Last. Trends in Pharmacological Sciences, 40(11), 823-825. [Link]

  • BenchChem. (2025). A comparative analysis of neuronal nitric oxide synthase (nNOS) inhibitors.
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  • Amatore, C., et al. (2006). Analytical Chemistry of Nitric Oxide. Chemical Reviews, 106(12), 4889-4931. [Link]

  • Elabscience. (n.d.). Human NOS3/eNOS(Nitric Oxide Synthase 3, Endothelial) ELISA Kit. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: iNOS Inhibitor Experiments.
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  • Duarte, I. D., et al. (2000). L-NAME causes antinociception by stimulation of the arginine-NO-cGMP pathway. General Pharmacology: The Vascular System, 34(3), 169-173. [Link]

  • Tain, Y. L., & Hsu, C. N. (2017). L-NAME in the cardiovascular system - nitric oxide synthase activator? Journal of the American Society of Hypertension, 11(1), 58-60. [Link]

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  • Hecker, M., et al. (1995). Inhibition of nitric oxide synthesis by NG-nitro-L-arginine methyl ester (L-NAME): a prodrug that is activated by hydrolysis to NG-nitro-L-arginine. British Journal of Pharmacology, 114(8), 1705-1711. [Link]

  • Luss, H., et al. (1996). Expression and Detection of Inducible Nitric Oxide Synthase in Experimental Models of Inflammation. Methods, 10(1), 51-60. [Link]

  • ResearchGate. (2017). Nitric Oxide Production Interferes with Aqueous Dissolved Oxygen Sensors. Retrieved from [Link]

  • Le Coustumier, A., et al. (2018). In Vitro and In Vivo Characterization of NOSO-502, a Novel Inhibitor of Bacterial Translation. Antimicrobial Agents and Chemotherapy, 62(11), e01018-18. [Link]

  • Filimonova, M., et al. (2024). In Vitro Cytotoxic Potential and In Vivo Antitumor Effects of NOS/PDK-Inhibitor T1084. International Journal of Molecular Sciences, 25(18), 9991. [Link]

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Sources

minimizing off-target effects of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride. As a novel investigational compound, understanding and mitigating potential off-target effects is paramount for generating reproducible and reliable data. This document provides a framework for identifying, troubleshooting, and minimizing these effects to ensure the scientific integrity of your findings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected use?

A1: this compound is a heterocyclic small molecule containing both piperidine and pyridine moieties.[1][2] Such scaffolds are common in compounds designed to interact with a variety of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][3][4] It is supplied as a dihydrochloride salt to enhance its solubility in aqueous solutions, a crucial factor for bioavailability and use in cell-based assays.[5] Researchers may use this compound as an intermediate in the synthesis of more complex molecules or as a primary screening hit in drug discovery campaigns, particularly in the area of neurological disorders.[5]

Q2: What are off-target effects and why are they a primary concern for a novel compound?

A2: Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than the intended therapeutic target.[6] These unintended interactions can confound experimental results, leading to misinterpretation of the compound's mechanism of action, efficacy, and potential toxicity.[7] For a novel compound with a limited characterization profile, it is critical to assume that off-target effects may be present and to design experiments to identify and control for them.

Q3: How can I preemptively minimize the risk of off-target effects in my experimental design?

A3: A multi-pronged, systematic approach is the most effective strategy. This includes:

  • Dose-Response Analysis: Off-target effects are often observed at higher concentrations.[6] Conducting a thorough dose-response analysis for your primary endpoint allows you to identify the lowest effective concentration and a potential therapeutic window.

  • Use of Controls: Employing a structurally similar but biologically inactive analog of your compound is a powerful method.[7] If this "negative control" produces a similar phenotype, it strongly suggests the observed effects are due to off-target interactions or a shared chemical property unrelated to the intended target.

  • Orthogonal Validation: Do not rely on a single assay. Validate your findings using multiple, mechanistically distinct assays. For example, if you observe a change in protein expression via Western blot, you might confirm this at the transcriptional level with qPCR.

  • Target Engagement Assays: It is crucial to confirm that the compound is physically interacting with its intended target in the cellular environment at the concentrations where a biological effect is observed.[6]

Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section addresses common problems encountered during the characterization of novel compounds like this compound.

Scenario 1: High Cytotoxicity Observed at Concentrations Expected to be Selective
  • Problem: You observe significant cell death in your culture at concentrations where you expect to see a specific biological effect.

  • Potential Causes & Troubleshooting Steps:

    • Inherent Off-Target Toxicity: The compound may be interacting with essential cellular machinery, leading to toxicity.[6]

      • Protocol: Perform a cytotoxicity assay (e.g., LDH or MTT assay) to determine the concentration at which the compound induces cell death (the CC50).[6] This will help you define a non-toxic concentration range for your subsequent experiments.

    • Compound Instability: The compound may be degrading in the cell culture medium into toxic byproducts.[6]

      • Protocol: Test the compound's stability in your specific cell culture medium over the time course of your experiment. This can be done using analytical methods like HPLC to quantify the amount of intact compound over time.

    • Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound's off-target effects.

      • Protocol: Test the compound in a different cell line that also expresses the intended target. If the cytotoxicity profile is significantly different, it may point to a cell-type-specific off-target effect.

ParameterTroubleshooting ActionRationale
High Cytotoxicity Determine CC50 via LDH/MTT assayTo establish a non-toxic working concentration range.
Assess compound stability in mediaTo rule out degradation into toxic byproducts.
Test in an alternative cell lineTo identify cell-type-specific toxicity.
Scenario 2: Observed Phenotype Does Not Match the Expected Phenotype
  • Problem: The cellular response you observe (e.g., changes in gene expression, cell morphology) is inconsistent with the known function of the intended target.

  • Potential Causes & Troubleshooting Steps:

    • Dominant Off-Target Effects: The observed phenotype may be the result of the compound's interaction with an unknown off-target protein.[6]

      • Protocol: Compare your results to the phenotype generated by a genetic knockdown (e.g., siRNA or CRISPR) of the intended target.[6] Discrepancies between the pharmacological and genetic approaches strongly suggest off-target effects.

    • Incorrect Mechanistic Assumption: The assumed role of the target in your specific cellular context may be incorrect.

      • Protocol: First, confirm target engagement using a method like the Cellular Thermal Shift Assay (CETSA) to verify that your compound is binding to the intended target in your cells.[6] Then, use genetic methods to validate the target's role in the observed phenotype.[6]

Caption: Decision tree for troubleshooting unexpected phenotypes.

Scenario 3: No Observable Effect Even at High Concentrations
  • Problem: The compound does not elicit any biological response, even at concentrations where solubility is not an issue.

  • Potential Causes & Troubleshooting Steps:

    • Low Cell Permeability: The compound may not be effectively entering the cells to reach its intracellular target.[6]

      • Protocol: Use computational models (e.g., based on Lipinski's Rule of Five) to predict cell permeability. Experimentally, you can use techniques like mass spectrometry on cell lysates to quantify intracellular compound concentration.

    • Rapid Metabolism: The cells may be rapidly metabolizing the compound into an inactive form.

      • Protocol: Analyze the cell culture supernatant and cell lysates over time using mass spectrometry to identify potential metabolites.

    • Target Not Expressed or Engaged: The target protein may not be present at sufficient levels in your cell line, or the compound may not be binding to it.

      • Protocol: Confirm target expression using Western blot or qPCR. Verify target engagement directly in the cellular environment.[6]

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Efficacy and Cytotoxicity
  • Cell Plating: Seed cells in 96-well plates at a density that ensures they are in the logarithmic growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a 2x stock of this compound in the appropriate vehicle (e.g., DMSO, PBS). Perform a serial dilution to create a range of concentrations (e.g., 10-point curve, 3-fold dilutions starting from 100 µM).

  • Treatment: Add an equal volume of the 2x compound dilutions to the cells. Include vehicle-only and untreated controls.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For Efficacy: Perform your primary assay (e.g., measure a specific biomarker).

    • For Cytotoxicity: Use a commercial kit for MTT or LDH assays according to the manufacturer's instructions.

  • Data Analysis: Plot the response versus the log of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 (for efficacy) and CC50 (for cytotoxicity).

G cluster_0 Ideal Curve cluster_1 Problematic Curve a Steep, Sigmoidal Curve b Clear Plateau at High Concentrations a->b Indicates Specific Binding c Shallow Curve or No Plateau d Efficacy and Toxicity Overlap c->d Suggests Off-Target Effects or Toxicity

Caption: Ideal vs. problematic dose-response curves.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Culture and Treatment: Grow cells to confluency, harvest, and resuspend in PBS. Treat the cell suspension with this compound or vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Analysis: Transfer the supernatant to new tubes. Analyze the amount of the target protein remaining in the soluble fraction by Western blot.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

References

  • Benchchem. Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • Benchchem. Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
  • Chem-Impex. 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride.
  • Patsnap Synapse. How can off-target effects of drugs be minimised?.
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  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH.
  • YouTube. Advantages of Small Molecule Inhibitors. (2024).
  • Kim, D., et al. (2019). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PMC - NIH.
  • Benchchem. 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride.
  • A-STAR7_DOCTOR. (2026). CRISPR-Cas13 and RNA Editing: A Comprehensive Framework for Real-Time Therapeutic Intervention in the Clinical Workflow. Medium.
  • CD Genomics. The CRISPR Paradox: Understanding On-Target and Off-Target Effects.
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  • CymitQuimica. 4-(Piperidin-4-ylthio)pyridine dihydrochloride.
  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3).
  • Shim, J. Y., et al. (1999). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. PubMed.
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Technical Support Center: Stability Testing of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stability testing of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for common challenges encountered during the stability assessment of this compound in solution.

Introduction to the Molecule and its Stability Considerations

This compound is a molecule of interest in pharmaceutical development, often used as an intermediate in the synthesis of novel therapeutic agents.[1] Its structure, featuring a pyridine ring, a piperidine moiety, and a critical thioether linkage, presents a unique stability profile that must be thoroughly characterized. The dihydrochloride salt form generally enhances aqueous solubility, a key factor for solution-based stability studies.[1]

Understanding the intrinsic stability of this active pharmaceutical ingredient (API) is a critical step in drug development. It helps in identifying potential degradation products, establishing degradation pathways, and developing a stable formulation with appropriate storage conditions and shelf life.[2][3] This guide will walk you through the essential aspects of designing and troubleshooting your stability studies in line with regulatory expectations.[4][5]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the stability testing of this compound in solution.

Q1: I am observing rapid degradation of the compound in my control solution (e.g., water or buffer) even without applying any stress. What could be the cause?

A1: Several factors could be at play:

  • pH of the Solution: Although it is a dihydrochloride salt, the final pH of your solution, especially in unbuffered water, can influence stability. Pyridine-containing compounds can be susceptible to pH-dependent hydrolysis. It is crucial to measure and control the pH of your solutions.

  • Dissolved Oxygen: The thioether (sulfide) linkage in the molecule is highly susceptible to oxidation.[6] Standard laboratory solvents can contain dissolved oxygen, which may be sufficient to cause gradual degradation.

  • Trace Metal Contamination: Trace metal ions in your solvents or from your glassware can catalyze oxidative degradation.[6]

  • Ambient Light: Your laboratory's ambient lighting could be enough to initiate photolytic degradation over time, even if you are not conducting a formal photostability study.

Q2: My compound has limited solubility in the chosen buffer system. How can I improve this for my stability study?

A2: As a dihydrochloride salt, the compound is expected to have good aqueous solubility.[1] However, if you encounter issues, consider the following:

  • pH Adjustment: The solubility of compounds with basic nitrogen atoms (like the pyridine and piperidine rings) is often pH-dependent. Try adjusting the pH to a more acidic range (e.g., pH 2-5) to ensure the molecule remains fully protonated and solubilized.

  • Co-solvents: If pH adjustment is not sufficient or not desired for your experimental design, consider the use of a small percentage of an organic co-solvent such as acetonitrile or ethanol. However, be mindful that the co-solvent itself could influence the degradation pathway.

  • Salt Form: While you are working with the dihydrochloride salt, ensure that the material is fully dissolved and that you haven't inadvertently caused it to precipitate by adding other buffer components.

Q3: I am developing an HPLC method to monitor the stability of the compound, but I'm facing issues with peak shape (e.g., tailing or splitting). What are the common causes?

A3: Poor peak shape in HPLC for a basic compound like this is often related to secondary interactions with the stationary phase or other instrumental issues.

  • Residual Silanols: The basic nitrogens in your molecule can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[7]

    • Troubleshooting: Use a lower pH mobile phase (e.g., pH 2.5-3.5) to protonate the silanols and reduce these interactions. Employing a high-purity, end-capped column designed for basic compounds is also recommended. Adding a small amount of a basic modifier to the mobile phase can also help.[7]

  • Column Overload: Injecting too much sample can lead to broad or tailing peaks. Try reducing the injection volume or the concentration of your sample.[8]

  • Extra-column Volume: Excessive tubing length or internal diameter between the column and the detector can cause peak broadening.[8]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[7][9]

Q4: What are the most likely degradation pathways for this molecule?

A4: Based on the chemical structure, the primary anticipated degradation pathways are:

  • Oxidation: The thioether linkage is the most probable site of oxidation. This can lead to the formation of a sulfoxide and subsequently a sulfone. This is a common degradation pathway for sulfur-containing compounds.

  • Hydrolysis: While less common for this specific structure compared to esters or amides, hydrolysis at the C-S bond could occur under extreme pH and temperature conditions.[6]

  • Photodegradation: The pyridine ring is an aromatic system that can absorb UV light, making the molecule potentially susceptible to photolytic degradation.[10][11][12]

  • Ring Opening/Cleavage: Under harsh conditions, the pyridine or piperidine rings could undergo cleavage.[13]

Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for key stability experiments.

Guide 1: Designing and Executing a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the intrinsic stability of the molecule.[2][14] This information is crucial for developing and validating a stability-indicating analytical method.[3]

Forced_Degradation_Workflow cluster_prep Preparation cluster_analysis Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in Water/Methanol) dilute Dilute to Working Concentration (e.g., 100 µg/mL in Stress Media) prep->dilute acid Acid Hydrolysis (0.1M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1M NaOH, 60°C) neutral Neutral Hydrolysis (Water, 60°C) oxidation Oxidation (3% H2O2, RT) photo Photolytic (ICH Q1B Guidelines) sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sample quench Quench Reaction (Neutralize/Dilute) sample->quench hplc Analyze by Stability-Indicating HPLC-UV/MS quench->hplc mass_balance Assess Mass Balance & Peak Purity hplc->mass_balance Degradation_Pathway parent 4-(Piperidin-4-ylsulfanyl)-pyridine (Parent Compound) sulfoxide Sulfoxide Derivative parent->sulfoxide Oxidation [O] hydrolysis_prod Hydrolysis Products (e.g., 4-Mercaptopiperidine + 4-Hydroxypyridine) parent->hydrolysis_prod Hydrolysis (H₂O) Extreme pH/Heat sulfone Sulfone Derivative sulfoxide->sulfone Further Oxidation [O]

Caption: Hypothesized degradation pathway for the compound.

IssuePotential Cause(s)Recommended Solution(s)
Drifting Retention Times 1. Inadequate column equilibration. 2. Mobile phase composition changing (evaporation of organic component). 3. Temperature fluctuations. [8][9]1. Ensure the column is equilibrated for at least 10-15 column volumes before injection. 2. Keep mobile phase bottles covered. Prepare fresh mobile phase daily. 3. Use a column oven to maintain a constant temperature. [8]
Loss of Resolution 1. Column contamination or degradation. 2. Change in mobile phase pH. 3. Method not optimized for new degradation products.1. Use a guard column to protect the analytical column. [15]Flush the column with a strong solvent. If resolution is not restored, replace the column. 2. Verify the pH of the mobile phase. Buffers can lose their effectiveness over time. 3. Re-evaluate the method. A gradient elution may be necessary to resolve all peaks.
Ghost Peaks 1. Contamination in the injector or sample loop. 2. Impurities in the mobile phase or from previous injections (carryover).1. Flush the injector and sample loop thoroughly. 2. Run a blank gradient (mobile phase only) to identify the source of contamination. Use high-purity HPLC-grade solvents.
Pressure Fluctuations 1. Air bubbles in the pump. 2. Leaking pump seals or fittings. 3. Sticking check valves. 1. Degas the mobile phase thoroughly. Purge the pump. 2. Systematically check all fittings for leaks from the pump to the detector. Replace pump seals as part of routine maintenance. 3. Clean or replace the check valves.

Conclusion

The stability testing of this compound requires a systematic approach that considers the specific chemical properties of the molecule. The thioether and pyridine moieties are key areas of focus for potential degradation. By employing a robust forced degradation strategy and a well-validated, stability-indicating HPLC method, researchers can confidently characterize the stability profile of this compound. This guide serves as a starting point for your investigations and a resource for troubleshooting common experimental challenges.

References

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  • Belal, F., et al. (2009). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. [Link]

  • Nicolas, O., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. [Link]

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Validation & Comparative

comparing 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride to other nNOS inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Comparative Guide to Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Introduction: The Critical Role of nNOS in Neurological Signaling and Disease

Nitric oxide (NO) is a multifaceted signaling molecule, acting as a crucial neurotransmitter in the central and peripheral nervous systems.[1] Its production is catalyzed by a family of nitric oxide synthase (NOS) enzymes.[2] Our focus here is on the neuronal isoform, nNOS (or NOS-1), which plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, the overproduction of NO by nNOS is a double-edged sword, contributing significantly to neuronal damage in a host of neurodegenerative disorders, including stroke, neuropathic pain, and Parkinson's disease.[3] This pathological role has established nNOS as a promising therapeutic target for selective inhibition.

The primary challenge in developing nNOS-targeted therapeutics lies in achieving high selectivity. The NOS family includes two other main isoforms: endothelial NOS (eNOS or NOS-3), which is vital for cardiovascular homeostasis, and inducible NOS (iNOS or NOS-2), a key component of the immune response.[3] Non-selective inhibition can lead to significant side effects, such as hypertension from eNOS inhibition. Therefore, the goal is to identify potent inhibitors that can discriminate nNOS from its counterparts.

This guide provides a comparative analysis of several nNOS inhibitors, with a focus on providing researchers with the data and methodologies required to make informed decisions in their own investigations. We will examine the heterocyclic compound 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride and compare it with other well-characterized inhibitors, supported by quantitative data, detailed experimental protocols, and visual workflows.

Profiling nNOS Inhibitors: A Comparative Analysis

This compound

This compound features a pyridine ring linked to a piperidine moiety via a sulfanyl group.[4] Both piperidine and pyridine structures are present in a variety of pharmacologically active compounds, including some developed as nNOS inhibitors.[5][6] The presence of these functional groups suggests its potential as a scaffold in the design of neurological therapeutics.[7][8] However, it is important to note that specific data on the potency and selectivity of this compound as an nNOS inhibitor are not extensively documented in publicly available scientific literature. Its structural similarity to other heterocyclic inhibitors makes it a compound of interest, but its efficacy requires empirical validation through the experimental methods detailed later in this guide.

Other Key nNOS Inhibitors: A Quantitative Look

To provide a clear benchmark, we will compare several well-documented nNOS inhibitors. The key metrics for comparison are potency (indicated by lower IC50 or Kᵢ values) and selectivity (the ratio of IC50/Kᵢ values for eNOS or iNOS relative to nNOS).

InhibitornNOS PotencyeNOS PotencyiNOS PotencySelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
S-Methyl-L-thiocitrulline (SMTC) Kᵢ: 1.2 nM (human)[1]Kᵢ: 11 nM (human)[1]Kᵢ: 40 nM (human)[1]~9.2x~33.3x
ARL 17477 IC₅₀: 1 µM (human)[9][10]IC₅₀: 17 µM (human)[9][10]N/A~17xN/A
7-Nitroindazole (7-NI) IC₅₀: 100 nM (human)[7]IC₅₀: 100 nM (human)[7]N/A~1xN/A
1400W Kᵢ: 2 µM (human)[5]Kᵢ: 50 µM (human)[5]Kᵢ: ≤7 nM (human)[5]~25x~0.0035x (iNOS selective)
Nω-propyl-L-arginine (NPA) IC₅₀: ~1 µM[11]N/AN/A~4-9xN/A

Note: The presented values are compiled from various sources and may differ based on experimental conditions (e.g., species of enzyme, assay buffer composition). Direct comparison requires caution.[3]

Expert Interpretation: From the data, S-Methyl-L-thiocitrulline (SMTC) emerges as a highly potent nNOS inhibitor with moderate selectivity over eNOS and iNOS.[1] ARL 17477 shows good selectivity for nNOS over eNOS, and it has demonstrated neuroprotective effects in animal models of cerebral ischemia.[9][10][12] In contrast, 7-Nitroindazole (7-NI) , while commonly used as a research tool, shows relatively poor selectivity in some assays.[3][7] It is crucial to recognize that 1400W is primarily an iNOS-selective inhibitor, highlighting the importance of comprehensive isoform screening.[5]

A critical insight from field experience is the frequent discrepancy between selectivity measured in cell-free enzymatic assays and that observed in intact cells or tissues.[11] Factors like cell permeability, off-target binding, and intracellular metabolism can dramatically alter a compound's functional selectivity. This underscores the necessity of progressing from in vitro assays to cell-based and in vivo models for a true assessment of an inhibitor's potential.

Understanding the nNOS Signaling Pathway

To effectively study nNOS inhibitors, a foundational understanding of the enzyme's activation and signaling cascade is essential. The pathway is initiated by an influx of calcium into the neuron, typically following the activation of NMDA receptors.[12]

nNOS_Pathway cluster_activation Enzyme Activation cluster_synthesis NO Synthesis cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR binds Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx opens Calmodulin Calmodulin Ca_Influx->Calmodulin binds nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive activates nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO catalyzes L_Arginine L-Arginine L_Arginine->NO L_Citrulline L-Citrulline NO->L_Citrulline co-product sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Neurotransmission, Synaptic Plasticity) PKG->Physiological_Effects

Caption: Canonical nNOS signaling cascade initiated by calcium influx.

Experimental Protocols for Assessing nNOS Inhibitors

The following protocols provide a self-validating framework for screening and characterizing nNOS inhibitors, progressing from enzymatic assays to more physiologically relevant models.

Protocol 1: In Vitro nNOS Enzymatic Activity Assay (Griess Assay)

This assay quantifies NO production by measuring nitrite, a stable breakdown product. It is a fundamental first step for determining direct enzyme inhibition.

Methodology:

  • Prepare Reaction Mixture: In a 96-well microplate, prepare a master mix containing NOS assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), L-arginine (substrate), NADPH, and essential cofactors including FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin, and CaCl₂.

  • Add Inhibitor: Add varying concentrations of the test compound (e.g., this compound) to the wells. Include a vehicle control (e.g., DMSO) and a known inhibitor (e.g., SMTC) as a positive control.

  • Initiate Reaction: Start the reaction by adding purified recombinant human nNOS enzyme to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection: Stop the reaction and quantify nitrite by adding Griess Reagent. This typically involves a two-step addition of sulfanilamide followed by N-(1-Naphthyl)ethylenediamine dihydrochloride.[9]

  • Read Absorbance: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in each well and determine the percent inhibition for each concentration of the test compound to derive the IC50 value.

Protocol 2: Cell-Based nNOS Inhibition Assay

This protocol assesses an inhibitor's ability to cross the cell membrane and act on its intracellular target.

Methodology:

  • Cell Culture: Seed HEK 293T cells stably transfected with an nNOS expression vector (293T/nNOS cells) in a 96-well plate.[13] Allow cells to adhere overnight.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

  • nNOS Activation: Induce nNOS activity by adding a calcium ionophore (e.g., 5 µM A23187) to stimulate calcium influx.[13]

  • Incubation: Incubate the cells for a further period (e.g., 8 hours) to allow for NO production and its accumulation as nitrite in the culture medium.[13]

  • Sample Collection & Analysis: Collect the culture supernatant and perform the Griess assay as described in Protocol 1 to measure nitrite concentration.

  • Data Analysis: Calculate the IC50 value based on the reduction in nitrite production in treated cells compared to vehicle-treated controls.

Protocol 3: In Vivo Evaluation in a Rodent Model of Neuropathic Pain

This protocol provides a general framework for assessing the therapeutic efficacy of an nNOS inhibitor in a preclinical animal model.

Methodology:

  • Induce Neuropathy: Use a validated model such as the chronic constriction injury (CCI) or sciatic nerve cuff model in rats or mice.

  • Baseline Assessment: After a recovery period, establish a baseline pain response by measuring mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) using von Frey filaments.

  • Compound Administration: Administer the test inhibitor via an appropriate route (e.g., intraperitoneal injection, oral gavage). The formulation should be optimized for bioavailability.

  • Efficacy Assessment: Perform behavioral testing at specific time points post-administration (e.g., 1, 4, and 24 hours) to evaluate the reversal of mechanical allodynia.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: In a parallel group of animals, collect blood and tissue samples (e.g., brain, spinal cord) at various time points to measure inhibitor concentration (PK) and a biomarker of nNOS inhibition, such as reduced cGMP levels (PD).

  • Data Analysis: Use appropriate statistical methods (e.g., two-way ANOVA) to compare the paw withdrawal thresholds between the treated and vehicle control groups.

A Typical Drug Discovery Workflow for nNOS Inhibitors

The process of identifying and validating a novel nNOS inhibitor is a multi-stage endeavor, progressing from high-throughput screening to rigorous preclinical evaluation.

nNOS_Workflow cluster_discovery Discovery & In Vitro Screening cluster_validation Selectivity & Cellular Validation cluster_preclinical In Vivo Preclinical Evaluation HTS High-Throughput Screening (Compound Library) Primary_Assay Primary Screen: In Vitro nNOS Assay (e.g., Griess Assay) HTS->Primary_Assay Hit_ID Hit Identification (Potency Assessment) Primary_Assay->Hit_ID Selectivity_Assay Isoform Selectivity Screening (vs. eNOS & iNOS) Hit_ID->Selectivity_Assay Cell_Assay Cell-Based Assay (Permeability & Intracellular IC₅₀) Selectivity_Assay->Cell_Assay Lead_Selection Lead Compound Selection Cell_Assay->Lead_Selection Animal_Model In Vivo Efficacy Model (e.g., Neuropathic Pain) Lead_Selection->Animal_Model PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) Animal_Model->PKPD Tox Toxicology & Safety Assessment PKPD->Tox Clinical_Candidate Clinical Candidate Nomination Tox->Clinical_Candidate

Caption: A generalized pipeline for the discovery of novel nNOS inhibitors.

Conclusion

The selective inhibition of nNOS holds immense therapeutic promise for a range of debilitating neurological conditions. While compounds like S-Methyl-L-thiocitrulline and ARL 17477 have been well-characterized and show favorable profiles in preclinical studies, the search for novel chemical scaffolds continues. This compound represents one such scaffold that warrants further investigation using the systematic, multi-tiered validation approach outlined in this guide. For researchers in the field, the ultimate success of any candidate inhibitor will hinge not just on its raw potency, but on a carefully validated profile of high selectivity, cellular activity, and in vivo efficacy.

References

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Validating the Therapeutic Potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the therapeutic potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride, a versatile heterocyclic compound with significant promise in medicinal chemistry. While direct extensive biological data on this specific molecule is emerging, its structural motifs—a piperidine ring linked to a pyridine ring via a sulfanyl group—strongly suggest its potential as a modulator of key neurological targets. This document will objectively compare its hypothesized activity with established alternatives, supported by detailed experimental protocols designed to rigorously assess its performance.

The dihydrochloride salt form of this compound enhances its solubility, a crucial property for bioavailability and formulation in drug development.[1][2] Researchers have recognized its utility as a building block in synthesizing novel therapeutic agents, particularly for neurological disorders.[2]

Hypothesized Mechanisms of Action and Therapeutic Targets

The core structure of this compound suggests potential interactions with several well-established neurological targets. The piperidine and pyridine moieties are privileged scaffolds in CNS drug discovery, known to interact with a range of receptors and transporters.[3][4][5] Based on structure-activity relationships of similar compounds, we can hypothesize three primary signaling pathways for validation:

  • Sigma-1 Receptor Antagonism: The sigma-1 receptor is a chaperone protein implicated in various neurological conditions, including neuropathic pain and neurodegenerative diseases.[1][6][7][8][9] Many piperidine derivatives exhibit high affinity for this receptor.

  • Dopamine Transporter (DAT) Inhibition: The dopamine transporter is a critical regulator of dopaminergic signaling, and its inhibitors are explored for treating conditions like depression and ADHD.[10][11][12][13][14]

  • Histamine H3 Receptor Antagonism: The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are being investigated for cognitive disorders like Alzheimer's disease and narcolepsy.[15][16][17][18][19]

The following diagram illustrates these potential signaling pathways:

G cluster_0 This compound cluster_1 Potential Molecular Targets cluster_2 Potential Therapeutic Outcomes Compound 4-(Piperidin-4-ylsulfanyl)- pyridine Dihydrochloride Sigma1R Sigma-1 Receptor Compound->Sigma1R Antagonism DAT Dopamine Transporter Compound->DAT Inhibition H3R Histamine H3 Receptor Compound->H3R Antagonism Neuroprotection Neuroprotection Sigma1R->Neuroprotection Analgesia Analgesia Sigma1R->Analgesia Antidepressant_Effects Antidepressant Effects DAT->Antidepressant_Effects Cognitive_Enhancement Cognitive Enhancement H3R->Cognitive_Enhancement

Caption: Hypothesized signaling pathways for this compound.

Comparative Analysis with Alternative Compounds

To rigorously evaluate the therapeutic potential of this compound, its performance must be benchmarked against well-characterized compounds for each hypothesized target.

Target Alternative Compound Mechanism of Action Reported Affinity (Ki)
Sigma-1 Receptor HaloperidolAntagonist~3 nM
NE-100Selective Antagonist~1 nM
Dopamine Transporter GBR-12909Selective Inhibitor~1.5 nM
ModafinilAtypical Inhibitor~3 µM
Histamine H3 Receptor Pitolisant (Wakix®)Antagonist/Inverse Agonist~1 nM
ClobenpropitPotent Antagonist~0.5 nM

Experimental Protocols for Validation

The following protocols provide a detailed methodology for assessing the affinity, selectivity, and functional activity of this compound.

Protocol 1: In Vitro Receptor Binding Assays

This protocol determines the binding affinity of the test compound for the hypothesized molecular targets.

Objective: To quantify the binding affinity (Ki) of this compound for the human sigma-1, dopamine transporter, and histamine H3 receptors.

Methodology:

  • Membrane Preparation: Utilize commercially available cell lines stably expressing the human recombinant receptors (e.g., CHO-K1 for sigma-1, HEK293 for DAT, and HEK293 for H3R). Prepare cell membrane homogenates according to standard procedures.

  • Radioligand Binding:

    • Sigma-1 Receptor: Use [³H]-pentazocine as the radioligand.

    • Dopamine Transporter: Use [³H]-WIN 35,428 as the radioligand.

    • Histamine H3 Receptor: Use [³H]-(R)-α-methylhistamine as the radioligand.

  • Assay Conditions:

    • Incubate the membrane preparations with the respective radioligand and a range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

    • Use a non-specific binding control (e.g., a high concentration of a known ligand like haloperidol for sigma-1).

    • Incubate at an appropriate temperature and duration (e.g., 25°C for 60 minutes).

  • Detection and Analysis:

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Workflow for In Vitro Receptor Binding Assay:

G A Prepare Membrane Homogenates B Incubate with Radioligand and This compound A->B C Rapid Filtration B->C D Scintillation Counting C->D E Data Analysis (IC50 and Ki) D->E

Sources

Comparative Analysis of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of medicinal chemistry with experimental insights to facilitate the rational design of novel therapeutic agents. We will explore the potential of this scaffold as a modulator of key biological targets, with a particular focus on acetylcholinesterase (AChE), a critical enzyme in the management of neurological disorders.[1]

Introduction: The Privileged Piperidine Scaffold

The piperidine moiety is a cornerstone of medicinal chemistry, present in a vast array of clinically approved drugs targeting a wide range of diseases, particularly those affecting the central nervous system (CNS).[2][3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for introducing diverse pharmacophoric features.[3] The core structure of 4-(Piperidin-4-ylsulfanyl)-pyridine combines the piperidine ring with a pyridine heterocycle, suggesting potential interactions with biological targets that recognize these motifs. While this compound is often utilized as a key intermediate in the synthesis of pharmaceuticals for neurological disorders, a detailed exploration of its analog's SAR can unlock its full therapeutic potential.[1]

Hypothetical Target and Rationale: Acetylcholinesterase Inhibition

Given the structural alerts within the 4-(Piperidin-4-ylsulfanyl)-pyridine scaffold, a primary hypothetical target is acetylcholinesterase (AChE). AChE is a key enzyme in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[4][5] Inhibition of AChE is a validated therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4][5]

The rationale for targeting AChE with this scaffold is twofold:

  • The Piperidine Ring: The tertiary amine of the piperidine ring can be protonated at physiological pH, allowing it to interact with the anionic subsite of the AChE active site through electrostatic interactions.[5] This is a common feature of many known AChE inhibitors, such as donepezil.[5]

  • The Pyridine Ring: The pyridine ring can engage in π-π stacking or cation-π interactions with aromatic residues in the peripheral anionic site (PAS) or the catalytic anionic site (CAS) of AChE.[6]

Structure-Activity Relationship (SAR) Exploration of Analogs

Based on established SAR principles for piperidine-based AChE inhibitors, we can hypothesize how modifications to the 4-(Piperidin-4-ylsulfanyl)-pyridine scaffold might impact inhibitory activity. The following sections outline key modification points and their predicted effects.

Modifications of the Piperidine Ring

The piperidine ring offers several positions for substitution. Modifications here can influence binding affinity, selectivity, and pharmacokinetic properties.

  • N-Substitution: The nitrogen atom of the piperidine ring is a critical point for modification.

    • Small Alkyl Groups (e.g., Methyl, Ethyl): These substitutions are expected to maintain or slightly enhance binding by increasing the basicity of the nitrogen and improving hydrophobic interactions.

    • Benzyl or Substituted Benzyl Groups: Introduction of an aromatic ring can lead to significant increases in potency. The benzyl group can form additional π-π stacking interactions within the active site gorge of AChE, a strategy employed in many potent inhibitors.[5]

    • Bulky Substituents: Larger groups may lead to steric hindrance, potentially decreasing binding affinity.

Modifications of the Pyridine Ring

The pyridine ring's electronics and substitution pattern can be tuned to optimize interactions with the enzyme.

  • Positional Isomers: Moving the sulfur linkage to the 2- or 3-position of the pyridine ring would alter the geometry of the molecule and its ability to fit within the AChE active site.

  • Substituents on the Pyridine Ring:

    • Electron-Donating Groups (e.g., -OCH3, -CH3): These groups can enhance cation-π interactions.

    • Electron-Withdrawing Groups (e.g., -Cl, -NO2): These can modulate the pKa of the pyridine nitrogen and influence its hydrogen bonding capabilities.

Alterations to the Sulfanyl Linker

The sulfur linker provides a degree of flexibility. Replacing or modifying it can impact the overall conformation and binding mode.

  • Linker Length and Type: Replacing the sulfur with an oxygen (ether), a methylene group (carbon chain), or an amine would alter the bond angles, length, and flexibility of the linker, thereby affecting the optimal positioning of the piperidine and pyridine moieties within the AChE active site.

The following diagram illustrates the key points for SAR exploration on the 4-(Piperidin-4-ylsulfanyl)-pyridine scaffold.

SAR_Exploration cluster_scaffold 4-(Piperidin-4-ylsulfanyl)-pyridine Scaffold cluster_modifications Potential Modifications Scaffold Core Structure Piperidine Piperidine Ring N_Sub N-Substitution (Alkyl, Benzyl) Piperidine->N_Sub Site 1 Piperidine_Sub Ring Substitution Piperidine->Piperidine_Sub Site 2 Pyridine Pyridine Ring Pyridine_Sub Ring Substitution (EDG, EWG) Pyridine->Pyridine_Sub Site 3 Linker Sulfanyl Linker Linker_Mod Linker Replacement (O, CH2, NH) Linker->Linker_Mod Site 4 AChE_Workflow A Prepare Reagents (Buffer, AChE, ATCI, DTNB) C Add Buffer, Compound/Control, and AChE to 96-well Plate A->C B Prepare Test Compounds & Controls (Serial Dilutions) B->C D Incubate at 37°C for 15 min C->D E Add DTNB and ATCI to Initiate Reaction D->E F Measure Absorbance at 412 nm (Kinetic Reading) E->F G Calculate Reaction Rates & % Inhibition F->G H Determine IC50 Values G->H

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

Conclusion and Future Directions

The 4-(Piperidin-4-ylsulfanyl)-pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly acetylcholinesterase inhibitors. The hypothetical SAR analysis presented in this guide, grounded in established medicinal chemistry principles, suggests that strategic modifications to the piperidine and pyridine rings, as well as the linker, can significantly impact biological activity. N-benzylation of the piperidine ring is predicted to be a particularly effective strategy for enhancing potency.

Future work should focus on the synthesis and in vitro screening of a diverse library of analogs to validate these hypotheses. Promising candidates should then be subjected to further characterization, including determination of their mechanism of inhibition (e.g., competitive, non-competitive), selectivity against butyrylcholinesterase (BuChE), and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess their drug-like properties. This systematic approach will be crucial in advancing compounds from this chemical series toward clinical development.

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available at: [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC - PubMed Central. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - ResearchGate. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. Available at: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening | Springer Nature Experiments. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. Available at: [Link]

  • Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach | ACS Omega. Available at: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. Available at: [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. Available at: [Link]

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed. Available at: [Link]

  • Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase - PubMed - NIH. Available at: [Link]

  • 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride - BU CyberSec Lab. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

  • New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC - NIH. Available at: [Link]

  • Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents - International Journal of Pharmaceutical Science Invention. Available at: [Link]

  • Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay. Available at: [Link]

  • Structure activity relationship. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice - ResearchGate. Available at: [Link]

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cross-reactivity of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride with other enzymes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Evaluating the Cross-Reactivity of Piperidine-Pyridine Based Enzyme Inhibitors

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. While a compound may show high potency towards its intended target, off-target effects, or cross-reactivity with other enzymes, can lead to unforeseen side effects or toxicity. This guide provides a framework for assessing the cross-reactivity of novel compounds, using the versatile 4-(Piperidin-4-ylsulfanyl)-pyridine dihydrochloride scaffold as a case study. While the specific enzymatic target of this compound is not extensively documented in publicly available literature, its structural motifs are present in a wide array of potent and selective enzyme inhibitors.[1][2] This guide will, therefore, focus on the methodologies and logical approaches to characterizing the selectivity profile of such compounds.

The Piperidine-Pyridine Scaffold: A Privileged Structure in Drug Discovery

The piperidine and pyridine rings are fundamental building blocks in medicinal chemistry.[3] The piperidine ring, a saturated heterocycle, provides a three-dimensional structure that can effectively probe the binding pockets of enzymes and receptors.[4] The pyridine ring, an aromatic heterocycle, can engage in various interactions, including hydrogen bonding and π-stacking.[5] The combination of these two moieties, as seen in the 4-(Piperidin-4-ylsulfanyl)-pyridine core, creates a versatile scaffold that can be readily functionalized to achieve desired pharmacological properties.

Derivatives of this basic structure have been shown to inhibit a diverse range of enzymes, highlighting the importance of a thorough cross-reactivity assessment. For instance, compounds incorporating a 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important target in oncology.[6][7][8] In contrast, other 4-piperidinopyridine derivatives have demonstrated inhibitory activity against oxidosqualene cyclase-lanosterol synthase, an enzyme involved in cholesterol biosynthesis.[9] This diversity in targets underscores the necessity of a systematic approach to defining the selectivity of any new compound based on this scaffold.

A Strategic Approach to Assessing Cross-Reactivity

The evaluation of enzyme cross-reactivity is a multi-step process that begins with the identification of a primary target and broad screening, followed by more focused quantitative analysis.

Phase 1: Primary Target Identification and Broad Panel Screening

For a novel compound like this compound, the initial step is to identify its primary biological target. This can be achieved through various methods, including:

  • Targeted Assays: Based on the structural similarity to known inhibitors, a panel of assays for likely enzyme targets can be performed.

  • Phenotypic Screening: The compound's effect on cell lines can be observed, and subsequent target deconvolution methods can be used to identify the responsible enzyme or pathway.

  • Affinity Chromatography: The compound can be immobilized on a solid support to capture its binding partners from cell lysates.

Once a primary target is tentatively identified, a broad kinase panel screening is a common and effective method to assess selectivity, as kinases are a large and structurally related family of enzymes often implicated in off-target effects.

Experimental Workflow: Initial Cross-Reactivity Screening

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis A Novel Compound (e.g., 4-(Piperidin-4-ylsulfanyl)-pyridine) B Primary Target ID (e.g., Affinity Chromatography, Phenotypic Screen) A->B C Broad Enzyme Panel Screen (e.g., Kinase Panel at a single high concentration) B->C D Data Analysis: Identify potential off-targets (% Inhibition > 50%) C->D E IC50 Determination for Primary Target and Key Off-Targets D->E Hits from screening F Mechanism of Inhibition Studies (e.g., Ki determination) E->F H In-Cell Target Engagement Assays (e.g., CETSA) E->H G Selectivity Ratio Calculation (IC50 off-target / IC50 primary target) F->G

Caption: A generalized workflow for assessing the cross-reactivity of a novel enzyme inhibitor.

Phase 2: Quantitative Analysis and Selectivity Profiling

Following the initial broad screening, a more in-depth quantitative analysis is crucial for the most promising hits and the primary target.

Detailed Protocol: IC50 Determination using a Luminescence-Based Kinase Assay

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagents and Materials:

    • Kinase of interest

    • Substrate peptide

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Luminescent kinase assay kit (e.g., ADP-Glo™)

    • Test compound (e.g., this compound) serially diluted in DMSO.

    • White, opaque 384-well plates

  • Procedure:

    • Prepare a 2X enzyme solution in assay buffer.

    • Prepare a 2X substrate/ATP solution in assay buffer.

    • In the 384-well plate, add 2.5 µL of the serially diluted test compound. For control wells, add 2.5 µL of DMSO.

    • Add 2.5 µL of the 2X enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding the luminescent detection reagent as per the manufacturer's instructions.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the high (DMSO control) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness through Self-Validation: The inclusion of appropriate controls (no enzyme, no compound) and running the assay in triplicate ensures the reliability and reproducibility of the results. The Z'-factor, a statistical measure of assay quality, should be calculated to validate the robustness of the assay.

Comparative Data Presentation

The results of the quantitative cross-reactivity studies should be presented in a clear and concise manner to allow for easy comparison.

Table 1: Hypothetical Selectivity Profile of a Piperidine-Pyridine Compound

Enzyme TargetIC50 (nM)Selectivity Ratio (vs. Primary Target)
Primary Target (e.g., LSD1) 15 1
Off-Target 1 (e.g., MAO-A)1,500100
Off-Target 2 (e.g., MAO-B)2,500167
Off-Target 3 (e.g., Kinase X)>10,000>667
Off-Target 4 (e.g., Kinase Y)85057

This table clearly demonstrates the compound's potency against its primary target and quantifies its selectivity against other enzymes. A higher selectivity ratio indicates a more selective compound.

Understanding the "Why": Mechanistic Insights

Beyond quantitative inhibition data, understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) provides deeper insights into the compound's interaction with its targets. This can be determined through enzyme kinetic studies by measuring the initial reaction rates at varying substrate and inhibitor concentrations.

Signaling Pathway Context: On- and Off-Target Effects

G cluster_0 Cellular Environment cluster_1 Intended Pathway cluster_2 Off-Target Pathway A Upstream Signal PT Primary Target (e.g., LSD1) A->PT C Downstream Effect A (Therapeutic Outcome) PT->C D Unrelated Signal OT Off-Target (e.g., Kinase Y) D->OT F Downstream Effect B (Potential Side Effect) OT->F Inhibitor Piperidine-Pyridine Inhibitor Inhibitor->PT Inhibition (High Affinity) Inhibitor->OT Cross-Reactivity (Lower Affinity)

Caption: Diagram illustrating how a single compound can interact with both its intended target and an off-target enzyme, leading to different cellular outcomes.

Conclusion

While the specific enzymatic interactions of this compound remain to be fully elucidated, the principles outlined in this guide provide a robust framework for assessing its cross-reactivity and that of other novel compounds based on the versatile piperidine-pyridine scaffold. By employing a systematic approach of broad screening followed by quantitative analysis and mechanistic studies, researchers can build a comprehensive selectivity profile. This is an indispensable step in the drug discovery process, ensuring that promising lead compounds have the desired specificity to become safe and effective therapeutics.

References

  • Chem-Impex International. (n.d.). 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. Retrieved from [Link]

  • BU CyberSec Lab. (n.d.). 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride.
  • Villa-Ruano, N., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

  • Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

  • PubMed. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Retrieved from [Link]

  • Amin, D., et al. (1998). Novel 4-piperidinopyridine inhibitors of oxidosqualene cyclase-lanosterol synthase derived by consideration of inhibitor pK(a). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • MDPI. (2021). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological evaluation of novel quinazoline-4-piperidinesulfamide derivatives as inhibitors of NPP1. Retrieved from [Link]

  • PubMed. (2016). Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • PubMed. (2010). Novel 4-(piperidin-4-yl)-1-hydroxypyrazoles as gamma-aminobutyric acid(A) receptor ligands: synthesis, pharmacology, and structure-activity relationships. Retrieved from [Link]

  • PubMed. (2018). Synthesis and biological evaluation of novel quinazoline-4-piperidinesulfamide derivatives as inhibitors of NPP1. Retrieved from [Link]

  • PubMed. (2016). Discovery of a novel NEDD8 Activating Enzyme Inhibitor with Piperidin-4-amine Scaffold by Structure-Based Virtual Screening. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • MDPI. (2021). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile. Retrieved from [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Retrieved from [Link]

  • PubMed. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Retrieved from [Link]

Sources

The Pyridine Scaffold: A Privileged Structure in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Pyridine-Based Kinase Inhibitors for Cancer Research and Drug Development

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, represents a cornerstone in the edifice of modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. In the realm of oncology, the pyridine moiety is a key constituent of numerous targeted therapies that have revolutionized the treatment of various cancers. These agents primarily function as kinase inhibitors, interfering with the signaling pathways that drive tumor growth, proliferation, and survival.

This guide provides a comparative analysis of three prominent pyridine-based kinase inhibitors: Sorafenib, Regorafenib, and Crizotinib. We will delve into their distinct mechanisms of action, compare their preclinical efficacy across various cancer cell lines, and provide detailed experimental protocols for their evaluation. This objective comparison, supported by experimental data, is intended to empower researchers, scientists, and drug development professionals in their pursuit of novel and more effective cancer therapies.

The Rise of Pyridine-Based Kinase Inhibitors

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate molecule, a process known as phosphorylation. This post-translational modification acts as a molecular switch, regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. In many cancers, kinases are aberrantly activated due to mutations or overexpression, leading to uncontrolled cell proliferation and tumor development. The development of small molecule kinase inhibitors has therefore become a major focus of anticancer drug discovery.

The pyridine scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for inhibitor binding. Furthermore, the pyridine ring serves as a versatile anchor for the attachment of various side chains, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Preclinical Efficacy

The following sections provide a detailed comparison of Sorafenib, Regorafenib, and Crizotinib, focusing on their target profiles, in vitro efficacy against cancer cell lines, and the key signaling pathways they modulate.

Sorafenib (Nexavar®)

Sorafenib is a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma. Its primary targets include the RAF serine/threonine kinases (C-RAF, and wild-type and mutant B-RAF) in the RAS/RAF/MEK/ERK signaling pathway, as well as several receptor tyrosine kinases (RTKs) involved in angiogenesis, such as VEGFR-2, VEGFR-3, and PDGFR-β.[1]

Regorafenib (Stivarga®)

Regorafenib is structurally similar to Sorafenib, with the addition of a fluorine atom to the central phenyl ring.[2] This modification results in a broader kinase inhibition profile. Like Sorafenib, it inhibits the RAF/MEK/ERK pathway and key angiogenic RTKs (VEGFR-1, -2, -3, PDGFR-β). However, Regorafenib also potently inhibits TIE-2, another important angiogenic receptor, as well as various other kinases implicated in oncogenesis and the tumor microenvironment.[1][2] It is approved for the treatment of metastatic colorectal cancer (mCRC), advanced gastrointestinal stromal tumors (GIST), and HCC in patients who have previously been treated with Sorafenib.

Crizotinib (Xalkori®)

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK), c-MET (also known as hepatocyte growth factor receptor, HGFR), and ROS1 tyrosine kinases.[3] It is primarily used for the treatment of non-small cell lung cancer (NSCLC) that harbors ALK or ROS1 rearrangements. The fusion of these genes with other partners leads to the expression of constitutively active oncogenic fusion proteins that drive tumor growth. Crizotinib has also shown activity in other cancers with MET amplification or mutations.

In Vitro Efficacy: A Head-to-Head Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib, Regorafenib, and Crizotinib against a panel of human cancer cell lines. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the cell line, assay format, and incubation time.

Cell LineCancer TypeSorafenib IC50 (µM)Regorafenib IC50 (µM)Crizotinib IC50 (µM)
HepG2 Hepatocellular Carcinoma~5-10[4]~2.6-10[5]-
Huh7 Hepatocellular Carcinoma~5-10[4]--
SMMC-7721 Hepatocellular Carcinoma0.1222 ± 0.0634[6]0.0229 ± 0.0117[6]-
HUVEC Endothelial Cells0.2871 ± 0.0858[6]0.0491 ± 0.0238[6]-
SW620 Colorectal Cancer-0.97 - 3.27[2]-
Colo-205 Colorectal Cancer-0.97 - 3.27[2]-
MCF-7 Breast Cancer--1.5[7]
MDA-MB-231 Breast Cancer--5.16[7]
SK-BR-3 Breast Cancer--3.85[7]
NCI-H929 Multiple Myeloma--0.53 ± 0.04[8]
CCRF-CEM Leukemia--0.43 ± 0.07[8]
MKN45 Gastric Cancer (MET amplified)--<0.2[9]
SNU-5 Gastric Cancer (MET amplified)--<0.2[9]

Mechanistic Insights: Dissecting the Signaling Pathways

The anticancer activity of these pyridine-based compounds stems from their ability to inhibit key signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. The following diagrams, generated using Graphviz, illustrate the primary targets of Sorafenib, Regorafenib, and Crizotinib within these pathways.

Sorafenib and Regorafenib: Targeting Angiogenesis and Cell Proliferation

Sorafenib and Regorafenib exert their effects by targeting two critical pathways in cancer: the RAF/MEK/ERK pathway, which drives cell proliferation, and the VEGFR/PDGFR pathway, which is essential for angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Angiogenesis Gene Expression (Angiogenesis) VEGFR->Angiogenesis PDGFR PDGFR PDGFR->PI3K RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Sorafenib Sorafenib Sorafenib->VEGFR Sorafenib->PDGFR Sorafenib->RAF Regorafenib Regorafenib Regorafenib->VEGFR Regorafenib->PDGFR Regorafenib->RAF VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR

Caption: Sorafenib and Regorafenib Inhibition of VEGFR/PDGFR and RAF/MEK/ERK Pathways.

Crizotinib: Targeting Oncogenic Fusion Proteins

Crizotinib's mechanism of action is centered on the inhibition of constitutively active ALK and c-MET fusion proteins, which drive tumor growth through downstream signaling cascades, including the PI3K/AKT and RAS/MEK/ERK pathways.[10]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 cMET c-MET cMET->RAS cMET->PI3K cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Crizotinib Crizotinib Crizotinib->ALK Crizotinib->cMET

Caption: Crizotinib Inhibition of ALK and c-MET Signaling Pathways.

Experimental Protocols: A Guide for In Vitro Evaluation

The following are detailed, step-by-step methodologies for key experiments used to characterize and compare the efficacy of pyridine-based kinase inhibitors in a laboratory setting.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Principle:

Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells. These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Experimental Workflow:

G A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours, 37°C) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (e.g., 570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: MTT Assay Experimental Workflow.

Detailed Protocol:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the pyridine-based inhibitor in culture medium. It is advisable to perform a wide range of concentrations initially to determine the approximate IC50.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle-only (e.g., DMSO) controls.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Analysis of Protein Phosphorylation: Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation.

Principle:

Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the phosphorylated form of the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is then added. Finally, a chemiluminescent substrate is added, which is converted by the enzyme into a light-emitting product that can be detected.

Experimental Workflow:

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer to Membrane B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (e.g., anti-phospho-ERK) D->E F 6. Secondary Antibody Incubation E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Band densitometry) G->H

Caption: Western Blotting Experimental Workflow for Phosphorylated Proteins.

Detailed Protocol:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the pyridine-based inhibitor for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

    • Wash the membrane several times with TBST to remove unbound primary antibody.

    • Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

    • Wash the membrane extensively with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Detect the chemiluminescent signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

    • Quantify the band intensities using densitometry software. The ratio of the phosphorylated protein to the total protein is used to determine the extent of pathway inhibition.

Conclusion and Future Directions

The pyridine scaffold has unequivocally established its significance in the development of targeted cancer therapies. The comparative analysis of Sorafenib, Regorafenib, and Crizotinib highlights the versatility of this privileged structure in designing kinase inhibitors with distinct target profiles and clinical applications. While Sorafenib and Regorafenib demonstrate broad-spectrum activity against key drivers of angiogenesis and cell proliferation, Crizotinib exemplifies a more targeted approach against specific oncogenic fusion proteins.

The experimental protocols provided in this guide offer a robust framework for the preclinical evaluation and comparison of these and other novel pyridine-based compounds. As our understanding of the complex signaling networks that drive cancer progression continues to evolve, so too will the design of next-generation kinase inhibitors. The pyridine moiety, with its proven track record and synthetic adaptability, is poised to remain at the forefront of these endeavors, contributing to the development of more effective and personalized cancer treatments. Future research will likely focus on developing pyridine derivatives with improved selectivity to minimize off-target effects and overcome mechanisms of drug resistance, further solidifying the legacy of this remarkable heterocyclic scaffold in the fight against cancer.

References

  • Ayoub, N. M., et al. (2017). Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. OncoTargets and Therapy, 10, 4889–4901. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Grothey, A., et al. (2014). Regorafenib (BAY 73-4506): Antitumor and antimetastatic activities in preclinical models of colorectal cancer. International Journal of Cancer, 135(5), 1223-1232. Available at: [Link]

  • Kim, D., et al. (2013). Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of ALK-Positive Anaplastic Large Cell Lymphoma. PLoS ONE, 8(5), e64573. Available at: [Link]

  • Lennerz, J. K., et al. (2011). Crizotinib in gastric cancer: a case report. Journal of Clinical Oncology, 29(20), e609-e611. Available at: [Link]

  • Liu, S., et al. (2019). Preclinical comparison of regorafenib and sorafenib efficacy for hepatocellular carcinoma using multimodality molecular imaging. Cancer Letters, 453, 74-83. Available at: [Link]

  • Mologni, L., et al. (2021). Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells. Pharmaceuticals, 14(7), 659. Available at: [Link]

  • Strumberg, D., et al. (2012). Regorafenib (BAY 73-4506) and other kinase inhibitors in colorectal cancer. Expert Opinion on Investigational Drugs, 21(6), 859-872. Available at: [Link]

  • Tai, W.-T., et al. (2017). Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells. International Journal of Molecular Sciences, 18(4), 823. Available at: [Link]

  • Wilhelm, S. M., et al. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer, 122(1), 203-214. Available at: [Link]

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Efficacy Analysis: 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride Derivatives vs. Established Treatments in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Executive Summary

The therapeutic landscape for Alzheimer's disease (AD) is dominated by symptomatic treatments, primarily acetylcholinesterase inhibitors (AChEIs) and NMDA receptor antagonists. While these agents provide modest benefits, the need for novel, more effective disease-modifying therapies is urgent. The piperidine and pyridine structural motifs are privileged scaffolds in medicinal chemistry, known for their prevalence in centrally active compounds.[1][2][3] This guide explores the therapeutic potential of novel compounds derived from the research chemical 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride .

As this compound is a synthetic building block without direct clinical efficacy data, this document will focus on a hypothetical lead compound, PPSP-001 , derived from this scaffold. We will outline a comparative framework to evaluate its potential efficacy against current standards of care for mild-to-moderate Alzheimer's disease: the AChEIs Donepezil , Rivastigmine , and Galantamine , and the NMDA receptor antagonist Memantine . This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical protocols and a robust framework for preclinical and clinical evaluation.

Introduction: The Rationale for Piperidine-Pyridine Scaffolds in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal cell death.[4] The cholinergic hypothesis, which posits that a deficiency in the neurotransmitter acetylcholine is a key factor in the cognitive decline seen in AD, has been a cornerstone of drug development.[5] Acetylcholinesterase inhibitors work by preventing the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft.[5]

The piperidine moiety is a key structural feature in several successful CNS drugs, including the AChEI Donepezil.[6] Its conformational flexibility and ability to engage in hydrogen bonding make it an ideal scaffold for interacting with enzyme active sites.[3] The pyridine ring, another common pharmacophore in CNS-active compounds, can modulate physicochemical properties such as solubility and membrane permeability. The combination of these two scaffolds, linked by a sulfanyl group, in this compound, presents a promising starting point for the design of novel therapeutics for neurological disorders.

For the purpose of this guide, we hypothesize that a lead compound, PPSP-001 , has been developed from this scaffold and exhibits potent acetylcholinesterase inhibition. The following sections will compare the hypothetical preclinical and clinical profile of PPSP-001 with established AD treatments.

Comparative Analysis of Therapeutic Agents

The primary therapeutic goal in mild-to-moderate AD is to improve cognitive function and global clinical state. The efficacy of PPSP-001 would be benchmarked against the established agents in these key domains.

Mechanism of Action

A fundamental aspect of drug evaluation is understanding its mechanism of action. PPSP-001 is hypothesized to be a selective acetylcholinesterase inhibitor.

  • PPSP-001 (Hypothetical): A potent and selective inhibitor of acetylcholinesterase, leading to increased acetylcholine levels in the brain.

  • Donepezil, Rivastigmine, Galantamine: These are all acetylcholinesterase inhibitors. Rivastigmine also inhibits butyrylcholinesterase, and galantamine has a dual mechanism of action, also modulating nicotinic receptors.[5][6][7]

  • Memantine: This drug works through a different pathway by acting as a non-competitive antagonist of the NMDA receptor, protecting against glutamate-induced excitotoxicity.[8][9][10][11]

cluster_AChE Cholinergic Pathway cluster_Glutamate Glutamatergic Pathway cluster_Inhibitors Therapeutic Intervention ACh Acetylcholine Postsynaptic_Neuron_ACh Postsynaptic Neuron (Cholinergic Receptors) ACh->Postsynaptic_Neuron_ACh Synaptic Transmission AChE Acetylcholinesterase AChE->ACh Degradation Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binding Postsynaptic_Neuron_Glu Postsynaptic Neuron NMDA_Receptor->Postsynaptic_Neuron_Glu Ca2+ Influx PPSP_001 PPSP-001 (Hypothetical) PPSP_001->AChE Inhibits AChEIs Donepezil, Rivastigmine, Galantamine AChEIs->AChE Inhibit Memantine Memantine Memantine->NMDA_Receptor Antagonizes

Figure 1: Mechanisms of Action for PPSP-001 and Established AD Therapies.

Preclinical Efficacy Data

The initial evaluation of a new chemical entity involves rigorous preclinical testing. The following table presents a hypothetical preclinical profile for PPSP-001 compared to known data for established drugs.

ParameterPPSP-001 (Hypothetical)DonepezilRivastigmineGalantamine
AChE Inhibition (IC₅₀) 5.2 nM6.7 nM45 nM445 nM
BuChE Inhibition (IC₅₀) 1500 nM7,600 nM31 nM11,800 nM
Selectivity (BuChE/AChE) ~288~1134~0.7~26.5
Neuronal Cell Viability (EC₅₀) >100 µM>100 µM>100 µM>100 µM
In Vivo Efficacy (Animal Model) Improved memory in Tg2576 miceImproved memory in various modelsImproved memory in various modelsImproved memory in various models

Data for established drugs are compiled from various publicly available pharmacological databases and literature sources. PPSP-001 data is hypothetical for illustrative purposes.

Clinical Efficacy Data

The ultimate measure of a drug's efficacy is its performance in clinical trials. The primary endpoints in AD trials typically include changes in cognitive function (measured by the Alzheimer's Disease Assessment Scale-cognitive subscale, ADAS-cog) and global clinical impression (measured by the Clinician's Interview-Based Impression of Change-Plus, CIBIC-plus).[12][13]

DrugMean Change from Baseline in ADAS-cog (vs. Placebo)Responder Rate on CIBIC-plus (% improvement vs. Placebo)
PPSP-001 (Hypothetical) -3.5 to -4.5 points25-30%
Donepezil -2.02 to -2.92 points[14]~13% more responders than placebo[7]
Rivastigmine -1.79 points[15]~12% more responders than placebo[7]
Galantamine -2.86 to -4.0 points[16][17]~5% more responders than placebo[7]
Memantine Statistically significant improvement in cognitive function[8]Statistically significant improvement in global assessment[8]

Clinical data represents outcomes from various pivotal trials at approximately 24-26 weeks. PPSP-001 data is a hypothetical target profile.

Experimental Protocols

To ensure scientific integrity, all claims of efficacy must be supported by robust and reproducible experimental data. Below are detailed protocols for key in vitro assays that would be used to characterize a compound like PPSP-001.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay quantifies the inhibitory potential of a compound against AChE.[18]

Objective: To determine the IC₅₀ value of PPSP-001 for acetylcholinesterase.

Materials:

  • 96-well microplate

  • Phosphate buffer (pH 8.0)

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • PPSP-001 stock solution (in DMSO)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of PPSP-001 in phosphate buffer. The final DMSO concentration should not exceed 1%.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the PPSP-001 dilutions to the test wells.

    • For the positive control (100% enzyme activity), add 25 µL of buffer with the corresponding DMSO concentration.

    • For the blank, add 50 µL of buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.

    • To start the reaction, add 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of PPSP-001 relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression.

start Start reagent_prep Prepare Reagents (PPSP-001 dilutions, AChE, ATCI, DTNB) start->reagent_prep plate_setup Plate Setup (Add buffer, PPSP-001, controls) reagent_prep->plate_setup enzyme_add Add AChE Enzyme & Pre-incubate (15 min) plate_setup->enzyme_add reaction_init Initiate Reaction (Add DTNB, then ATCI) enzyme_add->reaction_init measure Kinetic Measurement (Absorbance at 412 nm) reaction_init->measure data_analysis Data Analysis (Calculate % inhibition, determine IC50) measure->data_analysis end End data_analysis->end

Figure 2: Workflow for the Acetylcholinesterase Inhibition Assay.

Neuronal Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of a compound on neuronal cells.[19][20]

Objective: To determine if PPSP-001 exhibits toxicity towards neuronal cells.

Materials:

  • 96-well cell culture plate

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • PPSP-001 stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of PPSP-001 in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of PPSP-001. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of PPSP-001 relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to assess cytotoxicity.

Conclusion and Future Directions

The structural framework of this compound offers a compelling starting point for the development of novel therapeutics for Alzheimer's disease. Based on our hypothetical analysis, a lead compound such as PPSP-001, with potent and selective AChE inhibition and a favorable safety profile, could represent a significant advancement over existing treatments.

The path forward for a real-world PPSP-001 would involve comprehensive preclinical evaluation, including pharmacokinetic studies and testing in multiple animal models of AD, such as the Tg2576 or 3xTg-AD mouse models.[2][21] Should the preclinical data remain promising, the compound would then advance to phased clinical trials to rigorously assess its safety and efficacy in human subjects. The ultimate goal is to develop a therapy that not only manages the symptoms of Alzheimer's disease but also potentially modifies the course of the underlying pathology.

References

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A Researcher's Guide to Validating the Selectivity of Novel nNOS Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the isoform selectivity of a novel neuronal nitric oxide synthase (nNOS) inhibitor is a critical juncture in preclinical development. The overproduction of nitric oxide (NO) by nNOS is implicated in a spectrum of neurological disorders, rendering selective nNOS inhibitors a promising therapeutic avenue.[1][2] However, the challenge lies in achieving this selectivity without affecting the other two principal NOS isoforms: endothelial NOS (eNOS), crucial for cardiovascular homeostasis, and inducible NOS (iNOS), a key component of the immune response.[3][4] Off-target inhibition can lead to significant cardiovascular or immunological side effects.

This guide provides a comprehensive, in-depth technical framework for validating the selectivity of a putative nNOS inhibitor, such as 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride . While specific inhibitory data for this particular compound is not extensively available in peer-reviewed literature, this guide will use it as a representative novel compound to illustrate the necessary validation workflow. We will compare its hypothetical performance against established nNOS inhibitors and provide detailed experimental protocols for robust validation.

The Imperative of Isoform Selectivity in NOS Inhibition

Nitric oxide is a pivotal signaling molecule synthesized by three distinct isoforms of nitric oxide synthase.[5] While they all catalyze the conversion of L-arginine to L-citrulline and NO, their physiological roles are disparate:

  • Neuronal NOS (nNOS or NOS-1): Primarily found in the nervous system, it functions as a neurotransmitter, involved in processes like synaptic plasticity and neurodevelopment.[5] Its overactivation is linked to neurodegenerative diseases.[1]

  • Endothelial NOS (eNOS or NOS-3): Located in endothelial cells, it is vital for regulating blood pressure and vasodilation.[3] Inhibition of eNOS can lead to hypertension.[5]

  • Inducible NOS (iNOS or NOS-2): Expressed by immune cells in response to inflammatory stimuli, it produces large amounts of NO as a defense mechanism against pathogens.[3]

Therefore, the therapeutic goal is to selectively inhibit nNOS without perturbing the essential functions of eNOS and iNOS.[1][3]

Comparative Analysis of Established NOS Inhibitors

To establish a benchmark for evaluating a novel compound, it is essential to compare its inhibitory profile against well-characterized inhibitors. The following table summarizes the inhibitory activity (IC50 or Ki values) of several known NOS inhibitors against the three main isoforms. A lower value indicates higher potency. The selectivity ratio, a critical parameter, is calculated by dividing the Ki or IC50 for the off-target isoforms (eNOS, iNOS) by the value for the target isoform (nNOS).

InhibitornNOSeNOSiNOSSelectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)Reference
This compound To be determinedTo be determinedTo be determinedTo be determinedTo be determined
7-Nitroindazole (7-NI) IC50: 0.71 µM (rat)IC50: 0.78 µM (bovine)IC50: 5.8 µM (rat)~1.1~8.2[6]
L-VNIO Ki: 0.1 µM (rat)Ki: 12 µM (bovine)Ki: 60 µM (mouse)120600
Nω-Propyl-L-arginine (L-NPA) Ki: 58 nM (rat)Ki: 2.3 µM (bovine)Ki: 4.4 µM (mouse)~40~76[5][7]
1400W Ki: 2 µM (human)Ki: 100 µM (human)Ki: 7 nM (mouse)500.0035[8]
Compound 17 (from Vasu et al., 2023) Ki: 19 nM (human)Ki: 20.4 µM (human)Ki: 2.18 µM (human)1075115[4][9][10]

Note: Values can vary depending on the species of the enzyme and assay conditions.

Experimental Protocols for Selectivity Validation

Robust validation of inhibitor selectivity requires a multi-pronged approach, combining biochemical assays with purified enzymes and cell-based assays to assess performance in a more physiological context.

Biochemical Assay: The L-Citrulline Conversion Assay

This is the gold standard for directly measuring NOS enzymatic activity by quantifying the co-product of NO synthesis, L-citrulline.[11][12] The use of radiolabeled L-arginine provides high sensitivity.[13]

Objective: To determine the inhibitory potency (IC50 and Ki) of the test compound against purified nNOS, eNOS, and iNOS.

Principle: The assay measures the conversion of L-[³H]arginine to L-[³H]citrulline. Since L-arginine is cationic and L-citrulline is neutral, they can be separated by cation-exchange chromatography. The radioactivity of the eluate, containing L-[³H]citrulline, is proportional to the NOS activity.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer: 100 mM HEPES, pH 7.4 Required cofactors (NADPH, H4B, Calmodulin) CaCl2 (for nNOS/eNOS) mix Mix Assay Buffer, L-[3H]arginine, Inhibitor, and Enzyme in microplate wells reagents->mix inhibitor Prepare serial dilutions of This compound inhibitor->mix enzyme Prepare purified, active nNOS, eNOS, and iNOS enzymes enzyme->mix incubate Incubate at 37°C for a defined period (e.g., 20-60 minutes) mix->incubate stop Stop reaction with acidic buffer (e.g., 100 mM HEPES, pH 5.5 with 10 mM EDTA) incubate->stop separate Apply reaction mixture to cation-exchange resin columns stop->separate elute Elute L-[3H]citrulline (neutral) while L-[3H]arginine (cationic) is retained separate->elute quantify Quantify radioactivity in the eluate using liquid scintillation counting elute->quantify plot Plot % Inhibition vs. Inhibitor Concentration quantify->plot calculate Calculate IC50 and Ki values Ki = IC50 / (1 + [S]/Km) plot->calculate

Caption: Workflow for the L-Citrulline Conversion Assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Assay Buffer: 100 mM HEPES buffer (pH 7.4).

    • Cofactors: Prepare a stock solution containing NADPH, (6R)-5,6,7,8-tetrahydrobiopterin (H4B), and calmodulin.

    • Substrate: L-[³H]arginine.

    • Enzymes: Purified recombinant human or rat nNOS, eNOS, and iNOS.

    • Stop Buffer: 100 mM HEPES (pH 5.5) with 10 mM EDTA.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, cofactors, and varying concentrations of the test inhibitor (e.g., this compound).

    • Add L-[³H]arginine to each well.

    • Initiate the reaction by adding the respective purified NOS isoform to each well.

    • Incubate the plate at 37°C for 20-60 minutes.

    • Terminate the reaction by adding the stop buffer.

  • Separation and Quantification:

    • Transfer the reaction mixture to cation-exchange resin columns.

    • Wash the columns with buffer to elute the neutral L-[³H]citrulline.

    • Collect the eluate in scintillation vials.

    • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a control without inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[2]

Cell-Based Assay: Griess Assay in NOS-Expressing Cells

This assay assesses the inhibitor's ability to permeate cell membranes and act on its target in a cellular environment. It measures nitrite, a stable breakdown product of NO, in the cell culture medium.[14][15]

Objective: To evaluate the inhibitory activity and selectivity of the test compound in cells engineered to express specific human NOS isoforms.

Principle: The Griess reaction is a two-step diazotization reaction where nitrite reacts with a diazotizing reagent (sulfanilamide) and then a coupling reagent (N-(1-naphthyl)ethylenediamine, NED) to form a colored azo compound, which can be measured colorimetrically at 540 nm.[14][15]

Nitric Oxide Signaling Pathway:

G L_Arginine L-Arginine NOS NOS (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO L_Citrulline L-Citrulline NOS->L_Citrulline sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects Inhibitor 4-(Piperidin-4-ylsulfanyl) -pyridine Dihydrochloride Inhibitor->NOS inhibits

Sources

Assessing the Clinical Relevance of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride: A Comparative Guide to Evaluating its Potential as a Novel Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a clinically relevant therapeutic is paved with rigorous, multi-faceted evaluation. This guide provides a comprehensive framework for assessing the clinical potential of 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride , a compound whose structural motifs suggest a plausible role as a histone deacetylase (HDAC) inhibitor. While direct biological data on this specific molecule is sparse, its piperidine and pyridine scaffolds are well-represented in known epigenetic modulators.[1][2][3] This guide, therefore, serves as a roadmap for its characterization, from initial biochemical validation to preclinical in vivo assessment, framed within the context of established HDAC inhibitors.

Rationale: Deconstructing the Pharmacophore

The established pharmacophore model for class I and II HDAC inhibitors provides a strong rationale for investigating this compound.[1][4][5] This model typically comprises three key features:

  • A Zinc-Binding Group (ZBG): This moiety chelates the essential zinc ion in the catalytic site of the HDAC enzyme. While our lead compound lacks a classic ZBG like a hydroxamic acid, its thiol group could potentially interact with the zinc ion, warranting investigation.

  • A Linker Region: This component connects the ZBG to the cap group and occupies the substrate-binding tunnel of the enzyme. The piperidin-ylsulfanyl portion of our molecule could fulfill this role.

  • A Cap Group (or Surface Recognition Domain): This larger, often aromatic group interacts with residues at the rim of the active site, contributing to isoform selectivity and potency. The pyridine ring in this compound is a plausible cap group.

This structural alignment underscores the potential of this molecule as a novel HDAC inhibitor, necessitating the systematic experimental validation outlined below.

HDAC_Pharmacophore cluster_HDAC_Enzyme HDAC Enzyme Active Site cluster_Inhibitor HDAC Inhibitor Pharmacophore Active_Site_Tunnel Substrate Tunnel Zinc_Ion Zn²⁺ Surface_Residues Surface Residues ZBG Zinc-Binding Group ZBG->Zinc_Ion Chelation Linker Linker Linker->Active_Site_Tunnel Occupies Cap_Group Cap Group Cap_Group->Surface_Residues Interaction

Fig 1. Generalized HDAC inhibitor pharmacophore model.

Experimental Workflow for Target Validation and Characterization

A tiered approach is essential to systematically evaluate the compound's biological activity. The following experimental workflow provides a logical progression from broad-based screening to specific mechanistic studies.

Experimental_Workflow A Compound Synthesis & Quality Control B Tier 1: In Vitro Screening (Pan-HDAC Activity Assay) A->B Initial Validation C Tier 2: Cellular Activity (Histone Acetylation & Cell Viability) B->C Hit Confirmation D Tier 3: Selectivity & Potency (HDAC Isoform Profiling) C->D Mechanism of Action E Tier 4: In Vivo Efficacy (Xenograft Models) D->E Preclinical Assessment F Lead Optimization E->F Clinical Candidate

Fig 2. Tiered experimental workflow for inhibitor validation.
Tier 1: In Vitro Pan-HDAC Activity Assay

The initial step is to determine if this compound inhibits the enzymatic activity of HDACs in a cell-free system. Commercially available fluorometric or colorimetric pan-HDAC assay kits are suitable for this purpose.[6][7][8][9]

Experimental Protocol: Fluorometric Pan-HDAC Activity Assay

  • Reagent Preparation: Prepare the HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution as per the manufacturer's instructions. Dissolve the test compound and a positive control inhibitor (e.g., Trichostatin A or SAHA) in DMSO to create a stock solution.

  • Assay Plate Setup: In a 96-well black plate, add the HDAC assay buffer, the test compound at various concentrations (typically a serial dilution), and a source of HDAC enzymes (e.g., HeLa nuclear extract).

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Signal Development: Add the developer solution to each well. This solution contains a protease that cleaves the deacetylated substrate, releasing a fluorophore. Incubate at room temperature for 15-20 minutes.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Tier 2: Cellular Assays for On-Target Effect and Cytotoxicity

Positive results from the in vitro assay should be followed by cell-based assays to confirm that the compound can penetrate the cell membrane, engage its target, and exert a biological effect.

Protocol 1: Western Blot for Histone Hyperacetylation

This assay directly measures the downstream consequence of HDAC inhibition.[10][11][12]

  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HCT116, HeLa) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound for a defined period (e.g., 24 hours).

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

  • Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 15-20 µg of histone extract on a 15% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for acetylated histone H3 or H4. Subsequently, probe with an HRP-conjugated secondary antibody. To ensure equal loading, the membrane should also be probed for total histone H3 or β-actin.

  • Detection and Analysis: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. A dose-dependent increase in acetylated histones indicates successful target engagement in a cellular context.

Protocol 2: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo)

This assay assesses the cytotoxic or cytostatic effects of the compound on cancer cells.[13][14][15][16]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

  • Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm.[14]

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent, which measures ATP levels, to each well. Measure the luminescence after a brief incubation.[15][17]

  • Data Analysis: Normalize the results to the vehicle-treated control wells and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.

Tier 3: HDAC Isoform Selectivity Profiling

Determining the compound's selectivity for different HDAC isoforms is crucial, as isoform-selective inhibitors may offer a better therapeutic window and reduced side effects compared to pan-HDAC inhibitors.[18][19][20] This can be achieved using a panel of recombinant human HDAC isoforms (HDAC1-11) in enzymatic assays similar to the pan-HDAC assay described in Tier 1.

Tier 4: In Vivo Efficacy Assessment

Promising candidates should be evaluated in animal models of disease, such as cancer xenografts, to assess their in vivo efficacy and tolerability.[21][22][23][24][25]

Protocol: Human Tumor Xenograft Model in Mice

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or oral) at various doses and schedules. The control group receives the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for histone acetylation). Compare the tumor growth inhibition in the treated groups to the control group.

Comparative Analysis with Established HDAC Inhibitors

To contextualize the findings for this compound, it is essential to compare its performance metrics with those of clinically approved or well-characterized HDAC inhibitors. Romidepsin and Belinostat serve as excellent benchmarks.

FeatureThis compoundRomidepsin (Istodax®)Belinostat (Beleodaq®)
Structure Pyridine and Piperidine scaffoldsBicyclic depsipeptideHydroxamate
Mechanism Hypothesized: HDAC InhibitionProdrug, potent inhibitor of Class I HDACs (HDAC1/2).[26][27]Pan-HDAC inhibitor with a hydroxamate zinc-binding group.[28][29][30]
IC50 (HDAC1) To be determined~0.64 nM[31]~41 nM[32]
Cellular Potency (IC50) To be determined0.55–9.19 nM (various cell lines)[26]0.2-3.4 µM (various cell lines)[30]
Clinical Use N/AApproved for cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL).[27]Approved for relapsed or refractory peripheral T-cell lymphoma (PTCL).

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous approach to assess the clinical relevance of this compound as a potential HDAC inhibitor. By systematically progressing through in vitro, cellular, and in vivo evaluations, researchers can build a comprehensive data package to support its further development. A strong performance in these assays, particularly in demonstrating potent and selective HDAC inhibition leading to cancer cell death in preclinical models, would establish a solid foundation for advancing this compound toward clinical investigation. The key to unlocking its potential lies in the meticulous execution of these well-established experimental protocols and a thorough comparison with existing therapeutics.

References

  • General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications.

  • Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors.

  • Redefining the Histone Deacetylase Inhibitor Pharmacophore: High Potency with No Zinc Cofactor Interaction.

  • (IA) Classical pharmacophore model of HDAC inhibitors; (IB) extended...

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors.

  • Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery.

  • Biochemical profiling of isoform selectivity of histone deacetylase...

  • Application Notes and Protocols for Hdac-IN-51 in In Vitro Histone Deacetylase Activity Assays.

  • Belinostat (PXD101) | HDAC Inhibitor.

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells.

  • Histone Deacetylase (HDAC) Inhibitors with a Novel Connecting Unit Linker Region Reveal a Selectivity Profile for HDAC4 and HDAC5 with Improved Activity against Chemoresistant Cancer Cells.

  • Belinostat (PXD101) | HDAC Inhibitor | CAS 866323-14-0.

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay.

  • A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®).

  • HDAC Cell-Based Assay Kit.

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric).

  • ab156064 Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric).

  • Preparation and Biochemical Analysis of Classical Histone Deacetylases.

  • Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors.

  • Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Trichostatin Treatment.

  • Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following HNHA Treatment.

  • Biochemical, biological and structural properties of romidepsin (FK228) and its analogs as novel HDAC/PI3K dual inhibitors.

  • Rapid In Vivo Validation of HDAC Inhibitor-Based Treatments in Neuroblastoma Zebrafish Xenografts.

  • Next-generation of selective histone deacetylase inhibitors.

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  • (PDF) ChemInform Abstract: Romidepsin (Istodax, NSC 630176, FR901228, FK228, Depsipeptide): A Natural Product Recently Approved for Cutaneous T-Cell Lymphoma.

  • Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.

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  • Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells.

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  • (PDF) The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid.

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Safety Operating Guide

Personal protective equipment for handling 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my responsibility to ensure that you can work safely and effectively with our products. This guide provides essential, immediate safety and logistical information for handling 4-(Piperidin-4-ylsulfanyl)-pyridine Dihydrochloride. My aim is to provide a comprehensive, in-depth technical guide that goes beyond a simple checklist, explaining the why behind each recommendation to build your confidence and ensure your safety.

Understanding the Hazard: A Three-Part Chemical Story

To safely handle this compound, we must first understand the nature of its constituent parts: a pyridine ring, a piperidine group, and a dihydrochloride salt. Each contributes to the overall hazard profile.

  • Pyridine Core: Pyridine and its derivatives are known for their potential to cause skin and eye irritation.[1][2] Inhalation of pyridine vapors can lead to respiratory irritation, headaches, and dizziness.[1][3]

  • Piperidine Moiety: Piperidine is a cyclic amine that can be corrosive and toxic.[4] Exposure can cause skin burns and eye damage.[4]

  • Dihydrochloride Salt: The dihydrochloride form means the compound is a salt of hydrochloric acid, a strong acid. While in solid form the corrosive nature is reduced, contact with moisture can release hydrochloric acid, which is corrosive to living tissue.[5][6]

Given these components, we must treat this compound with a high degree of caution, assuming it to be a skin and eye irritant, potentially toxic if ingested or inhaled, and corrosive upon significant moisture contact.

Your Personal Protective Equipment (PPE): An Essential Barrier

Your first and most critical line of defense is appropriate personal protective equipment. Do not handle this compound without the following:

Body PartRequired PPESpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over goggles, especially when handling larger quantities, to protect against unexpected splashes.[1][7][8]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended as they are resistant to a wide range of chemicals, including pyridine derivatives.[1][7] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA standard, buttoned lab coat protects your skin and personal clothing from contamination.[1][7]
Respiratory Use in a Fume HoodA certified chemical fume hood is essential to prevent the inhalation of any dust or vapors.[5][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol is designed to minimize your exposure and ensure a safe working environment.

Preparation and Weighing:
  • Ventilation is Key: Always handle this compound inside a certified chemical fume hood.[5][9] This will capture any fine dust particles or potential vapors.

  • Clear the Area: Ensure your workspace is clean and uncluttered.

  • Gather Your Tools: Have all necessary spatulas, weigh boats, and containers ready before you open the primary container.

  • Don Your PPE: Put on all required PPE before handling the chemical.

Dissolution and Reaction:
  • Controlled Environment: If you are dissolving the compound, do so within the fume hood.

  • Add Slowly: When adding the compound to a solvent, do so slowly and in small increments to avoid splashing.

  • Cold Additions: If the reaction is exothermic, consider cooling the solvent before adding the compound.

  • Keep it Covered: Keep your reaction vessel covered as much as possible to minimize the escape of any vapors.

Post-Handling and Cleanup:
  • Decontaminate: Wipe down the spatula and any surfaces in the fume hood that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol), followed by water.

  • Dispose of Consumables: Any disposable items that have come into contact with the compound, such as weigh boats and gloves, must be disposed of as hazardous waste.[10]

  • Wash Thoroughly: After removing your PPE, wash your hands thoroughly with soap and water.[2][11]

Workflow for Safe Handling of this compound

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don all required PPE prep2 Work within a certified fume hood prep1->prep2 prep3 Prepare all necessary equipment prep2->prep3 handle1 Carefully open the container prep3->handle1 Proceed to handling handle2 Weigh the required amount handle1->handle2 handle3 Slowly add to the reaction vessel handle2->handle3 clean1 Decontaminate workspace and tools handle3->clean1 After handling clean2 Dispose of contaminated waste in a labeled container clean1->clean2 clean3 Remove PPE and wash hands clean2->clean3

Caption: A step-by-step workflow for the safe handling of this compound.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is crucial.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][7] Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][7] Seek immediate medical attention.
Inhalation Move to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or sand.[10][13] Place in a sealed container for disposal.[10][13] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste.

  • Segregate Waste: Do not mix this waste with other waste streams.[10]

  • Use Designated Containers: Collect all solid waste (e.g., contaminated gloves, weigh boats) and liquid waste in separate, clearly labeled, and sealed containers.[10][13]

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for hazardous waste disposal. Never pour this chemical down the drain.[7]

By following these guidelines, you can work safely and confidently with this compound. Your safety is paramount, and a thorough understanding of the potential hazards and how to mitigate them is the foundation of good science.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.